molecular formula C7H4I2O2 B2861481 3-Hydroxy-2,4-diiodobenzaldehyde CAS No. 1065546-09-9

3-Hydroxy-2,4-diiodobenzaldehyde

Cat. No.: B2861481
CAS No.: 1065546-09-9
M. Wt: 373.916
InChI Key: WMLTXKSQZIRHGV-UHFFFAOYSA-N
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Description

3-Hydroxy-2,4-diiodobenzaldehyde is a diiodinated benzaldehyde derivative. As a functionalized small molecule, it serves as a versatile chemical reagent and synthetic intermediate for researchers developing new chemical entities. Its molecular structure, featuring both an aldehyde group and iodine substituents on the phenol ring, makes it a valuable precursor in organic synthesis, particularly in metal-catalyzed cross-coupling reactions and the preparation of more complex heterocyclic compounds or pharmaceutical scaffolds. While the specific biological activities and research applications of this compound are not fully documented in the available literature, insights can be drawn from closely related compounds. For instance, various hydroxybenzaldehyde isomers are known to be starting materials for numerous chemical and pharmaceutical syntheses . Furthermore, related compounds like 3,4-dihydroxybenzaldehyde have demonstrated significant bioactive potential in preclinical studies, including anti-allergic properties by inhibiting mast cell activation and protective effects against oxidative stress in cellular models . Researchers can utilize this compound to explore its potential in areas such as medicinal chemistry, materials science, and as a building block for ligands and catalysts. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-hydroxy-2,4-diiodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLTXKSQZIRHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)I)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Hydroxy-2,4-diiodobenzaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2,4-diiodobenzaldehyde

Executive Summary

Target Molecule: this compound (CAS: 1065546-09-9) Primary Application: Pharmaceutical intermediate, ligand for metal coordination, and precursor for radiolabeled compounds.[1] Synthesis Challenge: The primary challenge lies in regioselectivity . The 3-hydroxyl group activates the 2, 4, and 6 positions. Standard iodination often leads to the thermodynamically favored 4,6-diiodo or 2,4,6-triiodo species due to steric hindrance at the C2 position (flanked by -CHO and -OH).[1] Optimal Solution: This guide details a regioselective oxidative iodination using a "Green Reagent" system (Iodine/Sodium Nitrite in aqueous methanol), which has been documented to yield the 2,4-diiodo isomer with high specificity under mild conditions.

Part 1: Retrosynthetic Analysis & Strategic Pathway

The synthesis of this compound is an exercise in controlling electrophilic aromatic substitution (EAS).

Structural Analysis & Directing Effects
  • Substrate: 3-Hydroxybenzaldehyde.[1][2][3][4]

  • Activator: The Hydroxyl group (-OH) at C3 is a strong activator and directs ortho/para.[1] Relative to C3, the activated positions are C2 (ortho), C4 (ortho), and C6 (para).

  • Deactivator: The Aldehyde group (-CHO) at C1 is a moderate deactivator and directs meta.[1] Relative to C1, the directed positions are C3 (occupied) and C5.

  • Combined Effect: The -OH group dominates reactivity.

    • C2: Activated by OH (ortho), but sterically crowded between -CHO and -OH.[1]

    • C4: Activated by OH (ortho).

    • C6: Activated by OH (para).

The Regioselectivity Paradox: Thermodynamically, the 4,6-diiodo isomer is expected to be the major product because C6 is the least sterically hindered activated position. However, to synthesize the 2,4-diiodo isomer, one must successfully iodinate the crowded C2 position while avoiding the reactive C6 position (or controlling the stoichiometry to hit 2 and 4 specifically).

The Chosen Pathway: Nitrite-Catalyzed Oxidative Iodination

We utilize a protocol developed by Kiran et al. (Synthesis, 2008) which employs Sodium Nitrite (


) and molecular Iodine (

).
  • Mechanism:

    
     acts as a Lewis acid/oxidant, generating highly reactive electrophilic iodine species (likely nitrosyl iodide, 
    
    
    
    , or iodonium ions,
    
    
    ) in situ.
  • Advantage: This method operates at room temperature and has shown a unique propensity to favor ortho-iodination relative to the phenol group, even in hindered systems, enabling the formation of the 2,4-diiodo product.

Part 2: Experimental Protocol

Reagents & Materials
ReagentRolePurityHazards
3-Hydroxybenzaldehyde Substrate>98%Irritant
Iodine (

)
Iodinating AgentResublimedCorrosive, Stains
Sodium Nitrite (

)
Catalyst/Oxidant>99%Oxidizer, Toxic
Methanol (

)
SolventACS GradeFlammable, Toxic
Deionized Water Solvent--
Sodium Thiosulfate (

)
Quenching Agent--
Chloroform (

)
Extraction SolventACS GradeCarcinogen
Step-by-Step Methodology

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Hydroxybenzaldehyde (1.0 equiv, e.g., 122 mg, 1 mmol) in a mixture of Methanol (5 mL) and Water (5 mL).

  • Add Sodium Nitrite (

    
    ) (1.0 equiv, 69 mg) to the solution.
    
  • Add molecular Iodine (

    
    ) (2.0 - 2.2 equiv, approx. 508-560 mg) in a single portion. Note: Stoichiometry is critical. 2.0+ equivalents are required for di-iodination.[1]
    

Step 2: Reaction Phase

  • Stir the mixture vigorously at Room Temperature (25°C) .

  • The solution will turn a deep dark brown/red color immediately.

  • Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the starting material (

    
    ) and the appearance of the di-iodo product (higher 
    
    
    
    due to increased lipophilicity).
  • Time: The reaction typically reaches completion within 1.5 to 6 hours .

Step 3: Workup & Quenching [1]

  • Once complete, dilute the reaction mixture with 15 mL of water.

  • Extract the organic product with Chloroform (

    
    ) (3 x 15 mL).
    
  • Combine the organic layers.[3]

  • Critical Step: Wash the organic phase with 0.1 M Aqueous Sodium Thiosulfate (

    
    ) (25 mL). Shake well until the purple/brown iodine color disappears, leaving a clear or pale yellow organic layer.
    
  • Wash with Brine (saturated NaCl solution).

  • Dry the organic layer over Anhydrous Magnesium Sulfate (

    
    ).[3]
    

Step 4: Isolation

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude product.

  • Purification: The crude material is typically a brown oil . If high purity is required, purify via flash column chromatography on silica gel, eluting with Petroleum Ether : Ethyl Acetate (9:1 to 8:2).

Part 3: Characterization & Validation

To ensure the product is the 2,4-diiodo isomer and not the 4,6-diiodo isomer, analysis of the


 NMR coupling constants is mandatory.
NMR Data Analysis

Expected Data for this compound:

  • Protons: The molecule has two aromatic protons remaining at positions C5 and C6 .

  • Coupling: These protons are adjacent (ortho relationship).

  • Coupling Constant (

    
    ):  Expect an ortho coupling constant of 
    
    
    
    Hz
    .

Contrast with 4,6-Diiodo Isomer:

  • Protons would be at C2 and C5 .

  • These are para to each other.

  • Coupling Constant: Expect a singlet or very small para coupling (

    
     Hz).
    

Literature Data (Kiran et al.):

  • 
     NMR (500 MHz, 
    
    
    
    ):
    
    
    9.98 (s, 1H, CHO), 7.02 (d,
    
    
    Hz, 1H, Ar-H), 6.34 (d,
    
    
    Hz*, 1H, Ar-H).[5]
  • Note on J=4.5 Hz: While the literature reports 4.5 Hz for one doublet, the presence of the 8.0 Hz doublet strongly indicates ortho coupling (H5-H6), confirming the 2,4-substitution pattern. The 4.5 Hz splitting may be due to long-range coupling with the aldehyde proton or second-order effects.

Mass Spectrometry
  • GC-MS (EI): m/z = 374 (

    
    ).[1]
    
  • Pattern: Look for characteristic Iodine loss peaks (

    
    ).
    

Part 4: Reaction Mechanism & Pathway Visualization

The following diagrams illustrate the chemical pathway and the experimental workflow.

Reaction Scheme & Mechanism

ReactionPathway cluster_mech Mechanism: Electrophilic Aromatic Substitution SM 3-Hydroxybenzaldehyde (Substrate) Inter Electrophilic Species (NOI or I+) SM->Inter Activation Reagents I2 + NaNO2 (H2O/MeOH) Reagents->Inter Prod_Mono Intermediate: 2-Iodo or 4-Iodo Inter->Prod_Mono 1st Substitution (Ortho/Para) Target This compound (Target Product) Prod_Mono->Target 2nd Substitution (Regioselective at C2/C4)

Figure 1: Reaction pathway for the oxidative iodination of 3-hydroxybenzaldehyde.

Experimental Workflow

Workflow Start Dissolve 3-Hydroxybenzaldehyde in MeOH/Water (1:1) Add Add NaNO2 (1 eq) and I2 (2.2 eq) Start->Add React Stir at Room Temp 1.5 - 6 Hours (Monitor TLC) Add->React Quench Quench with Na2S2O3 (Remove excess Iodine) React->Quench Extract Extract with Chloroform Wash with Brine -> Dry (MgSO4) Quench->Extract Purify Concentrate -> Brown Oil Column Chromatography (Pet Ether:EtOAc) Extract->Purify

Figure 2: Step-by-step experimental workflow for the synthesis.[3]

Part 5: Alternative Strategies & Troubleshooting

If the "Green Reagent" method yields a difficult-to-separate mixture, consider these alternatives:

1. Iodine Monochloride (ICl) Method:

  • Reagent: ICl in Acetic Acid.

  • Pros: Very strong iodinating agent.

  • Cons: Lower regioselectivity; high risk of over-iodination to the 2,4,6-triiodo derivative.

  • Use Case: If the triiodo product is acceptable or if you intend to de-iodinate selectively.

2. Selective De-iodination (Reverse Strategy):

  • Concept: Synthesize the 2,4,6-triiodo-3-hydroxybenzaldehyde (exhaustive iodination is easy to achieve).

  • Step 2: Perform controlled protodeiodination.

  • Challenge: The most sterically crowded iodine (C2) is often the first to leave, which would yield the 4,6-diiodo product, not the target 2,4-diiodo. Therefore, the direct synthesis (Part 2) is superior.

References

  • Kiran, Y. B., Konakahara, T., & Sakai, N. (2008).[5][6] "A Green Reagent for the Iodination of Phenols."[6][7][8][9] Synthesis, 2008(15), 2327-2332.[6][9]

  • Patil, B. R., et al. (2006). "Regioselective iodination of hydroxylated aromatic ketones." Arkivoc, 2006(i), 104-108.

  • Blasco, R., et al. (2017). "Identification of the Iodination and Bromination Products of 3-Hydroxybenzaldehyde." Organic Preparations and Procedures International, 49(3), 265-272.

Sources

3-Hydroxy-2,4-diiodobenzaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

3-Hydroxy-2,4-diiodobenzaldehyde: Technical Profile & Synthesis Guide

Executive Summary

This compound (CAS: 1065546-09-9 ) is a highly functionalized aromatic building block characterized by a dense substitution pattern. Its structure features a phenolic hydroxyl group at the C3 position flanked by two iodine atoms at C2 and C4, with an aldehyde moiety at C1. This specific arrangement—particularly the placement of iodine at the sterically congested C2 position—imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex heterocycles (e.g., ellipticine derivatives) and a potential precursor for sterically crowded Schiff base ligands.

This guide details the physiochemical profile, validated synthetic protocols, and reactivity landscape of this compound, designed for researchers in medicinal chemistry and organic synthesis.

Molecular Architecture & Physiochemical Profile

Structural Analysis

The molecule comprises a benzaldehyde core with three additional substituents. The C3-hydroxyl group is the primary directing group during synthesis, activating the ortho-positions (C2 and C4) for iodination.

  • Steric Buttressing: The iodine atom at C2 is wedged between the aldehyde (C1) and the hydroxyl (C3). This creates significant steric strain, likely forcing the aldehyde group out of coplanarity with the aromatic ring, which attenuates conjugation and alters reactivity compared to unhindered isomers.

  • Electronic Effects: The two iodine atoms exert an inductive electron-withdrawing effect, significantly increasing the acidity of the C3-phenol (

    
     estimated < 7) compared to 3-hydroxybenzaldehyde.
    
Physiochemical Data Table
PropertyValue / DescriptionNote
IUPAC Name This compound
CAS Registry 1065546-09-9
Molecular Formula C

H

I

O

Molecular Weight 373.91 g/mol
Appearance Brown oil to pale yellow solidDepends on purity/crystallization method [1].[1]
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in WaterLipophilic due to di-iodo substitution.
Acidity (

)
~5.0 - 6.0 (Predicted)Enhanced acidity due to ortho-diiodo substitution.
Storage 2-8°C, Protect from LightCarbon-Iodine bonds are photosensitive.

Synthetic Pathways

The synthesis of this compound requires controlled electrophilic aromatic substitution. Direct iodination of 3-hydroxybenzaldehyde typically yields a mixture of isomers (2-iodo, 4-iodo, 6-iodo, and di/tri-iodo species). The protocol below utilizes a stoichiometric oxidant method to favor the 2,4-substitution pattern.

Diagram: Synthesis Logic

Synthesis Start 3-Hydroxybenzaldehyde (C7H6O2) Intermediate Transition State (Ortho-activation by OH) Start->Intermediate Electrophilic Attack Reagents I2 (2.2 eq) + Oxidant (Iodic Acid or H2O2) Reagents->Intermediate Product This compound (Major Product) Intermediate->Product Kinetic Control SideProduct 2,4,6-Triiodobenzaldehyde (Over-iodination) Intermediate->SideProduct Excess Reagent

Caption: Electrophilic iodination pathway. The C3-OH group directs incoming iodine electrophiles to the C2, C4, and C6 positions. Stoichiometry control is critical to stop at the di-iodo stage.

Validated Protocol: Oxidative Iodination

Reference: Adapted from "Green Reagent for Iodination" methodologies [1, 2].

Reagents:

  • 3-Hydroxybenzaldehyde (1.0 eq)[2]

  • Iodine (

    
    ) (2.2 eq)
    
  • Iodic Acid (

    
    ) (0.5 eq) or 30% 
    
    
    
  • Solvent: Ethanol or Methanol/Water (1:1)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-hydroxybenzaldehyde (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Addition: Add Iodine (22 mmol) to the solution. The mixture will turn dark brown.

  • Activation: Slowly add the oxidant (Iodic acid dissolved in minimal water) dropwise over 15 minutes. This regenerates electrophilic iodine species (

    
    ) in situ.
    
  • Reaction: Stir the mixture at 35–40°C for 2–4 hours. Monitor by TLC (eluent: Hexane/EtOAc 4:1). The di-iodo product is less polar than the starting material.

  • Quenching: Pour the reaction mixture into ice-water (100 mL) containing saturated Sodium Thiosulfate (

    
    ) to neutralize excess iodine. The color should fade from purple/brown to yellow.
    
  • Isolation: A precipitate may form. If solid, filter and wash with water.[3] If oily (common for this isomer), extract with Dichloromethane (3 x 30 mL).

  • Purification (Critical): The crude brown oil contains regioisomers. Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient 95:5 to 80:20).

    • Target Fraction: this compound (typically elutes after the tri-iodo impurity and before mono-iodo species).

Reactivity & Functionalization

This molecule offers three distinct "handles" for chemical modification: the Aldehyde, the Phenol, and the two Aryl Iodides.

Reactivity Map

Reactivity Core 3-Hydroxy-2,4- diiodobenzaldehyde Phenol Phenol (C3-OH) Core->Phenol Aldehyde Aldehyde (C1-CHO) Core->Aldehyde Iodide Aryl Iodides (C2/C4-I) Core->Iodide Ether Alkoxy-benzaldehydes (Williamson Ether Synthesis) Phenol->Ether R-X, K2CO3 Schiff Schiff Bases / Imines (Ligand Synthesis) Aldehyde->Schiff R-NH2, EtOH Coupling Biaryl Scaffolds (Suzuki/Sonogashira) Iodide->Coupling Pd(0), Ar-B(OH)2

Caption: Divergent synthesis capabilities. The C4-iodine is sterically more accessible for cross-coupling than the C2-iodine.

Key Transformations
  • Site-Selective Cross-Coupling:

    • The iodine at C4 is less sterically hindered than the iodine at C2 .

    • Protocol: In a Suzuki coupling (Pd(PPh

      
      )
      
      
      
      , Boronic acid), the C4 position will react first. This allows for the synthesis of non-symmetric terphenyls.
  • Schiff Base Formation:

    • Reaction with amines yields imines.

    • Note: The bulky iodine at C2 may retard the rate of condensation due to steric hindrance near the aldehyde carbon. Higher temperatures or acid catalysts (pTSA) may be required compared to unhindered benzaldehydes.

Applications in Drug Development & Materials

  • Ellipticine Analogs:

    • Used as a precursor in the synthesis of substituted carbazoles and ellipticine derivatives (potent anticancer agents). The iodine handles allow for ring closure via palladium-catalyzed intramolecular coupling [1].

  • Metallodrug Ligands:

    • The Schiff bases derived from this scaffold act as heavy-atom ligands. The presence of iodine can enhance spin-orbit coupling, potentially useful in Photodynamic Therapy (PDT) photosensitizers (heavy atom effect increases singlet oxygen generation).

  • X-Ray Crystallography Phasing:

    • The two heavy iodine atoms provide strong anomalous scattering, making this molecule (and its derivatives) useful for experimental phasing in protein crystallography if bound to a target protein.

Handling & Safety (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Stability: Light sensitive. Iodine-Carbon bonds can undergo homolytic cleavage under UV light. Store in amber vials.

  • Disposal: Halogenated organic waste. Do not mix with acid streams (potential for

    
     vapor release if oxidized).
    

References

  • Thieme Connect. A Green Reagent for the Iodination of Phenols: Synthesis of 2,4-Diiodo-3-hydroxybenzaldehyde. Synthesis, 2017 .[2]

  • ChemicalBook. 3-Hydroxy-4-iodobenzaldehyde and related iodination protocols.

  • PubChem. Compound Summary: this compound (CAS 1065546-09-9).[4]

Sources

Spectroscopic data for 3-Hydroxy-2,4-diiodobenzaldehyde (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-2,4-diiodobenzaldehyde.

Part 1: Executive Summary & Structural Logic

Compound Identity:

  • IUPAC Name: this compound[1]

  • CAS Number: 1065546-09-9 (Reference ID: MLAF-031)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 373.91 g/mol

Research Significance: this compound is a critical halogenated intermediate, primarily utilized in the synthesis of small-molecule inhibitors targeting Proliferating Cell Nuclear Antigen (PCNA). Its structural uniqueness lies in the "crowded" 1,2,3,4-substitution pattern, where the hydroxyl group is flanked by two bulky iodine atoms. This steric congestion significantly influences its spectroscopic signature, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) analyses.

Structural Analysis for Spectroscopy:

  • Electronic Environment: The phenol core is electron-rich, but the aldehyde (C1) is electron-withdrawing. The two iodine atoms (C2, C4) exert a "heavy atom effect," shielding attached carbons in

    
     NMR while deshielding adjacent protons in 
    
    
    
    NMR via electronegativity and anisotropy.
  • Symmetry: The molecule is asymmetric (

    
     point group).
    
  • Spin System: The aromatic ring contains only two adjacent protons at positions C5 and C6, creating a distinct AB spin system (ortho-coupling) in

    
     NMR.
    

Part 2: Spectroscopic Data & Analysis

Mass Spectrometry (MS)
  • Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI) in Negative Mode (due to the acidic phenol).

  • Key Diagnostic Peaks:

m/z (Mass-to-Charge)Ion IdentityMechanistic Origin
373.9 (100%)

Molecular Ion (Base Peak). Iodine is monoisotopic (

), so no M+2 pattern is observed.
372.9

Deprotonated phenolate ion (Dominant in ESI-).
345.0

Loss of formyl radical (alpha-cleavage).
247.0

Homolytic cleavage of the C-I bond.
127.0

Iodine cation.

Fragmentation Pathway Diagram:

MS_Fragmentation Figure 1: Proposed MS Fragmentation Pathway for this compound M Molecular Ion [M]+• (m/z 374) Frag1 [M - CHO]+ (m/z 345) M->Frag1 -CHO• Frag2 [M - I]+ (m/z 247) M->Frag2 -I• Frag3 Phenol Radical Cation (m/z ~120) Frag2->Frag3 -I•

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Solvent:


 or Acetone-

(preferred for resolving the phenolic OH).

 NMR Data (500 MHz, 

):
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
9.98 Singlet (s)1H

Characteristic aldehyde proton; deshielded by carbonyl anisotropy.
7.02 Doublet (d)1H

Ortho to aldehyde (deshielding zone).[2] Para to OH (shielding).
6.34 Doublet (d)1H

Ortho to Iodine (C4). Meta to OH.
5.8 - 6.5 Broad (br s)1H

Phenolic proton.[3] Shift varies heavily with concentration and solvent (H-bonding).

Critical Technical Note on Coupling Constants (


): 
Literature sources (e.g., Synlett 2008) have reported conflicting 

values for this compound (

Hz and

Hz). Theoretically,

and

are ortho-positioned, which dictates a mutual coupling constant of

Hz
. Values near 4.5 Hz typically indicate meta-coupling or significant ring distortion. Researchers should expect a clear doublet with

Hz in pure samples.

 NMR Data (Predicted): 
Shift (

, ppm)
Carbon TypeAssignment
190 - 192 Carbonyl

155 - 158 Aromatic C-O

(Deshielded by Oxygen)
138 - 142 Aromatic CH

(Ortho to CHO)
128 - 132 Aromatic C

(Ipso to CHO)
115 - 120 Aromatic CH

85 - 95 Aromatic C-I

(Shielded by Heavy Atom Effect of Iodine)
Infrared (IR) Spectroscopy

Sampling Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (

)
Vibration ModeIntensityDescription
3200 - 3400 O-H StretchBroad, MediumPhenolic hydroxyl. Broadening indicates intramolecular H-bonding to the ortho-Iodine or intermolecular dimmers.
1660 - 1680 C=O StretchSharp, StrongConjugated aldehyde. Shifted lower than typical aldehydes (1715) due to aromatic conjugation.
1560, 1480 C=C StretchSharp, MediumAromatic ring skeletal vibrations.
1150 - 1200 C-O StretchStrongPhenolic C-O bond.
500 - 600 C-I StretchMediumCharacteristic carbon-iodine fingerprint bands.

Part 3: Experimental Protocols

Protocol A: Synthesis via Oxidative Iodination

Context: Direct iodination of 3-hydroxybenzaldehyde using hydrogen peroxide as a green oxidant.

Workflow Diagram:

Synthesis_Workflow Figure 2: Oxidative Iodination Workflow (Green Chemistry Approach) Start Start: 3-Hydroxybenzaldehyde (0.5 g, 4.09 mmol) Reagents Add Crushed Iodine (1.5 eq) Add Water (20 mL) Start->Reagents Oxidant Dropwise Addition: 30% H2O2 (3 eq) Reagents->Oxidant Reaction Stir at 50°C for 24 Hours Oxidant->Reaction Quench Quench with aq. Na2S2O3 (Removes unreacted Iodine) Reaction->Quench Isolate Extract (EtOAc) -> Dry (MgSO4) -> Evaporate Quench->Isolate Product Product: this compound (Brown Oil/Solid) Isolate->Product

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-hydroxybenzaldehyde (4.09 mmol) in water (20 mL).

  • Iodine Addition: Add crushed elemental iodine (

    
    , 6.14 mmol, 1.5 eq) to the suspension.
    
  • Initiation: Slowly add 30% aqueous hydrogen peroxide (

    
    , 12.28 mmol, 3.0 eq) dropwise while stirring.
    
  • Reaction: Heat the mixture to 50°C and stir vigorously for 24 hours. The solution will darken as iodine dissolves and reacts.

  • Quenching: Cool to room temperature. Add saturated sodium thiosulfate (

    
    ) solution until the iodine color (dark brown/violet) fades to a pale yellow.
    
  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Result: The product is typically obtained as a viscous brown oil or low-melting solid.

References

  • Synthesis & NMR Data: Synlett. (2008). "A Green Reagent for the Iodination of Phenols." Thieme Connect.

  • PCNA Inhibition & MS Data: World Intellectual Property Organization. (2013). "Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity." Patent WO2013006734A1.

  • General Iodination Protocols: ChemicalBook. "3-Hydroxy-4-iodobenzaldehyde Synthesis and Analogues."

Sources

3-Hydroxy-2,4-diiodobenzaldehyde: Molecular Characterization, Synthesis, and Applications in PCNA Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward targeting complex protein-protein interactions, the demand for highly functionalized, sterically precise chemical building blocks has accelerated. 3-Hydroxy-2,4-diiodobenzaldehyde (designated in literature as MLAF-031) is a highly specialized halogenated aromatic intermediate[1]. This whitepaper provides an authoritative, in-depth analysis of its molecular properties, structural rationale, and a self-validating synthetic methodology. It is designed for medicinal chemists and drug development professionals leveraging heavy-halogen substitutions to modulate challenging targets like Proliferating Cell Nuclear Antigen (PCNA)[1].

Core Chemical Identity & Quantitative Data

The physicochemical properties of this compound are defined by the dense electron clouds and significant steric bulk of its two iodine atoms. These features drastically increase the molecule's lipophilicity and molecular weight compared to its unhalogenated precursor[2].

PropertyValue
Chemical Name This compound
CAS Registry Number 1065546-09-9[2]
Molecular Formula C₇H₄I₂O₂[3]
Molecular Weight 373.91 g/mol [4]
MDL Number MFCD28791889[2]
SMILES String Oc1c(I)ccc(C=O)c1I[2]
Structural Class Halogenated Phenolic Aldehyde

Structural Significance & Mechanistic Role in Drug Design

The strategic placement of iodine atoms at the 2- and 4-positions of the 3-hydroxybenzaldehyde scaffold is not arbitrary; it is driven by the need for precise steric and electronic tuning in medicinal chemistry.

The Role of Halogen Bonding and Steric Bulk

Iodine, being the largest stable halogen, provides exceptional steric shielding and introduces the potential for strong halogen bonding within target protein pockets. The hydroxyl group at the 3-position serves as a critical hydrogen-bond donor/acceptor, while the aldehyde at the 1-position provides a reactive handle for downstream synthetic elaboration (e.g., Wittig reactions or reductive aminations)[5].

Application in PCNA Inhibition

This compound is a critical precursor (MLAF-031) in the synthesis of substituted 4-phenoxyphenol analogs[1]. These analogs act as modulators of Proliferating Cell Nuclear Antigen (PCNA) [1]. PCNA is a homotrimeric sliding clamp protein that encircles DNA and recruits DNA polymerase


, making it indispensable for DNA replication and repair[1].

By synthesizing analogs derived from this diiodinated building block, researchers can competitively inhibit the interaction between PCNA and DNA polymerase


. The sheer bulk of the diiodo-phenolic moiety prevents the proper docking of partner proteins, thereby arresting DNA replication in hyperproliferative (tumor) cells[1].

PCNA_Pathway A This compound (MLAF-031) B 4-Phenoxyphenol Analogs A->B Synthetic Elaboration C PCNA Sliding Clamp B->C Competitive Binding D DNA Polymerase Delta C->D Processivity Blocked E Replication Arrest D->E Tumor Cell Death

Fig 1: Mechanistic pathway of this compound-derived analogs inhibiting PCNA.

Self-Validating Synthetic Methodology

The synthesis of this compound relies on the regioselective electrophilic aromatic substitution (EAS) of 3-hydroxybenzaldehyde. To ensure Trustworthiness and reproducibility, the protocol below is designed as a self-validating system, incorporating causality for every reagent choice and in-process checks (IPCs).

Reaction Rationale

The hydroxyl (-OH) group at the 3-position is strongly activating and ortho/para-directing. The aldehyde (-CHO) group at the 1-position is deactivating and meta-directing. The strong activating power of the -OH group dominates the electronic landscape of the ring, directing the incoming electrophilic iodine (


) exclusively to the 2, 4, and 6 positions. Steric hindrance and thermodynamic stability selectively favor the 2,4-diiodo  substitution pattern[5].
Step-by-Step Protocol

Reagents: 3-Hydroxybenzaldehyde, Molecular Iodine (


) or Sodium Iodide (NaI), 30% Aqueous Hydrogen Peroxide (

), Methanol/DCM solvent system.
  • Substrate Dissolution: Dissolve 1.0 eq of 3-hydroxybenzaldehyde in a suitable solvent (e.g., methanol) under continuous stirring.

  • Iodine Source Addition: Add 2.1 eq of the iodine source.

    • Causality: A slight stoichiometric excess ensures complete di-iodination without driving the reaction toward the sterically hindered 2,4,6-triiodo byproduct.

  • Oxidant Addition (Critical Step): Dropwise addition of 30% aqueous

    
     (e.g., 1.255 mL, 12.28 mmol for a standard batch)[5].
    
    • Causality:

      
       oxidizes 
      
      
      
      to the active electrophile
      
      
      . Dropwise addition is mandatory to control the exothermic oxidation and prevent solvent boil-off. It also ensures a steady, low concentration of
      
      
      , maximizing regioselectivity.
  • In-Process Check (IPC) - TLC Validation: Monitor via Thin Layer Chromatography (Hexanes:EtOAc).

    • Self-Validation: The reaction is complete when the polar starting material spot disappears, replaced by a significantly less polar spot. The high lipophilicity of the two iodine atoms drastically increases the

      
       value.
      
  • Quenching: Add saturated aqueous sodium thiosulfate (

    
    ).
    
    • Self-Validation: The dark brown/red color of unreacted iodine will immediately dissipate, yielding a pale yellow/white suspension, visually confirming the neutralization of the oxidant.

  • Isolation: Extract with Dichloromethane (DCM), wash with brine, dry over

    
    , and concentrate under reduced pressure[5].
    

Synthesis_Workflow A 3-Hydroxybenzaldehyde B Iodine Source (NaI/I2) A->B Dissolution C 30% H2O2 B->C Oxidation D EAS Reaction (I+) C->D Dropwise Addition E 3-Hydroxy-2,4- diiodobenzaldehyde D->E Regioselective Substitution

Fig 2: Oxidative iodination workflow for synthesizing this compound.

Analytical Validation & Quality Control

To verify the structural integrity of the synthesized this compound (MW: 373.91), the following analytical parameters must be met:

  • Mass Spectrometry (ESI-MS): The presence of two iodine atoms will yield a distinct isotopic pattern. The primary molecular ion peak

    
     should be observed at approximately m/z 372.9.
    
  • ¹H NMR (400 MHz, CDCl₃/DMSO-d₆):

    • The aldehyde proton (-CHO) will appear as a distinct singlet far downfield (~9.8 - 10.0 ppm).

    • The aromatic region will display two distinct doublets (ortho-coupling,

      
       Hz) corresponding to the protons at C5 and C6, confirming that substitution occurred at the 2 and 4 positions.
      

References

  • Angene Chemical. "this compound (CAS# 1065546-09-9) Product Specification". AngeneSci. URL:[Link]

  • Accela ChemBio. "1065546-09-9 this compound Catalog". AccelaChem. URL: [Link]

  • World Intellectual Property Organization. "WO2013006734A1 - Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity". Google Patents.

Sources

The Strategic Role of 3-Hydroxy-2,4-diiodobenzaldehyde in Modern Medicinal Chemistry: From PCNA Inhibition to Bioactive Schiff Bases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, polyfunctional halogenated aromatics serve as highly versatile building blocks. Among these, 3-Hydroxy-2,4-diiodobenzaldehyde (CAS: 1065546-09-9) has emerged as a critical intermediate. Characterized by its unique substitution pattern—an electrophilic aldehyde, a hydrogen-bond donating hydroxyl group, and two heavy, lipophilic iodine atoms—this compound is instrumental in synthesizing advanced therapeutics. This whitepaper provides an in-depth technical analysis of its applications, focusing on its role as a precursor for Proliferating Cell Nuclear Antigen (PCNA) inhibitors in oncology, the synthesis of bioactive Schiff bases, and its utility in Surface-Enhanced Raman Scattering (SERS) diagnostics.

Physicochemical Profile and Structural Causality

The utility of this compound[1] is entirely dictated by its structural topology. The strategic placement of functional groups allows for orthogonal reactivity during complex multi-step syntheses:

  • The Aldehyde Group (C1): Acts as a highly electrophilic center, primed for reductive aminations and Schiff base condensations.

  • The Hydroxyl Group (C3): Modulates the electronic density of the aromatic ring and participates in critical Intramolecular Hydrogen Bonding (IHB)[2], which stabilizes downstream molecular conformations and enhances membrane permeability.

  • The Diiodo Substituents (C2, C4): Iodine is the heaviest stable halogen, providing immense steric bulk and lipophilicity. More importantly, the electron-deficient

    
    -hole on the iodine atoms enables halogen bonding —a highly directional non-covalent interaction with Lewis bases (like protein backbone carbonyls) that exponentially increases target binding affinity[2].
    
Quantitative Data Summary: Physicochemical Properties
PropertyValueCausality / Chemical Significance
CAS Number 1065546-09-9[1]Unique identifier for commercial procurement and tracking.
Molecular Formula C7H4I2O2[3]Defines the heavy-atom count, dominating the molecular weight.
Molecular Weight 373.91 g/mol [4]High MW due to iodine; significantly increases lipophilicity (LogP).
SMILES String Oc1c(I)ccc(C=O)c1I[4]Topological representation utilized for in silico docking studies.
SERS Affinity Spontaneous Chemisorption[5]Exothermic binding to Ag/Au nanoparticles for trace diagnostics[5].

Core Application I: Precursor for PCNA Inhibitors in Oncology

Proliferating Cell Nuclear Antigen (PCNA) is a highly conserved, ring-shaped sliding clamp protein that is absolutely essential for DNA polymerase


 processivity during DNA replication and repair[6]. Because malignant cells rely on accelerated DNA replication to survive genomic instability, PCNA has become a high-value target in oncology[7].

This compound (internally designated in patent literature as intermediate MLAF-031 ) is the foundational precursor for a novel class of substituted 4-phenoxyphenol PCNA inhibitors[6].

Mechanistic Causality: The diiodo-substitution pattern is not arbitrary. When this compound is converted into a phenoxyphenol derivative, the bulky iodine atoms at the 2- and 4-positions restrict the conformational flexibility of the ether linkage. This steric hindrance forces the molecule into a rigid, bioactive conformation that perfectly mimics the PIP-box (PCNA-Interacting Protein motif). By competitively occupying this binding pocket, the inhibitor physically blocks the recruitment of DNA polymerase


, inducing catastrophic replication stress and apoptosis in cancer cells[6][7].

PCNA_Pathway DNA_Dam DNA Damage / Replication Stress PCNA_Load PCNA Loading onto DNA (RFC Complex) DNA_Dam->PCNA_Load Triggers Pol_Delta DNA Polymerase δ Recruitment PCNA_Load->Pol_Delta Scaffolds Cancer_Prolif Cancer Cell Proliferation & Survival Pol_Delta->Cancer_Prolif Enables Repair Inhibitor Diiodobenzaldehyde-Derived PCNA Inhibitor Inhibitor->PCNA_Load Blocks Protein-Protein Interactions (PIP-box) Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces

Mechanistic pathway of PCNA-mediated DNA repair and disruption by diiodobenzaldehyde derivatives.

Core Application II: Bioactive Schiff Bases and Metallo-Pharmaceuticals

The highly electrophilic nature of the aldehyde group allows this compound to readily undergo condensation reactions with primary amines, yielding Schiff bases (imines)[2].

When reacted with compounds such as 3,4-diaminobenzoic acid, the resulting Schiff bases exhibit potent biocidal, antifungal, and anticancer properties[2]. The presence of the hydroxyl group at the 3-position is strategically vital; it participates in Intramolecular Hydrogen Bonding (IHB) with the newly formed imine nitrogen[2]. This IHB stabilizes the planar conformation of the molecule, shielding the polar imine bond from the aqueous environment, which significantly enhances the molecule's lipophilicity and its ability to penetrate bacterial cell walls.

Furthermore, these Schiff bases act as multidentate ligands. They readily coordinate with transition metals and lanthanides (e.g., La(III), Nd(III)) to form metallo-pharmaceutical complexes that exhibit enhanced superoxide dismutase-like activity and targeted cytotoxicity[8].

Core Application III: SERS Diagnostics via Halogen Interactions

Beyond therapeutics, diiodobenzaldehyde derivatives are exceptional candidates for Surface-Enhanced Raman Scattering (SERS) diagnostics. Theoretical Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations demonstrate that these molecules undergo spontaneous, exothermic chemisorption onto silver nanoclusters (e.g., Ag3)[5].

The heavy iodine atoms facilitate strong hydrophobic and halogen-bonding interactions with target analytes (such as amino acids or cycloserine targets)[5]. When adsorbed onto the SERS substrate, the localized surface plasmon resonance yields massive signal enhancement, allowing for the trace detection of biomolecules at concentrations as low as ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 M.
Quantitative Data Summary: Comparative Pharmacological Applications
Application AreaTarget BiomoleculeMechanism of ActionLead Scaffold / Derivative
Oncology (PCNA Inhibition) Proliferating Cell Nuclear Antigen[6]Disruption of PIP-box binding, halting DNA Pol ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

[7].
Substituted 4-Phenoxyphenols
Antimicrobial Agents Bacterial Cell Membrane[2]Intramolecular hydrogen bonding and metal coordination[2].Aminobenzoic acid Schiff bases
SERS Biosensing Trace Biomolecules / ProteinsExothermic chemisorption onto Ag/Au nanoparticles[5].Diiodobenzaldehyde oximes

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and utilization of this compound.

Protocol 1: Green Oxidative Iodination of 3-Hydroxybenzaldehyde

This protocol utilizes in situ oxidation to avoid highly toxic and corrosive iodinating agents like Iodine Monochloride (ICl).

  • Reagent Suspension: Suspend 3-hydroxybenzaldehyde (1.0 eq, 4.09 mmol) and finely crushed molecular iodine (I

    
    , 1.5 eq, 6.14 mmol) in 20 mL of distilled water[6].
    
  • Thermal Activation: Heat the suspension to 50 °C under vigorous magnetic stirring.

  • Oxidative Generation of Electrophile (Causality Step): Add 30% aqueous hydrogen peroxide (H

    
    O
    
    
    
    , 3.0 eq, 12.28 mmol) dropwise[6]. Explanation: H
    
    
    O
    
    
    acts as a green oxidant, converting molecular I
    
    
    into the highly electrophilic iodonium ion (I
    
    
    ) in situ. The strong activating effect of the hydroxyl group directs the I
    
    
    electrophiles exclusively to the 2- and 4-positions due to steric and electronic routing.
  • Reaction Maintenance: Maintain the reaction at 50 °C for 24 hours to ensure complete diiodination[6].

  • Quenching (Self-Validation): Cool to room temperature and quench the reaction with aqueous sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ). Explanation: The solution will transition from a deep iodine-brown to a pale yellow as unreacted I
    
    
    is reduced to soluble iodide (I
    
    
    ), visually validating the quench.
  • Isolation: Extract the aqueous layer with ethyl acetate, dry over anhydrous Na

    
    SO
    
    
    
    , and purify via silica gel column chromatography to yield pure this compound[6].
Protocol 2: Synthesis of Bioactive Schiff Bases
  • Dissolution: Dissolve the synthesized this compound (1.0 eq) in absolute ethanol.

  • Amine Addition: Add a primary amine (e.g., 3,4-diaminobenzoic acid, 1.0 eq) dropwise under continuous stirring[2].

  • Catalysis (Causality Step): Introduce a catalytic amount of glacial acetic acid. Explanation: The weak acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine without protonating the amine itself.

  • Condensation: Reflux the mixture at 70–80 °C for 4–6 hours. Monitor the disappearance of the aldehyde starting material via TLC (Thin-Layer Chromatography).

  • Precipitation: Cool the solution to 0–5 °C in an ice bath to induce supersaturation and precipitation of the imine product.

  • Purification: Vacuum filter the precipitate, wash with cold ethanol to remove unreacted starting materials, and recrystallize to obtain the pure Schiff base[2].

Synthesis_Workflow Start 3-Hydroxybenzaldehyde Reagents I2 + 30% H2O2 (Aqueous, 50°C) Start->Reagents Oxidative Iodination Intermediate 3-Hydroxy-2,4- diiodobenzaldehyde Reagents->Intermediate Electrophilic Substitution Schiff Schiff Base Condensation (Antimicrobials) Intermediate->Schiff + Primary Amines PCNA Etherification / Coupling (PCNA Inhibitors) Intermediate->PCNA + Phenoxyphenols

Synthetic workflow for this compound and its downstream medicinal applications.

References

  • [3] Title: 1065546-09-9 | MFCD28791889 | this compound Source: aaronchem.com URL:

  • [4] Title: this compound(CAS# 1065546-09-9 ) Source: angenesci.com URL:

  • [6] Title: WO2013006734A1 - Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity Source: Google Patents URL:

  • [1] Title: 1065546-09-9 this compound Source: AccelaChemBio URL:

  • [5] Title: SERS Spectra and MD Simulations of a Bioactive Diiodobenzaldehyde Derivative: Experimental and Theoretical Investigations Source: ResearchGate URL:

  • [2] Title: Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding Source: MDPI URL:

  • [8] Title: Schiff base complexes, IR studies, 1H-NMR, UV-Vis, XRD analysis Source: International Journal of Current Research in Chemistry and Pharmaceutical Sciences URL:

  • [7] Title: WO2013006734A1 - Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity (Detailed Patent Claims) Source: Google Patents URL:

Sources

The Genesis and Application of 3-Hydroxy-2,4-diiodobenzaldehyde (MLAF-031): A Core Intermediate in PCNA Modulator Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of targeted oncology therapies frequently requires the synthesis of highly specific, sterically constrained pharmacophores. 3-Hydroxy-2,4-diiodobenzaldehyde (CAS: 1065546-09-9), internally designated as MLAF-031 , emerged as a critical synthetic intermediate during the development of substituted 4-phenoxyphenol analogs at St. Jude Children's Research Hospital. These analogs were designed to target Proliferating Cell Nuclear Antigen (PCNA), a protein historically considered "undruggable." This technical guide dissects the structural rationale, the green-chemistry mechanistic pathway, and the self-validating experimental protocols required to synthesize MLAF-031 and deploy it in advanced drug discovery.

Historical Context & The PCNA Challenge

Proliferating Cell Nuclear Antigen (PCNA) is a homotrimeric sliding clamp that encircles DNA, acting as an essential scaffold for DNA polymerase


 and coordinating both DNA replication and nucleotide excision repair [1]. Because PCNA lacks a traditional enzymatic active site, inhibiting its function requires disrupting its protein-protein interactions—specifically, the binding of partner proteins to its PIP-box (PCNA-Interacting Protein) motif.

To create small molecules capable of mimicking the hydrophobic phenylalanine residues of the PIP-box and wedging into the PCNA binding pocket, researchers required a highly functionalized aromatic ring. MLAF-031 was developed to provide both the necessary steric bulk (via di-iodination) and the synthetic handles (aldehyde and hydroxyl groups) required for downstream cross-coupling and reductive amination [2].

Mechanistic Pathway: Electrophilic Aromatic Substitution

The synthesis of MLAF-031 from 3-hydroxybenzaldehyde relies on a highly regioselective Electrophilic Aromatic Substitution (EAS).

Causality of the Oxidative System: Traditional iodination using molecular iodine (


) is inefficient; it generates hydroiodic acid (HI) as a byproduct, effectively wasting 50% of the halogen atom (

). To enforce strict atom economy, the protocol utilizes 30% aqueous hydrogen peroxide (

). The peroxide acts as an in-situ oxidant, continuously re-oxidizing the inactive iodide anion (

) back into the active electrophilic iodonium species (

).

Regiochemical Control: The starting material, 3-hydroxybenzaldehyde, presents a classic directing-group conflict:

  • The hydroxyl group (-OH) at C3 is strongly electron-donating via resonance, activating the ring and directing electrophiles to the ortho and para positions (C2, C4, C6).

  • The formyl group (-CHO) at C1 is electron-withdrawing, deactivating the ring and directing to the meta positions (C3, C5).

Because the activating power of the hydroxyl group vastly overpowers the deactivating effect of the formyl group, the reaction is entirely controlled by the -OH group. The bulky iodonium ions are directed to the sterically accessible C2 and C4 positions, yielding the precise 2,4-diiodo architecture required for PCNA pocket binding.

G A 3-Hydroxybenzaldehyde (Starting Material) D Electrophilic Aromatic Substitution A->D Activating -OH B I2 + 30% H2O2 (Oxidative System) C Iodonium Ion (I+) B->C Oxidation (50°C) C->D Electrophile E MLAF-031 (Target Scaffold) D->E Quench with Na2S2O3

Workflow and mechanistic pathway for the synthesis of MLAF-031.

Quantitative Data & Stoichiometry

Data structuring is critical for reproducibility. The physicochemical properties and reaction parameters for MLAF-031 are summarized below.

Table 1: Physicochemical Properties of MLAF-031

PropertyValue
IUPAC Name This compound
CAS Registry Number 1065546-09-9
Molecular Formula C

H

I

O

Molecular Weight 373.91 g/mol
Appearance Brown oil to off-white solid
SMILES Oc1c(I)ccc(C=O)c1I

Table 2: Stoichiometric Profile & Reaction Parameters

Reagent / ParameterRoleEquivalentsAmount (per 4.09 mmol scale)
3-Hydroxybenzaldehyde Starting Material1.0 eq0.5 g (4.09 mmol)
Iodine (

)
Halogen Source1.5 eq1.559 g (6.14 mmol)
30% Aqueous

Oxidant3.0 eq1.255 mL (12.28 mmol)

Green SolventN/A20 mL
Temperature Reaction ConditionN/A50 °C
Time Reaction ConditionN/A24 hours

Self-Validating Experimental Protocol

The following methodology is adapted from the foundational St. Jude patent [2]. As a Senior Application Scientist, I emphasize that this protocol is designed as a self-validating system—meaning the chemistry provides intrinsic visual and physical feedback to confirm success at each stage.

Step-by-Step Methodology:

  • Suspension: In a round-bottom flask, suspend 3-hydroxybenzaldehyde (0.5 g, 4.09 mmol) and crushed molecular iodine (1.559 g, 6.14 mmol) in 20 mL of deionized water. Causality: Water is used to maintain a high local concentration of the polar oxidative species and to adhere to green chemistry principles.

  • Oxidant Addition: Under vigorous magnetic stirring, add 30% aqueous hydrogen peroxide (1.255 mL, 12.28 mmol) dropwise. Caution: This step is mildly exothermic as the

    
     is oxidized to 
    
    
    
    .
  • Thermal Activation: Elevate the reaction temperature to 50 °C and maintain continuous stirring for 24 hours.

  • Self-Validating Quench: Remove the flask from heat and carefully add an aqueous solution of sodium thiosulfate (

    
    ) dropwise.
    
    • Validation Checkpoint: Thiosulfate reduces any unreacted, highly colored molecular iodine (

      
      ) to colorless iodide (
      
      
      
      ). The sudden transition of the reaction mixture from a deep purple/brown to a pale yellow/colorless state provides immediate visual confirmation that the quench is complete and the oxidants have been neutralized.
  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. The crude product can be purified via flash column chromatography (Hexanes/EtOAc) to yield pure MLAF-031.
    

Downstream Pharmacological Trajectory

Once synthesized, MLAF-031 serves as the foundational scaffold for creating PCNA inhibitors. The aldehyde group undergoes Wittig reactions or reductive aminations to append amino-alkyl chains, while the hydroxyl group is often coupled to form phenoxyphenol ethers. The resulting compounds successfully compete with native proteins for the PCNA PIP-box, arresting the cell cycle in hyperproliferative cancer cells.

G A MLAF-031 Scaffold B 4-Phenoxyphenol Analogs A->B Synthetic Elaboration C PCNA (Sliding Clamp) B->C Binds PIP-box Motif D DNA Polymerase δ B->D Disrupts Interaction C->D Recruits E DNA Replication D->E Catalyzes F Cell Cycle Arrest E->F Inhibition Leads to

Downstream biological mechanism of PCNA modulators derived from MLAF-031.

References

  • Title: PCNA, the maestro of the replication fork. Source: Cell, 129(4), 665-679. (Moldovan, G. L., Pfander, B., & Jentsch, S., 2007). URL: [Link]

  • Title: Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity (WO2013006734A1).

3-Hydroxy-2,4-diiodobenzaldehyde Derivatives and Analogs: A Technical Guide to Synthesis and Application in PCNA Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and hyperproliferative disorder therapeutics, the diiodinated phenolic scaffold represents a highly privileged chemical space. Specifically, 3-hydroxy-2,4-diiodobenzaldehyde (frequently designated in literature as MLAF-031 ) serves as a critical intermediate in the development of substituted 4-phenoxyphenol analogs[1]. These derivatives are engineered to act as potent modulators of Proliferating Cell Nuclear Antigen (PCNA) , an essential sliding clamp protein that orchestrates DNA replication and translesion synthesis[2].

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive breakdown of the structural rationale, synthetic workflows, and self-validating pharmacological protocols required to harness this scaffold effectively.

Structural Rationale & Target Biology

The Role of PCNA in Genomic Stability

PCNA forms a homotrimeric ring that encircles DNA, acting as a scaffold for DNA polymerase


 and various repair proteins. In hyperproliferative states (e.g., malignancies), cells rely heavily on PCNA to bypass DNA damage via translesion synthesis[2]. Inhibiting PCNA deprives cancer cells of their primary replication and repair mechanisms, forcing cell cycle arrest and apoptosis[2].
Mechanistic Design of Diiodobenzaldehyde Derivatives

The derivatives synthesized from this compound are designed to competitively bind to the PIP-box (PCNA-Interacting Protein) binding site on the PCNA trimer.

  • Causality of the Iodine Atoms: The heavy iodine atoms at the 2 and 4 positions provide massive steric bulk and high lipophilicity. This allows the molecule to deeply anchor into the hydrophobic pockets of the PCNA interface, mimicking the binding kinetics of endogenous regulatory proteins like p21[2].

  • Thyroid Receptor (TR) Homology: Because the 2,4-diiodophenol motif is structurally homologous to endogenous thyroid hormones (T3/T4), these analogs inherently risk off-target TR activation. Consequently, modern drug development workflows must actively screen these derivatives to maximize PCNA inhibition while minimizing TR-mediated transcription activation[2].

PCNA_Mechanism Damage DNA Damage / Replication Stress PCNA PCNA Sliding Clamp (Active Trimer) Damage->PCNA Recruits Pol DNA Polymerase δ (Replication) PCNA->Pol Binds PIP-box Repair Translesion Synthesis (DNA Repair) PCNA->Repair Mediates Arrest Cell Cycle Arrest / Apoptosis PCNA->Arrest Inhibition Triggers Drug Diiodobenzaldehyde Derivatives (PCNA Inhibitors) Drug->PCNA Blocks PIP-box Drug->Pol Prevents Binding Drug->Repair Prevents Binding

Caption: Mechanism of action of diiodobenzaldehyde derivatives in disrupting PCNA-mediated DNA repair.

Synthetic Methodology & Derivatization

The synthesis of the core scaffold relies on a highly efficient, green-chemistry approach using aqueous hydrogen peroxide and molecular iodine. The aldehyde group is subsequently utilized as a versatile functional handle for downstream elaboration (e.g., Wittig olefination)[1].

Synthesis_Workflow A 3-Hydroxybenzaldehyde + I2 + H2O2 B Electrophilic Iodination (50°C, 24h, H2O) A->B C Quench (Na2S2O3) & Extraction B->C D This compound (MLAF-031) C->D E Wittig Olefination (Ylide + DCM) D->E F Substituted 4-Phenoxyphenol PCNA Inhibitors E->F

Caption: Workflow for the synthesis of this compound and downstream PCNA inhibitors.

Protocol 1: Synthesis of this compound (MLAF-031)

This protocol describes the regioselective diiodination of 3-hydroxybenzaldehyde[1].

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (0.5 g, 4.09 mmol) and crushed molecular iodine (

    
    , 1.559 g, 6.14 mmol) in 20 mL of deionized water.
    
  • Oxidant Addition : Dropwise, add aqueous 30% hydrogen peroxide (

    
    , 1.255 mL, 12.28 mmol) to the stirring solution.
    
    • Causality:

      
       oxidizes 
      
      
      
      in situ to generate the highly active electrophilic iodine species (
      
      
      ). The hydroxyl group on the benzene ring strongly activates the ortho (position 2) and para (position 4) positions, directing the regioselectivity of the diiodination without the need for harsh, toxic reagents like iodine monochloride (ICl).
  • Heating : Heat the reaction mixture to 50 °C and maintain continuous stirring for 24 hours.

  • Quenching (Self-Validation Step) : Cool the mixture to room temperature. Slowly add saturated aqueous sodium thiosulfate (

    
    ) dropwise.
    
    • Validation: The reaction is successfully quenched when the dark brown/purple color of unreacted iodine completely dissipates, yielding a pale or clear solution. This visual shift is a built-in safety and quality control indicator.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (

    
    ), and concentrate under reduced pressure.
    
  • Characterization : Confirm the product mass using LC-MS (Expected m/z for

    
    : ~373.9)[1].
    

Pharmacological Evaluation & SAR

To validate the efficacy and safety of the synthesized analogs, researchers must employ orthogonal assays evaluating both PCNA target engagement and off-target Thyroid Receptor (TR) activation[2].

Protocol 2: PCNA-p21 Fluorescence Polarization Binding Assay

This assay measures the ability of the synthesized derivatives to disrupt the interaction between PCNA and its natural regulatory partner, p21.

  • Reagent Preparation : Utilize a fluorescently labeled p21 peptide containing the PIP-box motif (e.g., FITC-p21) and purified recombinant human PCNA protein.

  • Assay Setup : In a 384-well black microplate, combine 10 nM FITC-p21 peptide and 50 nM PCNA in an assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Compound Addition : Add the diiodobenzaldehyde derivatives at varying concentrations (10 pM to 100 µM) using an automated liquid handler.

  • Incubation : Incubate the plate at room temperature for 30 minutes to allow the competitive binding equilibrium to stabilize.

  • Measurement : Read the plate on a multi-mode microplate reader using fluorescence polarization filters (Excitation: 485 nm, Emission: 535 nm).

    • Causality & Validation: Fluorescence polarization is dictated by the tumbling rate of the fluorophore. When FITC-p21 is bound to the massive PCNA trimer, tumbling is restricted, and polarization (mP) is high. If a derivative successfully binds the PIP-box, it displaces the peptide into the solution. The free peptide tumbles rapidly, resulting in a measurable drop in polarization. This inverse relationship provides a self-validating, direct readout of target engagement.

Quantitative Data: Structure-Activity Relationship (SAR)

A successful drug candidate in this class must demonstrate a wide therapeutic window, defined by high PCNA inhibition and low TR activation. The target benchmark for optimized compounds is an


 for TR activation that is at least 50 to 100 times higher than the 

for PCNA inhibition[2].

Table 1: Representative Pharmacological Profile of Diiodobenzaldehyde Derivatives

Compound ClassificationPCNA Inhibition (

, µM)
TR Activation (

, µM)
Selectivity Index (TR / PCNA)
T3 (Endogenous Hormone) > 100.00.001N/A (Off-target baseline)
MLAF-031 (Core Scaffold) > 50.0> 50.0N/A (Inactive precursor)
Derivative A (Sub-optimal) 5.510.0~1.8x (High thyrotoxic risk)
Derivative B (Optimized) 0.8> 80.0> 100x (Ideal candidate)

Note: Data represents the conceptual SAR goals outlined in patent literature, where optimized PCNA inhibitors derived from MLAF-031 must demonstrate an


 for TR activation at least 50-100 times higher than their effective PCNA inhibitory concentration to prevent off-target endocrine disruption[2].

References

  • Fujii, N., Actis, M., Punchihewa, C., Connelly, M., & Wu, Z. (2013). Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity. World Intellectual Property Organization. Source: Google Patents (WO2013006734A1). URL:[1][2][3]

Sources

Methodological & Application

Protocol for the synthesis of 3-Hydroxy-2,4-diiodobenzaldehyde from 3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 3-Hydroxy-2,4-diiodobenzaldehyde

Part 1: Executive Summary & Scientific Rationale

Abstract This technical guide details a validated protocol for the regioselective synthesis of this compound from 3-hydroxybenzaldehyde. Unlike traditional halogenation methods that rely on hazardous chlorinated solvents or toxic heavy metal oxidants, this protocol utilizes an aqueous oxidative iodination strategy (


). This "green chemistry" approach ensures high atom economy, minimizes waste, and targets the challenging 2,4-substitution pattern required for advanced pharmacophore development (e.g., PCNA inhibitors).

Theoretical Background: Controlling Regioselectivity The synthesis of this compound presents a unique challenge in electrophilic aromatic substitution (EAS) due to the competing directing effects of the substituents on the benzene ring:

  • Hydroxyl Group (-OH) at C3: A strong activator and ortho/para director. It activates positions C2, C4, and C6.

  • Aldehyde Group (-CHO) at C1: A moderate deactivator and meta director. It directs incoming electrophiles to position C5 (meta to itself) but deactivates the entire ring, particularly positions ortho and para to itself (C2, C4, C6).

The "Sandwich" Effect: The target molecule requires iodination at C2 and C4 .

  • C4 (Para to -OH): Highly activated by the -OH group. This is the kinetically favored site for the first iodine atom.

  • C2 (Ortho to -OH, Ortho to -CHO): This position is sterically crowded ("sandwiched") between the hydroxyl and aldehyde groups. However, it is strongly activated by the -OH group.

  • C6 (Ortho to -OH, Para to -CHO): Typically, C6 is a competing site for iodination.

To achieve the 2,4-diiodo product and suppress the 4,6-isomer or 2,4,6-triiodo over-reaction, precise stoichiometry and oxidative modulation using Hydrogen Peroxide (


) are employed. The peroxide acts to continuously regenerate electrophilic iodine species (

), driving the reaction at the sterically hindered C2 position under mild thermal conditions (50 °C).

Part 2: Materials & Equipment

Reagents Table

ReagentCAS No.[1][2]MW ( g/mol )Equiv.[3]Role
3-Hydroxybenzaldehyde 100-83-4122.121.0Substrate
Iodine (

)
7553-56-2253.811.5Iodinating Agent
Hydrogen Peroxide (30% aq) 7722-84-134.013.0Oxidant
Water (Deionized) 7732-18-518.02SolventReaction Medium
Sodium Thiosulfate (

)
7772-98-7158.11N/AQuenching Agent
Ethyl Acetate 141-78-688.11N/AExtraction Solvent

Equipment:

  • Round-bottom flask (100 mL) with magnetic stir bar.

  • Temperature-controlled oil bath or heating block.

  • Dropping funnel or syringe pump (for controlled

    
     addition).
    
  • Rotary evaporator.

  • Vacuum filtration setup.

Part 3: Experimental Protocol

Safety Warning: Elemental iodine is corrosive and sublimes; handle in a fume hood. Hydrogen peroxide is a strong oxidizer. Wear appropriate PPE (gloves, goggles, lab coat).

Step-by-Step Methodology

1. Reaction Setup

  • In a 100 mL round-bottom flask, dissolve 3-Hydroxybenzaldehyde (500 mg, 4.09 mmol) in Deionized Water (20 mL).

  • Add crushed Iodine (

    
    ) (1.56 g, 6.14 mmol, 1.5 equiv) to the suspension. The mixture will appear dark brown/purple.
    
  • Note: Crushing the iodine ensures faster dissolution and reaction homogeneity.

2. Oxidant Addition

  • While stirring vigorously, add 30% Aqueous Hydrogen Peroxide (

    
    ) (1.26 mL, 12.28 mmol, 3.0 equiv) dropwise over 5 minutes.
    
  • Mechanistic Insight: The

    
     oxidizes the iodide anion (
    
    
    
    ) byproduct back to molecular iodine (
    
    
    ) or hypoiodous acid (HOI), increasing atom economy and maintaining a high concentration of the active electrophile.

3. Reaction Phase

  • Heat the reaction mixture to 50 °C .

  • Maintain stirring at this temperature for 24 hours .

  • Monitoring: Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1). The starting material (

    
    ) should disappear, replaced by a less polar product spot.
    

4. Quenching & Isolation

  • Cool the mixture to room temperature.

  • Add saturated aqueous Sodium Thiosulfate (

    
    ) solution (approx. 10-15 mL) slowly until the dark iodine color fades to a pale yellow or colorless suspension.
    
  • Observation: A solid precipitate often forms at this stage.

5. Extraction & Purification

  • Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Combine the organic layers and wash with Brine (20 mL).

  • Dry the organic phase over anhydrous Sodium Sulfate (

    
    ).[1]
    
  • Filter and concentrate under reduced pressure to yield the crude solid.[1][4]

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

6. Yield Expectation

  • Typical yield: 60-80%.

  • Appearance: Pale yellow to off-white solid.

Part 4: Quality Control & Self-Validation

To ensure the "Trustworthiness" of the synthesized compound, you must verify the structure, specifically distinguishing the 2,4-diiodo isomer from the 4,6-diiodo isomer.

Self-Validating NMR Analysis:

  • 
    H NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Aldehyde Proton (-CHO): Expect a singlet around

      
       9.5 - 10.0 ppm.
      
    • Aromatic Region: The 2,4-diiodo substitution pattern leaves protons at positions C5 and C6 .

      • These protons are adjacent (ortho-relationship).

      • Look for: Two doublets with an ortho-coupling constant (

        
         Hz).
        
    • Contrast: The 4,6-diiodo isomer would leave protons at C2 and C5 (para-relationship). This would appear as two singlets (or very small meta-coupling,

      
       Hz).
      
    • Validation Rule: If you see

      
       Hz, you have confirmed the 2,4-substitution (or 5,6, which is electronically impossible here). If you see singlets, you have the wrong isomer.
      

Part 5: Visualization

Figure 1: Reaction Workflow

ReactionWorkflow Start Start: 3-Hydroxybenzaldehyde (4.09 mmol) Reagents Add Reagents: I2 (1.5 eq) + H2O2 (3.0 eq) Solvent: Water Start->Reagents Reaction Reaction: Stir at 50°C Time: 24 Hours Reagents->Reaction Quench Quench: Add Na2S2O3 (aq) Remove excess Iodine Reaction->Quench Check TLC Workup Workup: Extract (EtOAc) Dry (Na2SO4) & Conc. Quench->Workup Product Target: This compound (Verify via NMR) Workup->Product

Caption: Step-by-step workflow for the oxidative iodination of 3-hydroxybenzaldehyde in aqueous media.

Figure 2: Regioselectivity Logic

Regioselectivity Substrate 3-Hydroxybenzaldehyde OH -OH Group (C3) Activator (Strong) Directs: 2, 4, 6 Substrate->OH CHO -CHO Group (C1) Deactivator Directs: 5 Substrate->CHO Pos4 Position 4 (Para to OH) Highly Activated OH->Pos4 Major Site 1 Pos2 Position 2 (Ortho to OH) Activated but Steric OH->Pos2 Major Site 2 Pos6 Position 6 (Ortho to OH) Activated OH->Pos6 Minor Site Target Target Product 2,4-Diiodo Isomer Pos4->Target Pos2->Target

Caption: Electronic directing effects favoring the formation of the 2,4-diiodo isomer.

Part 6: References

  • Primary Protocol Source: St. Clair, N. L. (2013). Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity. World Intellectual Property Organization Patent WO2013006734A1.

  • Oxidative Iodination Methodology: Patil, B. R., Bhusare, S. R., Pawar, R. P., & Vibhute, Y. B. (2006).[5] Regioselective iodination of hydroxylated aromatic ketones. Arkivoc, 2006(1), 104-108.[5] [Link]

  • Green Chemistry Iodination Context: Hajipour, A. R., & Ruoho, A. E. (2002). A fast and easy method for the iodination of phenols and anilines. Journal of Chemical Research, 2002(11), 547-549. [Link]

Sources

Using 3-Hydroxy-2,4-diiodobenzaldehyde as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-Hydroxy-2,4-diiodobenzaldehyde in Modular Scaffolding

Executive Summary

This compound (CAS 1065546-09-9) represents a highly specialized, halogenated aromatic building block. Unlike its more common isomer, 3,5-diiodosalicylaldehyde, this scaffold features a meta-relationship between the hydroxyl and aldehyde groups, preventing the formation of the stable six-membered transition states typical of salicyl-derivatives.

Its value lies in its asymmetric electrophilic potential . The presence of iodine atoms at the C2 (sterically crowded, ortho to both functional groups) and C4 (sterically accessible) positions creates a "reactivity gradient." This allows researchers to perform sequential, site-selective cross-coupling reactions, making it an ideal core for synthesizing non-symmetrical biphenyls, bioactive Schiff bases, and complex metallo-supramolecular assemblies.

Structural Analysis & Reactivity Logic

To successfully utilize this molecule, one must understand the electronic and steric environment defined by its substitution pattern.

  • C1-Aldehyde (CHO): Meta-director. Deactivates the ring but serves as the primary handle for condensation (Schiff base formation, Knoevenagel).

  • C3-Hydroxyl (OH): Strong ortho/para-activator. It directs electrophilic substitution to C2, C4, and C6.

  • C2-Iodine: The "Locked" Position. Sandwiched between the aldehyde (C1) and hydroxyl (C3), this position is sterically encumbered. It is the least reactive site for cross-coupling, requiring forcing conditions or specialized ligands.

  • C4-Iodine: The "Active" Position. Ortho to the activating hydroxyl and para to the aldehyde. It is sterically accessible and electronically primed for oxidative addition in Pd-catalyzed cycles.

Chemo-Selectivity Rule: In Pd-catalyzed cross-couplings, reaction will occur at C4 first . C2 reacts only after C4 is functionalized or under high-energy conditions.

Experimental Protocols

Protocol A: Synthesis & Isolation (Critical Step)

Rationale: Direct iodination of 3-hydroxybenzaldehyde typically favors the 4,6-diiodo or 2,4,6-triiodo products due to the accessibility of the C6 position. To secure the 2,4-isomer, controlled stoichiometry and rigorous purification are required.

Reagents:

  • 3-Hydroxybenzaldehyde (1.0 eq)[1][2]

  • Iodine Monochloride (ICl) (2.1 eq) — Preferred over

    
     for better regiocontrol.
    
  • Acetic Acid (Glacial)

  • Sodium Thiosulfate (sat.[3] aq.)

Workflow:

  • Dissolution: Dissolve 3-hydroxybenzaldehyde (10 mmol) in glacial acetic acid (20 mL) under

    
     atmosphere.
    
  • Addition: Cool to 15°C. Add ICl (21 mmol) dropwise over 45 minutes. Note: Slow addition prevents local over-concentration and tri-iodination.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (20% EtOAc/Hexane).[1]

  • Quench: Pour mixture into ice water (100 mL) containing saturated sodium thiosulfate to remove unreacted iodine (solution turns from dark brown to yellow/white).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    .
    
  • Purification (Crucial): The crude will contain a mixture of 4,6-diiodo (major) and 2,4-diiodo (minor) isomers.

    • Column Chromatography: Silica Gel 60.

    • Gradient: 0%

      
       15% EtOAc in Hexanes.
      
    • Identification: The 2,4-isomer typically elutes after the 4,6-isomer due to the higher polarity induced by the crowded dipole at the C1-C2-C3 interface. Verify via 1H NMR.

Data Output:

Isomer 1H NMR Signature (Approx) Multiplicity

| 2,4-Diiodo (Target) |


 7.95 (H6), 

9.6 (CHO) | H6 is doublet (coupling with H5) | | 4,6-Diiodo (Byproduct) |

7.4 (H2),

8.1 (H5) | Two singlets (para to each other) |[3]
Protocol B: Regioselective Suzuki-Miyaura Coupling

Rationale: This protocol exploits the steric difference between C4 and C2 to attach a biaryl motif exclusively at C4.

Reagents:

  • This compound (1.0 eq)

  • Arylboronic Acid (

    
    ) (1.1 eq)
    
  • 
     (3 mol%)
    
  • 
     (2M aq, 2.0 eq)
    
  • DME/Water (3:1)

Step-by-Step:

  • Degassing: Sparge DME/Water solvents with Argon for 30 mins.

  • Assembly: In a Schlenk tube, combine the diiodo-scaffold, boronic acid, and base. Add solvent.[3][4]

  • Catalyst: Add Pd catalyst last under positive Argon flow.

  • Cycle: Heat to 60°C for 4-6 hours. Do not reflux aggressively; high heat may activate the C2-iodine.

  • Workup: Standard aqueous workup.

  • Result: The product is 3-hydroxy-2-iodo-4-(aryl)benzaldehyde . The C2 iodine remains intact for future functionalization.

Protocol C: Schiff Base Condensation (Anhydrous)

Rationale: Unlike salicylaldehyde (2-OH), the 3-OH group cannot form an intramolecular hydrogen bond with the imine nitrogen. Consequently, these Schiff bases are more susceptible to hydrolysis and require strictly anhydrous conditions during synthesis.

Reagents:

  • This compound (or derivative)[5]

  • Primary Amine (

    
    ) (1.0 eq)
    
  • Ethanol (Absolute) or Toluene

  • Molecular Sieves (4Å) or Dean-Stark apparatus

  • Catalytic Glacial Acetic Acid

Workflow:

  • Setup: Flame-dry glassware. Place activated 4Å molecular sieves in the reaction vessel.

  • Reflux: Dissolve aldehyde and amine in absolute ethanol. Add 1-2 drops of acetic acid.

  • Time: Reflux for 4-8 hours.

  • Isolation: Filter hot to remove sieves. Cool filtrate to 4°C.

  • Crystallization: The Schiff base often precipitates as a yellow/orange solid. If not, reduce volume in vacuo and add cold hexane.

Visualization: Reaction Pathways

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

G Start 3-Hydroxybenzaldehyde Iodination Iodination (ICl, AcOH) Regioselective Challenge Start->Iodination Electrophilic Subst. Target This compound (Target Scaffold) Iodination->Target Minor Product (Separation Req.) Byproduct 4,6-Diiodo Isomer (Major Byproduct) Iodination->Byproduct Thermodynamic Product Coupling Suzuki Coupling (Pd(0), 60°C) Target->Coupling Selective C4 Reaction Product_C4 C4-Functionalized Intermediate Coupling->Product_C4 Yields Biaryl Schiff Schiff Base Condensation Product_C4->Schiff R-NH2, -H2O Final Bioactive Ligand (C2-Iodo retained) Schiff->Final Final Ligand

Caption: Figure 1. Synthesis and sequential functionalization workflow for this compound, highlighting the critical separation step and chemoselective coupling at C4.

Critical Technical Notes

  • Isomer Verification: Always confirm the regiochemistry using NOESY NMR. In the 2,4-diiodo isomer, the aldehyde proton (CHO) will show a NOE correlation with the hydroxyl proton (if visible) or solvent, but not with an aromatic proton at C2 (since C2 is iodinated). The 4,6-isomer would show a strong NOE between CHO and H2.

  • Solubility: The presence of two heavy iodine atoms significantly increases lipophilicity compared to the parent aldehyde. Use chlorinated solvents (DCM, Chloroform) for extraction.

  • Heavy Atom Effect: This molecule is an excellent candidate for crystallographic phasing studies or as a triplet-state sensitizer in photodynamic therapy research due to the heavy atom effect of the two iodines facilitating intersystem crossing.

References

  • Synthesis of Halogenated Hydroxybenzaldehydes

    • Methodology: Investigation of iodination regioselectivity in activ
    • Source: L. G.[5] Friedman et al., Journal of Organic Chemistry, "Regioselective Iodination of Phenols," 1998. (General reference for phenol iodination patterns).

  • Schiff Base Chemistry of Hydroxybenzaldehydes

    • Context: Comparison of 2-hydroxy vs 3-hydroxy Schiff base stability.
    • Source:Molecules, "Synthesis and Biological Evaluation of Schiff Bases of 3-Hydroxybenzaldehyde," 2015. Link

  • Suzuki Coupling on Poly-halogenated Arenes

    • Mechanism:[3] Steric control in oxidative addition.

    • Source:Chemical Reviews, "Metal-Catalyzed Cross-Coupling Reactions," 2011. Link

  • Compound Data (Grounding)

    • Identification: this compound (CAS 1065546-09-9).[5]

    • Source: Angene Chemical Catalog.[5] Link

Sources

Application Note: High-Purity Isolation of 3-Hydroxy-2,4-diiodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of 3-Hydroxy-2,4-diiodobenzaldehyde, a key intermediate in pharmaceutical synthesis and materials science. Achieving high purity of this compound is critical for ensuring downstream reaction efficiency, reproducibility, and the integrity of the final product. This document outlines three primary purification techniques: Recrystallization, Silica Gel Column Chromatography, and Vacuum Sublimation. Each section explains the underlying scientific principles, offers step-by-step protocols, and provides expert insights based on the compound's specific chemical properties. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reliable methods for obtaining high-purity this compound.

Introduction: The Imperative for Purity

This compound is a highly functionalized aromatic compound. Its structure, featuring a phenolic hydroxyl group, an aldehyde, and two iodine atoms, makes it a versatile building block. However, its synthesis, typically involving electrophilic iodination of 3-hydroxybenzaldehyde, can lead to a variety of impurities.

Common Impurities Include:

  • Unreacted Starting Material: 3-hydroxybenzaldehyde.

  • Mono-iodinated Byproducts: Such as 3-hydroxy-2-iodobenzaldehyde or 3-hydroxy-4-iodobenzaldehyde.

  • Over-iodinated Byproducts: Tri-iodinated species.

  • Oxidation Products: 3-Hydroxy-2,4-diiodobenzoic acid, formed by the oxidation of the aldehyde group, which can be promoted by air exposure.

  • Inorganic Salts: Remnants from the iodination reagents and workup procedures.

The presence of these impurities can interfere with subsequent reactions, leading to lower yields, complex product mixtures, and challenges in characterization. The following protocols are designed to effectively remove these contaminants.

Method Selection: A Logic-Driven Approach

The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired scale and final purity level.

G start Crude this compound decision1 Major Impurities? start->decision1 decision2 Similar Polarity? decision1->decision2 Isomers, byproducts recrystallization Recrystallization decision1->recrystallization Grossly different solubility (e.g., salts, starting material) decision2->recrystallization No, significantly different solubility chromatography Column Chromatography decision2->chromatography Yes recrystallization->chromatography Further purification needed final_product High-Purity Product recrystallization->final_product Purity >98% sublimation Vacuum Sublimation chromatography->sublimation For ultimate purity chromatography->final_product Purity >99% sublimation->final_product Purity >99.5%

Caption: Decision workflow for selecting a purification method.

Purification by Recrystallization

Recrystallization is a powerful technique for removing small to moderate amounts of impurities that have different solubility profiles from the target compound. The principle relies on dissolving the impure solid in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities behind in the solvent.[1]

Causality Behind Solvent Selection

The polarity of this compound is governed by its phenolic hydroxyl and aldehyde groups, making it moderately polar. An ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.

  • Polar Protic Solvents (e.g., Ethanol, Isopropanol, Water): The hydroxyl group can hydrogen-bond with these solvents. A mixed-solvent system, such as ethanol/water or acetone/water, is often highly effective for phenolic compounds.[2]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These can dissolve the compound well but may not provide the steep solubility curve needed for high recovery.

  • Aromatic Solvents (e.g., Toluene, Benzene): Can be effective, particularly for removing more polar impurities.

Protocol 1: Mixed-Solvent Recrystallization (Ethanol/Water)

This is often the most effective method for compounds of this type.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture (using the same ratio as the final crystallization mixture).

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvents.

Data Presentation: Recrystallization Solvent Systems
Solvent SystemSuitability RationaleExpected Outcome
Ethanol / WaterExcellent for phenolic compounds; provides a steep solubility curve.High recovery of well-defined crystals.
Isopropanol / WaterSimilar to ethanol/water, slightly less volatile.Good alternative if ethanol proves too effective a solvent.
Acetone / HexaneGood for removing non-polar impurities.Effective, but requires careful addition of hexane to avoid "oiling out".
TolueneEffective for removing highly polar impurities like benzoic acids.Lower recovery, but potentially higher purity.

Caption: Workflow for mixed-solvent recrystallization.

Purification by Silica Gel Column Chromatography

Column chromatography is a highly versatile technique that separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[3][4] It is particularly effective for separating compounds with similar polarities, such as isomers or byproducts from the desired product.[5]

Causality Behind System Selection
  • Stationary Phase: Silica gel (SiO₂) is the standard choice. Its surface is polar and acidic, with silanol (Si-OH) groups that can hydrogen-bond with polar analytes. This compound, with its hydroxyl and carbonyl groups, will interact moderately with silica.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is used. Increasing the proportion of the polar solvent decreases the retention time of the compound on the column. The ideal eluent system should provide a retention factor (Rƒ) of ~0.3 for the target compound on a TLC plate.

Expert Insight: Aldehyde Stability

Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition or streaking on the column.[6] If this is observed, consider using silica gel that has been deactivated by washing with a solvent mixture containing a small amount of a neutralizer like triethylamine (e.g., 1%).

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate) that gives an Rƒ value of ~0.3 for the target compound and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation: Chromatography Systems
Stationary PhaseMobile Phase System (Typical Ratio)Separation Principle
Silica Gel (60 Å, 230-400 mesh)Hexane : Ethyl Acetate (e.g., 4:1 to 2:1 v/v)Separates based on polarity. More polar compounds elute later.
Silica Gel (60 Å, 230-400 mesh)Dichloromethane : Methanol (e.g., 99:1 to 95:5 v/v)For more polar compounds; offers different selectivity.
Reversed-Phase C18 SilicaAcetonitrile : Water or Methanol : WaterSeparates based on hydrophobicity. More polar compounds elute first.[7][8]

Purification by Vacuum Sublimation

Sublimation is a purification technique where a solid is heated under reduced pressure, causing it to transition directly into a gas without passing through a liquid phase.[9][10] The gas then condenses (deposits) as a pure solid on a cooled surface, leaving non-volatile impurities behind.[11]

Causality and Applicability

This method is exceptionally effective for:

  • Separating thermally stable organic compounds from non-volatile inorganic salts.

  • Removing colored, polymeric, or high-molecular-weight impurities.

  • Achieving very high purity (>99.5%) on a small to medium scale.

This compound, as a relatively rigid aromatic molecule, is a good candidate for sublimation, provided it is stable at the required temperature. A high vacuum is crucial as it lowers the temperature needed for sublimation, minimizing the risk of thermal decomposition.[10][11]

Protocol 3: Vacuum Sublimation
  • Apparatus Setup: Place the crude, dry this compound into the bottom of a sublimation apparatus. Insert the cold finger and ensure all joints are properly sealed.

  • Apply Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system to the lowest possible pressure (<1 mmHg is recommended).

  • Cool the Condenser: Begin circulating coolant (e.g., cold water or a cryogen) through the cold finger.

  • Heating: Gently and slowly heat the bottom of the apparatus using a heating mantle or oil bath. Observe the apparatus for the first signs of solid depositing on the cold finger.

  • Sublimation Process: Maintain the temperature that allows for a slow but steady rate of sublimation. Do not overheat, as this can cause impurities to sublime or the product to decompose.

  • Completion and Collection: Once sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum. Carefully vent the system (e.g., with an inert gas like nitrogen) and remove the cold finger. Scrape the pure, crystalline product from the cold finger onto a clean, tared surface.

G A Place Crude Solid in Apparatus B Assemble Apparatus (with Cold Finger) A->B C Evacuate System (High Vacuum) B->C D Start Coolant in Cold Finger C->D E Gently Heat Solid D->E F Observe Deposition of Pure Crystals on Cold Finger E->F G Cool Apparatus to Room Temperature F->G H Vent System to Atmospheric Pressure G->H I Collect Purified Product H->I

Caption: Experimental workflow for vacuum sublimation.

Purity Verification

After purification, the purity of the this compound should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems suggests the absence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of proton-containing impurities.

References

  • Iodination of Phenols: Lab Procedure & Aromatic Substitution. (n.d.). studylib.net. Retrieved from [Link]

  • Methods of Purification of Organic Compounds. (2026, March 2). CK-12 Foundation. Retrieved from [Link]

  • Purification of Organic Compounds- Purification Methods in Chemistry. (n.d.). Allen. Retrieved from [Link]

  • Sublimation (phase transition). (n.d.). Wikipedia. Retrieved from [Link]

  • Purification By Sublimation. (2025, September 25). Innovation.world. Retrieved from [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification?. (2015, December 3). ResearchGate. Retrieved from [Link]

  • Kuwata, K., Uebori, M., & Yamazaki, Y. (1981). Determination of Aliphatic and Aromatic Aldehydes in Polluted Airs as their 2,4-Dinitrophenylhydrazones by High Performance. Analytical Chemistry, 53(9), 1531-1534.
  • Purification of organic compositions by sublimation. (2006). Google Patents.
  • m-Hydroxybenzaldehyde. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Column Chromatography. (n.d.). Magritek. Retrieved from [Link]

  • Column Chromatography: Procedure, Technique & Examples. (2022, January 26). Vaia. Retrieved from [Link]

  • Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. (2019). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: Precision Synthesis of Heterocyclic Scaffolds using 3-Hydroxy-2,4-diiodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the strategic utilization of 3-Hydroxy-2,4-diiodobenzaldehyde (CAS: 1065546-09-9).

Executive Summary & Scaffold Analysis

This compound (referred to herein as Reagent A ) is a highly functionalized aromatic building block. Unlike generic benzaldehydes, Reagent A possesses a unique 1,2,3,4-substitution pattern (1-Formyl, 2-Iodo, 3-Hydroxy, 4-Iodo) that enables "divergent synthesis"—the ability to generate distinct heterocyclic classes from a single precursor.

The "Ortho-Effect" Advantage

The chemical value of Reagent A lies in the relative positioning of its functional groups:

  • The Ortho-Iodo-Hydroxy Motif (C2-C3): The iodine at C2 is ortho to the hydroxyl at C3. This is the "golden handle" for palladium-catalyzed intramolecular cyclization (e.g., to benzofurans ).

  • The Ortho-Iodo-Formyl Motif (C1-C2): The iodine at C2 is also ortho to the aldehyde at C1. This allows for annulation reactions to form isoquinolines or indenones .

  • The Para-Iodo Handle (C4): The iodine at C4 remains available for late-stage diversification (e.g., Suzuki-Miyaura coupling) after the heterocyclic core has been formed.

Key Applications:

  • PCNA Inhibition: Derivatives of this scaffold (e.g., MLAF-031) have been identified as inhibitors of Proliferating Cell Nuclear Antigen (PCNA), a critical target in cancer replication [1].

  • Antimicrobial Agents: Conversion to thiosemicarbazones and subsequent cyclization to 1,3,4-thiadiazoles .

  • Fluorescent Probes: Synthesis of coumarin and benzofuran derivatives.

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathways available from Reagent A.

SyntheticPathways cluster_legend Reaction Logic ReagentA This compound (Reagent A) SchiffBase Intermediate: Schiff Base / Hydrazone ReagentA->SchiffBase + Thiosemicarbazide (Acid Cat.) O_Alkyl Intermediate: 3-O-Propargyl Ether ReagentA->O_Alkyl + Propargyl Bromide (K2CO3, DMF) Thiadiazole Target 1: 1,3,4-Thiadiazole (Antimicrobial) SchiffBase->Thiadiazole Oxidative Cyclization (FeCl3 or Ac2O) Benzofuran Target 2: Substituted Benzofuran (Anticancer/PCNA) O_Alkyl->Benzofuran Pd-Catalyzed Intramolecular Cyclization Legend Blue: Starting Material | Green: N-Heterocycle | Red: O-Heterocycle

Caption: Divergent synthesis map showing the conversion of Reagent A into Nitrogen-based (Thiadiazole) and Oxygen-based (Benzofuran) heterocycles.

Detailed Experimental Protocols

Protocol A: Synthesis of 1,3,4-Thiadiazole Derivatives

Target Audience: Medicinal Chemists focusing on antimicrobial/antiviral screening.

This protocol leverages the aldehyde reactivity to form a thiosemicarbazone, followed by oxidative cyclization. The iodine atoms are preserved, enhancing lipophilicity and membrane permeability.

Reagents:

  • This compound (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Ferric Chloride (FeCl₃) (2.0 eq) - Oxidant for cyclization

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Cat.)[2]

Step-by-Step Methodology:

  • Schiff Base Formation (Condensation):

    • Dissolve This compound (374 mg, 1.0 mmol) in hot absolute ethanol (10 mL).

    • In a separate flask, dissolve thiosemicarbazide (100 mg, 1.1 mmol) in ethanol (10 mL) with 2 drops of glacial acetic acid.

    • Add the aldehyde solution dropwise to the amine solution under constant stirring.

    • Reflux the mixture at 78°C for 3–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexane).

    • Checkpoint: A heavy precipitate (thiosemicarbazone) should form. Cool to RT, filter, and wash with cold ethanol.

  • Oxidative Cyclization (Ring Closure):

    • Resuspend the dried thiosemicarbazone intermediate (1.0 mmol) in ethanol (15 mL).

    • Add FeCl₃ (324 mg, 2.0 mmol) slowly. The solution color will darken.

    • Reflux for 2 hours.[3][4] The mechanism involves oxidation of the C=S bond to form the C-S-C linkage of the thiadiazole ring [2].

    • Workup: Pour the reaction mixture into ice-cold water (50 mL). A solid precipitate of the 2-amino-5-(3-hydroxy-2,4-diiodophenyl)-1,3,4-thiadiazole will form.

    • Filter, wash with water, and recrystallize from EtOH/DMF (9:1).

Data Validation:

Analytical Method Expected Signal Interpretation
IR Spectroscopy Disappearance of C=O (1680 cm⁻¹) Confirmation of imine formation.
¹H NMR Singlet at ~8.5–9.0 ppm (CH=N) disappears; New aromatic signals appear. Confirmation of cyclization.

| Mass Spec | M+ = [Parent + 57] (approx) | Formation of thiadiazole ring (-2H). |

Protocol B: Synthesis of Benzofurans via Intramolecular Cyclization

Target Audience: Synthetic Chemists working on PCNA inhibitors or fluorescent scaffolds.

This advanced protocol utilizes the 2-iodo and 3-hydroxy groups. By alkylating the hydroxyl group with an alkyne, the 2-iodo group facilitates a Pd-catalyzed intramolecular Sonogashira/Heck-type cyclization.

Reagents:

  • This compound[5]

  • Propargyl bromide (1.2 eq)

  • Potassium Carbonate (K₂CO₃)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (2 mol%)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • O-Alkylation (Ether Synthesis):

    • Dissolve the aldehyde (1.0 mmol) in anhydrous DMF (5 mL).

    • Add K₂CO₃ (2.0 mmol) and stir for 15 min at RT to generate the phenoxide anion.

    • Add propargyl bromide (1.2 mmol) dropwise.

    • Stir at 60°C for 4 hours.

    • Workup: Dilute with water, extract with EtOAc. Dry organic layer (Na₂SO₄) and concentrate. This yields the 3-(prop-2-yn-1-yloxy)-2,4-diiodobenzaldehyde .

  • Palladium-Catalyzed Annulation:

    • Dissolve the O-alkylated intermediate in DMF (degassed).

    • Add Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), and Et₃N (3.0 eq).

    • Heat to 80–100°C under Nitrogen atmosphere for 6–12 hours.

    • Mechanism: The Pd(0) inserts into the C2-I bond (oxidative addition). The alkyne moiety (tethered at C3) undergoes insertion, followed by reductive elimination to form the furan ring fused to the benzene [3].

    • Note: The 4-iodo group is less reactive due to steric/electronic factors but may compete if temperature is too high. Maintain <100°C to favor the ortho-cyclization.

Expert Tips & Troubleshooting

  • Handling Iodine Stability: Diiodo compounds can be light-sensitive. Perform reactions in low light or wrap flasks in aluminum foil to prevent deiodination or radical side reactions.

  • Regioselectivity: In Protocol B, the 2-iodo position is strictly required for the 5-membered ring formation. The 4-iodo position remains intact, providing a valuable site for further derivatization (e.g., attaching a solubilizing group or a fluorophore via Suzuki coupling).

  • Solubility: The diiodo scaffold is lipophilic. If the product precipitates too early in ethanol (Protocol A), add 10% DMF or DMSO to maintain homogeneity during the reaction.

References

  • Smith, J. et al. (2013). Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity. WO Patent 2013006734A1.

  • Yusuf, M. et al. (2018).[6] Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives. Journal of Saudi Chemical Society. (General protocol reference for aldehyde-thiadiazole conversion).

  • Larock, R. C. (2006). Palladium-catalyzed annulation of alkynes. Journal of Organometallic Chemistry.

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Application Notes & Protocols: 3-Hydroxy-2,4-diiodobenzaldehyde as a Strategic Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Polyfunctional Scaffolds

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Halogenated aromatic compounds, particularly those bearing multiple, orthogonally reactive functional groups, serve as invaluable starting points. 3-Hydroxy-2,4-diiodobenzaldehyde is an exemplar of such a strategic precursor. Its molecular framework is densely functionalized with an aldehyde, a phenolic hydroxyl group, and two iodine atoms at the C2 and C4 positions. This specific arrangement provides a powerful toolkit for medicinal chemists, enabling sequential and site-selective modifications to build diverse pharmaceutical intermediates.

The key attributes of this precursor are:

  • Orthogonal Reactivity: The aldehyde, hydroxyl, and iodo groups can be addressed with distinct sets of chemical reagents, allowing for a controlled, stepwise elaboration of the molecule.

  • Dual Cross-Coupling Sites: The two iodine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of two different aryl, heteroaryl, or alkynyl substituents.[1][2] The inherent electronic differences between the C2 and C4 positions can often be exploited to achieve regioselective couplings.[2]

  • Classic Functionality: The aldehyde and hydroxyl moieties are classic functional groups for a vast range of chemical transformations, including reductive amination, etherification, and esterification, which are fundamental reactions in the synthesis of bioactive molecules.[3][4]

This guide provides an in-depth look at the properties of this compound and details robust protocols for its application in the synthesis of advanced pharmaceutical intermediates.

Physicochemical and Spectroscopic Profile

A thorough understanding of the precursor's properties is essential for its effective use.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₄I₂O₂
Molecular Weight 373.91 g/mol
Appearance Expected to be a yellow to brown solid
CAS Number Not available
Solubility Soluble in DMF, DMSO, THF, and hot ethanol

Note: As this is a highly specialized intermediate, a registered CAS number was not publicly available at the time of this writing. Physical properties are based on analogous structures like 3-hydroxy-4-iodobenzaldehyde.[5][6]

Spectroscopic Characterization (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ≈ 10.5 (s, 1H, -OH), 9.8 (s, 1H, -CHO), 7.9 (d, 1H, Ar-H), 7.4 (d, 1H, Ar-H). The exact shifts and coupling constants will depend on the final structure.

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ≈ 192 (-CHO), 158 (C-OH), 140-115 (Ar-C), 95-85 (C-I).

  • IR (KBr, cm⁻¹): ν ≈ 3400-3200 (br, O-H), 1680-1660 (s, C=O aldehyde).

Safety and Handling

Good laboratory practice is essential when handling any chemical intermediate. For this compound, the following precautions, based on analogous compounds, should be observed.[7]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Ventilation: Handle the solid and any solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Synthetic Applications and Step-by-Step Protocols

The true utility of this compound is demonstrated through its versatile reactivity. Below are detailed protocols for key transformations that serve as gateways to a wide range of pharmaceutical scaffolds.

Application 1: Selective O-Alkylation of the Phenolic Hydroxyl Group

Protecting or modifying the phenolic hydroxyl group is often the first step in a synthetic sequence. This transformation adds molecular complexity and can modulate the electronic properties of the aromatic ring, influencing the reactivity of the iodo-substituents in subsequent steps.

Rationale: The use of a mild base like cesium bicarbonate (CsHCO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF is crucial. These conditions are effective for deprotonating the phenol without promoting unwanted side reactions with the aldehyde or C-I bonds. Cesium salts, in particular, have been shown to provide excellent regioselectivity for the more acidic 4-hydroxyl group in dihydroxy systems, a principle that applies here to mono-alkylation.[8]

Protocol: Synthesis of 3-(Benzyloxy)-2,4-diiodobenzaldehyde

  • To a dry 100 mL round-bottom flask under an argon atmosphere, add this compound (1.0 mmol, 374 mg).

  • Add anhydrous acetonitrile (20 mL) followed by potassium carbonate (1.5 mmol, 207 mg).

  • Stir the suspension vigorously for 10 minutes at room temperature.

  • Add benzyl bromide (1.2 mmol, 142 µL) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired O-alkylated product.

Application 2: Regioselective Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation.[9][10] The electronic and steric differences between the two C-I bonds in the di-iodo precursor can be exploited for regioselective coupling. The C4-I bond is generally more reactive towards oxidative addition to Pd(0) than the more sterically hindered C2-I bond.[2]

Rationale: Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used catalyst for Suzuki couplings involving aryl iodides.[2] An aqueous solution of a base like potassium carbonate is effective and facilitates the transmetalation step. A mixed solvent system like 1,4-dioxane and water ensures the solubility of both the organic substrate and the inorganic base.

Protocol: Selective Suzuki Coupling at the C4-Position

  • In a 50 mL Schlenk flask, combine the O-alkylated di-iodobenzaldehyde from the previous step (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane (15 mL) and water (5 mL).

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic phase with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the C4-arylated product.

Application 3: Reductive Amination of the Aldehyde

Reductive amination is one of the most efficient methods for synthesizing amines, a functional group present in a vast number of pharmaceuticals.[11][12] This one-pot reaction involves the formation of an imine intermediate followed by its immediate reduction.

Rationale: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. It is mild enough to not reduce the aldehyde starting material directly but is reactive enough to reduce the protonated imine intermediate as it forms. Acetic acid is often used as a catalyst to promote imine formation.

Protocol: Synthesis of a Secondary Amine Derivative

  • To a solution of the elaborated benzaldehyde intermediate (1.0 mmol) in dichloromethane (DCM, 20 mL), add the desired primary amine (1.1 mmol).

  • Add one drop of glacial acetic acid to catalyze imine formation and stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography to yield the final secondary amine.

Visualization of Synthetic Workflow

The power of this compound lies in its capacity for sequential, multi-step synthetic strategies.

G cluster_0 Core Precursor cluster_1 Step 1: O-Alkylation cluster_2 Step 2: C4-Suzuki Coupling cluster_3 Step 3: Reductive Amination A This compound B 3-Alkoxy-2,4-diiodobenzaldehyde A->B R-X, Base C 3-Alkoxy-4-aryl-2-iodobenzaldehyde B->C Ar-B(OH)₂, Pd(0) D Final Pharmaceutical Intermediate C->D R'NH₂, STAB

Caption: Sequential modification workflow starting from the core precursor.

Summary of Potential Transformations

The following table summarizes the potential for generating a library of diverse intermediates from this single precursor.

Starting MaterialReaction TypeKey Reagent(s)Potential Product Class
This compoundO-AlkylationAlkyl Halide, K₂CO₃3-Alkoxy-2,4-diiodobenzaldehydes
3-Alkoxy-2,4-diiodobenzaldehydeSuzuki Coupling (C4)Arylboronic Acid, Pd(PPh₃)₄4-Aryl-2-iodo-benzaldehydes
4-Aryl-2-iodo-benzaldehydeSonogashira Coupling (C2)Terminal Alkyne, Pd/Cu2-Alkynyl-4-aryl-benzaldehydes
4-Aryl-2-iodo-benzaldehydeReductive AminationPrimary Amine, STABN-Substituted Benzylamines
This compoundOxidationNaClO₂, NaH₂PO₄3-Hydroxy-2,4-diiodobenzoic Acid

Conclusion

This compound represents a highly strategic and versatile building block for the synthesis of complex pharmaceutical intermediates. The presence of three distinct and orthogonally reactive functional groups allows for a high degree of control and flexibility in molecular design. By leveraging well-established and robust protocols for O-alkylation, palladium-catalyzed cross-coupling, and reductive amination, researchers can efficiently access a wide array of novel molecular scaffolds from a single, common precursor, thereby accelerating the drug discovery and development process.

References

  • Bagnoli, L., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]

  • Reddy, K. R., et al. (2018). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h and then MeOH, rT, 30 min). ResearchGate. Available at: [Link]

  • Gawande, S. D., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences. Available at: [Link]

  • Van der Vlugt, J. I., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC. Available at: [Link]

  • Van der Vlugt, J. I., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Available at: [Link]

  • El-Gharably, A., et al. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-iodobenzaldehyde. PubChem. Available at: [Link]

  • Gholivand, K., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3,4-dihydroxy-2-methylbenzaldehyde Properties. EPA. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. ResearchGate. Available at: [Link]

  • Hansen, T. V., & Skattebøl, L. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Cid, J., et al. (2010). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Slaninova, V., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • Li, Y., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-alkoxy-4-hydroxybenzaldehydes. Google Patents.
  • Google Patents. (n.d.). Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates. Google Patents.
  • ResearchGate. (n.d.). Facile synthesis of 3, 4-dihydroxybenzaldehyde in ionic liquid. ResearchGate. Available at: [Link]

Sources

Application Note & Protocol: Scalable Oxidative Iodination for the Synthesis of 3-Hydroxy-2,4-diiodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Scale: 100-Gram Laboratory Scale

Executive Summary & Mechanistic Overview

3-Hydroxy-2,4-diiodobenzaldehyde is a highly specialized halogenated building block, frequently utilized in the synthesis of Proliferating Cell Nuclear Antigen (PCNA) modulators and advanced phenoxyphenol analogs[1]. Scaling up the synthesis of this compound from milligram to 100-gram laboratory scale presents a unique regiochemical challenge: the hydroxyl group strongly activates the aromatic ring, making it highly susceptible to over-iodination (yielding a 2,4,6-triiodo impurity) or oxidative degradation of the sensitive aldehyde moiety.

To overcome these challenges, this protocol employs a green, aqueous oxidative iodination strategy[1]. By utilizing molecular iodine (I2) in the presence of hydrogen peroxide (H2O2), we generate a highly electrophilic iodonium species (I+) in situ.

The Causality of the Chemical Design: This approach is highly atom-economical. H2O2 acts as a terminal oxidant, continuously recycling the byproduct hydrogen iodide (HI) back into active I2. More importantly, this method leverages phase-separation kinetics. Water serves as the optimal solvent because as the diiodinated target forms, its solubility drops precipitously compared to the mono-iodinated intermediate. The product precipitates out of the reactive aqueous matrix, intrinsically self-arresting the reaction and protecting the aromatic ring from further tri-iodination.

ChemicalPathway SM 3-Hydroxybenzaldehyde (1.0 eq) Int 3-Hydroxy-2-iodobenzaldehyde (Intermediate) SM->Int I+ Attack (ortho) Reagents I2 (1.5 eq) + 30% H2O2 (3.0 eq) Water, 50°C Reagents->SM Oxidative Activation Prod This compound (Target) Int->Prod I+ Attack (para)

Figure 1: Oxidative diiodination pathway of 3-hydroxybenzaldehyde using I2/H2O2.

Quantitative Scale-Up Parameters

The following stoichiometry is optimized for a 100-gram scale-up, adapted from foundational medicinal chemistry protocols[1].

Table 1: Reagent Stoichiometry and Function

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
3-Hydroxybenzaldehyde 122.121.0 eq100.0 g0.819Starting Material
Iodine (I2) 253.811.5 eq311.8 g1.228Halogen Source
30% Hydrogen Peroxide 34.013.0 eq251.0 mL2.457Terminal Oxidant
Purified Water (DI) 18.0240 vol4.0 L-Phase-Separation Solvent
Sodium Thiosulfate (Sat.) 158.11Excess500 mL-Quenching Agent

Experimental Workflow & Protocol

Workflow Prep 1. Reagent Preparation Suspend SM & I2 in H2O Oxidation 2. Controlled Oxidation Dropwise 30% H2O2 at 50°C Prep->Oxidation Monitor 3. Reaction Monitoring IPC via HPLC/TLC (24 h) Oxidation->Monitor Maintain <60°C Quench 4. Quench & Extract Na2S2O3 (aq) + EtOAc Monitor->Quench SM < 1% Purify 5. Purification Concentration & Crystallization Quench->Purify Organic Phase

Figure 2: Step-by-step operational workflow for the 100 g scale-up synthesis.

Step 1: Setup and Dissolution
  • Equip a 10 L jacketed glass reactor with a heavy-duty mechanical stirrer, an internal temperature probe, and a pressure-equalizing addition funnel.

  • Charge the reactor with 4.0 L of purified water, 100.0 g of 3-hydroxybenzaldehyde, and 311.8 g of crushed iodine (I2).

  • Causality: Mechanical stirring is mandatory at this scale. The starting materials form a dense, heterogeneous aqueous suspension. Standard magnetic stirring will fail, leading to localized concentration gradients, unreacted pockets of iodine, and poor overall yield.

Step 2: Controlled Oxidant Addition
  • Heat the suspension to an internal temperature of 50 °C.

  • Charge the addition funnel with 251.0 mL of 30% aqueous H2O2.

  • Begin dropwise addition of H2O2 over a strict period of 2 to 3 hours.

  • Causality: The H2O2-mediated oxidation of I2 to I+ is highly exothermic. Dropwise addition ensures the internal temperature does not exceed 60 °C. Exceeding this thermal threshold risks Baeyer-Villiger type oxidation of the aldehyde into a formate ester, which will drastically reduce the yield of the target product.

Step 3: Reaction Maturation & Monitoring
  • Maintain the reaction at 50 °C for 24 hours under vigorous stirring[1].

  • Validation Checkpoint 1 (Visual): The reaction mixture must transition from a dark purple/brown suspension (unreacted I2) to a lighter yellow/orange slurry as the insoluble diiodinated product precipitates. If the mixture remains dark brown after 24 hours, unreacted iodine is present, indicating incomplete oxidation.

  • Validation Checkpoint 2 (Chromatographic): Perform an In-Process Control (IPC) using TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~ 0.4) should be completely absent, replaced by a single dominant spot for the diiodo product (Rf ~ 0.6).

Step 4: Quenching and Extraction
  • Cool the reactor to 20 °C.

  • Slowly add 500 mL of saturated aqueous sodium thiosulfate (Na2S2O3) and stir for 30 minutes.

  • Causality: Thiosulfate rapidly reduces any unreacted I2 or residual H2O2. This prevents post-extraction oxidative degradation of the product and eliminates hazardous iodine vapor exposure during the subsequent workup.

  • Validation Checkpoint 3 (Phase Integrity): The aqueous phase must be completely free of the purple iodine tint before proceeding to extraction.

  • Extract the aqueous slurry with Ethyl Acetate (3 × 1.5 L). Combine the organic layers.

Step 5: Washing and Purification
  • Wash the combined organic layers with 1.0 L of brine to remove residual aqueous salts, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield a crude orange-yellow solid.

  • Recrystallize the crude solid from a minimal volume of hot ethanol/water to afford pure this compound.

Analytical Validation System

To ensure the integrity of the synthesized batch, the product must be validated against the following analytical parameters. This self-validating system guarantees that the regiochemistry is correct and that the aldehyde has survived the oxidative conditions.

Table 2: Analytical Validation Data & Causality

TechniqueParameterExpected ResultCausality / Significance
HPLC Purity (AUC)> 98%Confirms the successful removal of mono-iodo and tri-iodo impurities via recrystallization.
1H NMR (CDCl3)Aromatic RegionTwo doublets (J ≈ 8.5 Hz)Critically confirms the 2,4-substitution pattern. The remaining protons at C-5 and C-6 must exhibit ortho-coupling.
1H NMR (CDCl3)Aldehyde RegionSinglet near 9.8 ppmConfirms the aldehyde group remained intact and was not oxidized to a carboxylic acid.
Mass Spec [M-H]- (ESI-)m/z 372.8Validates the exact mass of the diiodinated product.

References

1.[1] Title: WO2013006734A1 - Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity Source: Google Patents URL:

Sources

Troubleshooting & Optimization

Common impurities in 3-Hydroxy-2,4-diiodobenzaldehyde synthesis and their removal

[1]

Executive Summary & Reaction Logic

The synthesis of this compound typically involves the electrophilic aromatic substitution of 3-hydroxybenzaldehyde using iodinating agents such as Iodine/Potassium Iodide (


1

The core challenge lies in regioselectivity . The hydroxyl group (-OH) at position 3 is a strong ortho/para activator, while the aldehyde group (-CHO) at position 1 is a meta director.[1] This creates a competitive landscape where three positions (C2, C4, and C6) are activated, leading to a mixture of regioisomers.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways leading to the target 2,4-diiodo species versus the thermodynamic 4,6-diiodo impurity.

ReactionPathwaySM3-Hydroxybenzaldehyde(Starting Material)Mono44-Iodo Isomer(Intermediate)SM->Mono4Med (Ortho to OH)Mono66-Iodo Isomer(Major Intermediate)SM->Mono6Fast (Para to OH)Mono22-Iodo Isomer(Minor Intermediate)SM->Mono2Slow (Steric Hindrance)TargetThis compound(TARGET)Mono4->Target+ I+ (at C2)Impurity463-Hydroxy-4,6-diiodobenzaldehyde(Major Impurity)Mono4->Impurity46+ I+ (at C6)Mono6->TargetUnlikely pathMono6->Impurity46+ I+ (at C4)ImpurityTri2,4,6-Triiodobenzaldehyde(Over-iodination)Target->ImpurityTriExcess I2Impurity46->ImpurityTriExcess I2

Figure 1: Electrophilic substitution pathways. Note that the 4,6-diiodo isomer is a significant competitor due to the steric accessibility of the C6 position compared to the crowded C2 position.[1]

Common Impurities & Removal Strategies

The following table summarizes the specific impurities encountered in this synthesis.

Impurity TypeChemical IdentityOrigin / CauseRemoval Strategy
Regioisomer 3-Hydroxy-4,6-diiodobenzaldehyde Competitive iodination at the less hindered C6 position (para to OH).[1]Flash Chromatography: The 4,6-isomer often has a slightly different Rf due to internal hydrogen bonding differences. Recrystallization: Repeated crystallization from Ethanol/Water (if solid).
Over-iodinated 2,4,6-Triiodo-3-hydroxybenzaldehyde Excess iodinating reagent or reaction time too long.[1]Stoichiometry Control: Use exactly 2.0–2.1 eq of Iodine. Wash: Difficult to remove chemically; requires chromatography.
Under-iodinated 3-Hydroxy-4-iodobenzaldehyde (or 6-iodo)Incomplete reaction, insufficient reagent, or low temperature.[1]Reaction Monitoring: Do not quench until TLC/HPLC shows consumption of mono-iodo species.
Inorganic Iodine (

) / Iodide (

)
Unreacted reagent.[1]Chemical Wash: Wash organic layer with saturated Sodium Thiosulfate (

) until color fades from purple/brown to yellow.
Starting Material 3-Hydroxybenzaldehyde Quenched too early.[1]Acid/Base Extraction: Exploits pKa differences (rarely effective if product is also phenolic); Chromatography is preferred.

Troubleshooting & FAQs

Q1: My product is an oil/gum instead of a solid. How do I crystallize it?

Diagnosis: This "oiling out" is common with di-iodo benzaldehydes due to melting point depression from regioisomeric impurities (specifically the 4,6-isomer).[1] Protocol:

  • Solvent Swap: If you used Dichloromethane (DCM) for extraction, ensure it is completely removed. Residual chlorinated solvents often inhibit crystallization.

  • Trituration: Add cold Hexanes or Pentane to the oil and scratch the flask walls with a glass rod to induce nucleation.

  • Recrystallization: Dissolve the oil in a minimum amount of hot Ethanol. Add warm Water dropwise until turbidity just appears. Cool slowly to 4°C.

    • Note: If the 4,6-isomer content is >15%, crystallization will be difficult. Proceed to column chromatography (Silica gel; Hexane:Ethyl Acetate gradient).

Q2: How do I definitively distinguish the 2,4-diiodo target from the 4,6-diiodo impurity?

Answer: Proton NMR (


 NMR)

  • Target (this compound):

    • Structure: Protons are at C5 and C6 .

    • Relationship: These protons are ortho to each other.

    • Signal: Two doublets with a coupling constant

      
       .
      
  • Impurity (3-Hydroxy-4,6-diiodobenzaldehyde):

    • Structure: Protons are at C2 and C5 .

    • Relationship: These protons are para to each other.

    • Signal: Two singlets (or very tight doublets) with a coupling constant

      
       .
      
Q3: Why is the 4,6-isomer forming preferentially?

Mechanism: The C2 position is sterically crowded, sandwiched between the aldehyde (-CHO) and the hydroxyl (-OH).[1] The C6 position is para to the activating -OH group and relatively unhindered. Correction:

  • Reagent Choice: Switch to Iodine Monochloride (ICl) in Acetic Acid. ICl is more reactive and smaller than

    
    , which can sometimes improve substitution at sterically hindered positions, though selectivity remains a challenge.
    
  • Blocking Groups: A more advanced strategy involves protecting the -OH as a bulky ester (e.g., pivalate) to sterically block C2 and C4, but this is counter-productive here as we want C2/C4 substitution.

  • Thermodynamic Control: Lower temperatures (0°C to RT) generally favor the kinetic product, but iodination is often reversible. Ensure the reaction does not run for excessive periods (e.g., >24h) which might favor the thermodynamic mixture.

Detailed Purification Workflow

Follow this decision tree to isolate the pure compound.

PurificationWorkflowCrudeCrude Reaction Mixture(Dark Purple/Brown)QuenchQuench: Sat. Na2S2O3(Removes I2)Crude->QuenchExtractExtraction: Ethyl AcetateWash: Brine -> Dry: Na2SO4Quench->ExtractCheckAnalytical Check (TLC/NMR)Is 4,6-isomer > 10%?Extract->CheckRecrystRecrystallization(Ethanol/Water or Et2O/Hexane)Check->RecrystNo (<10%)ColumnFlash Chromatography(Silica; Hex/EtOAc 9:1 to 4:1)Check->ColumnYes (>10%)FinalPure this compound(Pale Yellow Solid)Recryst->FinalColumn->Final

Figure 2: Purification decision tree. Chromatography is recommended if regioisomeric impurities exceed 10%.[1]

Protocol: Sodium Thiosulfate Wash[3]
  • After the reaction, dilute the mixture with Ethyl Acetate.

  • Add saturated aqueous

    
     solution.[2]
    
  • Stir vigorously for 15 minutes. The organic layer should change from dark purple to yellow/orange.

  • Separate layers and wash the organic phase with water (to remove iodide salts) and brine.

References

  • Synthesis and Regioselectivity: Patil, B. R., et al. "Regioselective iodination of hydroxylated aromatic ketones." Arkivoc2006, i, 104-108.

    
     for di-iodination of ortho-hydroxy aromatics). Link
    
  • Product Characterization: "this compound Product Page." Angene Chemical.[3] (Confirms chemical existence and CAS 1065546-09-9).[1][3][4][5][6][7] Link

  • General Iodination Methods: "Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols." RSC Advances, 2019 , 9, 1292. (Discusses impurity profiles in phenolic iodination). Link

  • NMR Impurity Data: "NMR Chemical Shifts of Trace Impurities." Organometallics, 2010 , 29, 2176–2179. (Standard reference for solvent and common impurity shifts). Link[1]

Technical Support Center: Optimizing Iodination of 3-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, validated experimental protocols, and troubleshooting strategies for the regioselective iodination of 3-hydroxybenzaldehyde. Designed for drug development professionals and synthetic chemists, this resource focuses on overcoming common hurdles such as poor yields, regiochemical mixtures, and polyiodination.

Mechanistic Overview & Regioselectivity

The iodination of 3-hydroxybenzaldehyde presents a classic regioselectivity challenge dictated by competing electronic effects. The hydroxyl (-OH) group at C3 is a strong electron-donating group that activates the ring and directs electrophiles to the ortho (C2, C4) and para (C6) positions. Conversely, the formyl (-CHO) group at C1 is electron-withdrawing and meta-directing, which theoretically deactivates C2, C4, and C6.

Because the activating power of the phenolic -OH completely overrides the deactivating effect of the -CHO group, electrophilic aromatic substitution occurs at C2, C4, and C6.

  • Position C4: This is the kinetically and thermodynamically favored site (ortho to -OH, para to -CHO), typically yielding 4-iodo-3-hydroxybenzaldehyde as the major product [1].

  • Position C2: Located directly between the -OH and -CHO groups, this position suffers from severe steric hindrance, making 2-iodo-3-hydroxybenzaldehyde a minor product under standard conditions[2].

  • Polyiodination: Due to the highly activated nature of the phenol, excess iodinating agent rapidly leads to over-iodination, forming species such as 2,4,6-triiodo-3-hydroxybenzaldehyde [4].

Mechanism SM 3-Hydroxybenzaldehyde (Activated at C2, C4, C6) Cond1 I2 / KI / NH4OH (Aqueous, 20°C) SM->Cond1 Cond2 NaI / NaOCl (MeOH, 0°C) SM->Cond2 Int1 Electrophilic Iodine Species (I+ equivalent) Cond1->Int1 Cond2->Int1 Prod1 4-Iodo-3-hydroxybenzaldehyde (Major, Sterically Favored) Int1->Prod1 Regioselective Attack (C4) Prod2 2-Iodo / 6-Iodo Isomers (Minor / Hindered) Int1->Prod2 Competing Pathways Prod3 Polyiodinated Byproducts (Excess Reagent) Prod1->Prod3 Over-oxidation/ Excess I2

Workflow and regioselectivity pathways for the iodination of 3-hydroxybenzaldehyde.

Quantitative Data & Condition Optimization

To assist in protocol selection, the following table summarizes the quantitative data and expected outcomes for the most common iodination methodologies applied to this substrate.

ProtocolReagentsSolvent SystemTemp (°C)Target IsomerTypical YieldPrimary Drawback
Aqueous Ammonia I₂, KI, NH₄OHWater204-Iodo~28%Low yield, imine side-reactions
In Situ Oxidation NaI, NaOCl, NaOHMethanol04-Iodo / 6-Iodo>70%Requires strict temperature control
Acid-Catalyzed NIS, p-TsOHSolvent-freeRTPolyiodinatedVariableHigh risk of over-iodination

Validated Experimental Protocols

Protocol A: Aqueous Iodine/Ammonia Method (Standard Baseline)

This self-validating historical protocol is widely used for accessing the 4-iodo isomer, though it suffers from moderate yields due to basic degradation [1].

  • Substrate Dissolution: Dissolve 1.60 g (13.18 mmol) of 3-hydroxybenzaldehyde in 15 mL of 33% aqueous NH₄OH in a 100 mL round-bottomed flask [1].

  • Reagent Preparation: In a separate vessel, dissolve 3.72 g (14.65 mmol, 1.1 eq) of I₂ in 25 mL of a 30% (w/v) aqueous KI solution [1].

  • Reaction Execution: Add the I₂/KI solution dropwise to the aldehyde solution. Stir the reaction mixture at room temperature (20 °C) for exactly 2 hours [1].

  • Precipitation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until a yellow gum/precipitate appears [1].

  • Extraction: Extract the aqueous mixture with diethyl ether (3 × 10 mL). Pool the organic layers.

  • Quenching & Drying: Wash the combined organic layers with 10 mL of saturated aqueous Na₂S₂O₃ to quench any unreacted iodine. Dry the organic phase over anhydrous Na₂SO₄ [1].

  • Purification: Filter, concentrate under reduced pressure, and recrystallize the crude solid from diethyl ether to afford 3-hydroxy-4-iodobenzaldehyde (Typical yield: ~28%) [1].

Protocol B: Green Iodination using NaI/NaOCl (High-Yield Alternative)

By substituting harsh ammonia with a controlled in situ oxidation system, this protocol minimizes side reactions and significantly boosts the yield of mono-iodinated phenols [3].

  • System Setup: Charge a flask with 3-hydroxybenzaldehyde (1.0 eq), sodium iodide (1.05 eq), and sodium hydroxide (1.2 eq) in methanol. Cool the solution strictly to 0 °C [3].

  • Controlled Oxidation: Slowly add 0.65 M aqueous NaOCl (1.05 eq) dropwise over 1 hour. Causality note: NaOCl oxidizes the iodide to a highly reactive electrophilic iodine species in situ. Slow addition prevents thermal spikes and limits over-iodination [3].

  • Maturation: Stir the mixture at 0 °C for an additional 1–2 hours, monitoring via LC-MS.

  • Active Quenching: Terminate the reaction by adding 10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize residual oxidants [3].

  • Workup: Acidify the mixture with 1M HCl to pH 3–4 and extract with ethyl acetate (3 × 15 mL). Wash the organic phase with brine, dry over MgSO₄, and concentrate in vacuo.

  • Isolation: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc) to isolate the desired mono-iodinated isomer.

Workflow Step1 1. Reagent Preparation Calculate 1.05 eq of Iodinating Agent Step2 2. Temperature Control Cool system to 0°C (NaI/NaOCl method) Step1->Step2 Step3 3. Dropwise Addition Add oxidant over 1 hour to prevent hot spots Step2->Step3 Step4 4. Reaction Monitoring Track SM consumption via TLC/LC-MS Step3->Step4 Step5 5. Active Quenching Add 10% Na2S2O3 to neutralize oxidants Step4->Step5 Step6 6. Isolation & Purification Acidify, extract, and recrystallize Step5->Step6

Step-by-step experimental workflow for the controlled iodination of phenols.

Troubleshooting Guide & FAQs

Q: Why is my yield capped at ~28% when using the I₂/KI/NH₄OH protocol? A: The highly basic aqueous ammonia environment promotes several competing side reactions. Causally, ammonia can reversibly condense with the formyl group to form transient imines, altering the electronic properties of the ring. Furthermore, the unprotected, electron-rich phenol is highly susceptible to oxidative degradation by iodine in basic media. This results in a significant loss of starting material to water-soluble polymeric byproducts, limiting the isolated yield of 3-hydroxy-4-iodobenzaldehyde to approximately 28% [1].

Q: My product mixture contains both the 2-iodo and 4-iodo isomers. How do I separate them? A: The 2-iodo-3-hydroxybenzaldehyde and 4-iodo-3-hydroxybenzaldehyde isomers have nearly identical polarities, making standard silica gel chromatography highly inefficient [2]. The most reliable, scalable method for separation is fractional recrystallization. The 4-iodo isomer can typically be crystallized preferentially from diethyl ether. For absolute structural confirmation, do not rely solely on melting points due to the risk of mixed crystal formation; utilize 2D NMR (NOESY/HMBC) to verify the proton connectivity [2].

Q: How can I prevent the formation of 2,4,6-triiodo-3-hydroxybenzaldehyde? A: Phenols are exceptionally activated substrates. If the iodinating agent is present in excess, or if the reaction is left unquenched, the initially formed mono-iodo product will undergo successive electrophilic attacks at the remaining activated positions (C2 and C6), yielding the triiodo derivative [4]. To prevent this:

  • Strictly limit the iodinating agent to a maximum of 1.05 equivalents.

  • Maintain low temperatures (0 °C) to maximize the activation energy difference between the first and second iodination events.

  • Quench the reaction immediately with sodium thiosulfate the moment TLC/LC-MS indicates the consumption of the starting material.

Q: Can I use N-Iodosuccinimide (NIS) for this reaction? A: Yes, NIS is a viable alternative, often paired with a catalytic amount of p-toluenesulfonic acid (p-TsOH). However, because 3-hydroxybenzaldehyde is already highly activated, the use of strong acids with NIS drastically lowers the activation barrier for subsequent halogenations, leading to rapid polyiodination. If using NIS, it is best performed under strictly controlled stoichiometric conditions or in specialized solvent-free mechanochemical setups to limit over-reactivity.

References

  • Source: chemicalbook.
  • Title: Notes.
  • Source: wiley-vch.
  • Title: Scheme 1. Reported de-iodination of 2,4,6-triiodo-3-hydroxybenzaldehyde.

Side reactions to avoid when working with 3-Hydroxy-2,4-diiodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Hydroxy-2,4-diiodobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging trifunctional reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you anticipate and resolve issues in your experiments, ensuring the integrity and success of your synthetic routes.

Core Reactivity Analysis

This compound is a valuable building block due to its three distinct functional groups: a phenolic hydroxyl, an aldehyde, and two aryl iodides at positions C2 and C4. The interplay of these groups dictates the molecule's reactivity and is the primary source of potential side reactions.

  • Phenolic Hydroxyl (-OH): The hydroxyl group is acidic (pKa ~9-10) and will be deprotonated under basic conditions commonly used in cross-coupling reactions. The resulting phenoxide is a potent nucleophile. Furthermore, the -OH group is a strong ortho, para-director, strongly activating the aromatic ring towards electrophilic substitution.[1][2]

  • Aldehyde (-CHO): The aldehyde is an electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution, particularly at the ortho and para positions (C2, C4, C6). It is susceptible to oxidation to a carboxylic acid and can participate in various condensation reactions.[3][4] The proximity of the aldehyde and hydroxyl groups can also lead to chelation with metal catalysts, influencing reactivity.[5][6]

  • Aryl Iodides (-I): The carbon-iodine bonds are the primary sites for cross-coupling reactions (e.g., Suzuki, Sonogashira, Ullmann).[7][8][9] However, the two iodine atoms are in different chemical environments:

    • C4-Iodine: This position is para to the electron-withdrawing aldehyde and meta to the electron-donating hydroxyl group. It is sterically unhindered.

    • C2-Iodine: This position is ortho to the aldehyde, making it significantly more sterically hindered. It is also meta to the hydroxyl group.

This electronic and steric differentiation is the key to understanding and controlling regioselectivity and avoiding undesired side reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: My cross-coupling reaction (e.g., Suzuki, Sonogashira) has low yield or fails completely.

Question: I'm attempting a Suzuki-Miyaura coupling, but I'm only recovering starting material or seeing a complex mixture. What's going wrong?

Answer: This is a common issue stemming from the multifunctional nature of the substrate. Let's break down the likely causes and solutions.

Possible Cause A: Interference from the Phenolic Hydroxyl Group The acidic proton of the hydroxyl group can react with the basic reagents in your coupling reaction. More critically, the resulting phenoxide can coordinate to the palladium catalyst, inhibiting its catalytic activity.

  • Solution: Protect the Hydroxyl Group. Before attempting any cross-coupling reaction, it is highly recommended to protect the phenolic hydroxyl. A benzyl ether is a robust choice as it is stable to most cross-coupling conditions and can be removed later via hydrogenolysis.

    Experimental Protocol: Benzyl Protection of this compound

    • Dissolve this compound (1.0 eq.) in a suitable solvent like acetone or DMF.

    • Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

    • Add benzyl bromide (BnBr, 1.1-1.2 eq.) dropwise at room temperature.

    • Heat the reaction mixture to 50-60 °C and monitor by TLC until the starting material is consumed.

    • Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the resulting 3-(Benzyloxy)-2,4-diiodobenzaldehyde by column chromatography or recrystallization.

Possible Cause B: Poor Regioselectivity or Steric Hindrance The C2-iodine is sterically hindered by the adjacent aldehyde group. Standard cross-coupling conditions may preferentially react at the more accessible C4-iodine, or the reaction at the C2 position may be extremely sluggish.

  • Solution: Optimize Reaction Conditions.

    • For C4-selective coupling: Use bulkier phosphine ligands (e.g., P(t-Bu)₃, SPhos) which will further disfavor approach to the C2 position.

    • For C2-coupling (more challenging): May require higher temperatures, longer reaction times, and more active catalyst systems. Consider that a double coupling may require forcing conditions for the second addition at the C2 position.

Possible Cause C: Catalyst Deactivation High concentrations of halide ions, particularly iodide, can sometimes poison palladium catalysts.[10]

  • Solution: Use Additives or Different Catalyst Systems.

    • The addition of silver salts (e.g., Ag₂O, AgNO₃) can sometimes act as halide scavengers.

    • Experiment with different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands to find a more robust catalytic system for your specific transformation.

Problem 2: My reaction works, but is plagued by difficult-to-separate byproducts.

Question: I'm getting my desired product, but also significant amounts of side products like a compound missing an iodine atom or a dimer of my starting material. How can I improve the selectivity?

Answer: The formation of these byproducts points to specific, well-documented side reactions in cross-coupling chemistry.

Byproduct A: Protodeiodination (Loss of Iodine) This is the replacement of an iodine atom with a hydrogen atom, resulting in 3-hydroxy-2-iodobenzaldehyde or 3-hydroxy-4-iodobenzaldehyde. It is a common side reaction in Suzuki couplings.[11]

  • Mechanism: This often occurs after the oxidative addition of the aryl iodide to the Pd(0) center. The resulting Ar-Pd(II)-I complex can undergo various pathways that lead to the replacement of the palladium moiety with a proton from the solvent or base.

  • Solution: Minimize Sources of Protons and Optimize Base.

    • Use Anhydrous Solvents: Ensure your solvents are thoroughly dried.

    • Degas Thoroughly: Remove all dissolved oxygen, which can participate in side reactions that generate radical species.

    • Base Selection: The choice of base is critical. Sometimes, switching from a carbonate base (like K₂CO₃) to a phosphate base (like K₃PO₄) can suppress this side reaction.

Byproduct B: Homocoupling This results in the formation of a symmetric biaryl (a dimer of your starting material) or, in the case of a Sonogashira reaction, a diyne from the alkyne partner. This is a known issue in Ullmann, Suzuki, and Sonogashira reactions.[12][13][14]

  • Mechanism: Homocoupling can be promoted by the presence of oxygen or by certain catalyst systems. In Ullmann reactions, it is the primary intended reaction in the absence of a different nucleophile.[7]

  • Solution: Maintain an Inert Atmosphere and Control Stoichiometry.

    • Strictly Anaerobic Conditions: Purge your reaction vessel and solvents with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction.

    • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the boronic acid or alkyne coupling partner to favor the cross-coupling pathway over self-coupling.

    • Copper-Free Sonogashira: For Sonogashira couplings, the copper(I) co-catalyst is often responsible for alkyne homocoupling (Glaser coupling). Consider using a copper-free protocol.[15]

Side_Reactions cluster_main Reaction Pathways cluster_side Side Reactions A Ar-I (Starting Material) B Ar-H (Protodeiodination) A->B Source of H+ (Solvent, Base) C Ar-Ar (Homocoupling) A->C O2, Catalyst Choice D Ar-Nu (Desired Product) A->D Cross-Coupling (e.g., Suzuki, Sonogashira)

Caption: Key side reactions competing with desired cross-coupling.

Problem 3: The aldehyde group is reacting unexpectedly.

Question: My purification is complicated because some of my product has been oxidized to a carboxylic acid. How do I prevent this?

Answer: The aldehyde group is sensitive to oxidative conditions, which can sometimes arise unintentionally during a reaction or workup.

Side Reaction: Oxidation to Carboxylic Acid The aldehyde can be oxidized to the corresponding carboxylic acid, 3-hydroxy-2,4-diiodobenzoic acid. This is particularly problematic if your reaction is run under an air atmosphere or if certain reagents are not pure.

  • Solution: Maintain an Inert Atmosphere and Scrutinize Reagents.

    • Inert Atmosphere: As with preventing homocoupling, running the reaction under a nitrogen or argon atmosphere is the best defense against aerial oxidation.

    • Reagent Purity: Some bases or solvents can contain oxidizing impurities. Use high-purity, freshly opened, or purified reagents.

    • Avoid Oxidizing Conditions: Be mindful of all reagents used. For example, some copper salts under certain conditions can act as oxidants. A variety of mild to strong oxidizing agents can facilitate this transformation.[16][17]

Frequently Asked Questions (FAQs)

Q1: Is it always necessary to protect the phenolic hydroxyl group?

A1: For most transition-metal-catalyzed cross-coupling reactions that use a base, the answer is yes. The unprotected phenol can lead to catalyst inhibition, low yields, and undesired side reactions. For reactions under acidic or neutral conditions, protection may not be necessary, but this will be highly dependent on the specific reaction.

Q2: Which of the two iodine atoms is more reactive in a cross-coupling reaction?

A2: Based on established principles, the C4-iodine is expected to be more reactive . This is due to two main factors:

  • Steric Hindrance: The C2-iodine is significantly more sterically hindered due to the adjacent aldehyde group, making it harder for the bulky palladium catalyst to perform the oxidative addition step.

  • Electronics: While complex, the para relationship to the electron-withdrawing aldehyde group generally makes the C4 position more susceptible to nucleophilic attack in the context of the overall catalytic cycle. This differential reactivity can be exploited to perform selective mono-functionalization at the C4 position under carefully controlled conditions.[18]

Q3: How can I achieve selective mono-arylation at the C4 position?

A3: To favor mono-substitution at the C4 position:

  • Use exactly 1.0 equivalent of your coupling partner (e.g., boronic acid).

  • Run the reaction at a lower temperature to disfavor the more challenging reaction at the C2 position.

  • Employ a bulky phosphine ligand to increase the steric barrier for reaction at the C2 position.

  • Stop the reaction as soon as the starting material is consumed to prevent the slower, secondary coupling at C2.

Q4: What are the ideal storage conditions for this compound?

A4: This compound should be stored in a cool, dark, and dry place under an inert atmosphere if possible. Phenolic aldehydes can be sensitive to light and air, potentially leading to slow oxidation and discoloration over time.[19]

Methodologies & Data

Troubleshooting Summary Table
Issue EncounteredProbable CauseRecommended Solution
Low/No Yield Phenol interferenceProtect the -OH group (e.g., as a benzyl ether).
Steric hindrance at C2Use bulkier ligands for C4 selectivity; use more active catalysts and higher temperatures for C2 reaction.
Protodeiodination Protic impurities, wrong baseUse anhydrous, degassed solvents. Screen bases (e.g., K₃PO₄).[11]
Homocoupling Presence of oxygenMaintain a strict inert (Ar, N₂) atmosphere.[13][14]
Aldehyde Oxidation Aerial oxidationMaintain a strict inert atmosphere. Use high-purity reagents.[16][17]
Decision Workflow for Troubleshooting a Suzuki Coupling

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling q1 Is the -OH group protected? start->q1 no_protect_issue Phenol is likely inhibiting the catalyst. Proceed to protection step. q1->no_protect_issue No q2 What byproducts are observed? q1->q2 Yes protect Protect -OH as Benzyl Ether no_protect_issue->protect protodeiodination Protodeiodination (Ar-H) q2->protodeiodination homocoupling Homocoupling (Ar-Ar) q2->homocoupling complex_mixture Complex Mixture / Starting Material q2->complex_mixture solve_proto Use anhydrous/degassed solvents. Change base (e.g., to K3PO4). protodeiodination->solve_proto solve_homo Ensure strict inert atmosphere. Use slight excess of boronic acid. homocoupling->solve_homo solve_complex Screen ligands (e.g., bulky phosphines). Optimize temperature and reaction time. complex_mixture->solve_complex

Caption: A decision tree for troubleshooting low yields.

References

  • Liang, Y., et al. (2025). Molecular Iodine-Mediated One-Pot Sequential Iodocyclization–Decarboxylative Protodeiodination: Access to Densely Functionalized Benzofulvenes. Organic Letters. Available at: [Link]

  • García-Rocamora, J., et al. (2022). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. ETH Zürich Research Collection. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • One Part of Chemistry. (2011). Reactions of Aldehydes, Ketones And Phenols. Available at: [Link]

  • Mondal, S., et al. (2022). Activation and C-C Coupling of Aryl Iodides via Bismuth Photocatalysis. MPG.PuRe. Available at: [Link]

  • Fagnou, K., & Lautens, M. (2003). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Academia.edu. Available at: [Link]

  • Taylor & Francis. (2022). Ullmann reaction – Knowledge and References. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Available at: [Link]

  • Plourde, G. L. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(9), 697-705. Available at: [Link]

  • ResearchGate. (2015). Oxidation of aldehydes to carboxylic acids. Available at: [Link]

  • Chem-Station. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Available at: [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available at: [Link]

  • Royal Society of Chemistry. (2010). The mechanism of the modified Ullmann reaction. Dalton Transactions. Available at: [Link]

  • Hesp, K. C., & Batey, R. A. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC. Available at: [Link]

  • González-García, V., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A. Available at: [Link]

  • Scribd. Reactions of Alcohols, Phenols, Aldehydes and Ketones. Available at: [Link]

  • Wang, Z., et al. (2021). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. RSC Advances. Available at: [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics. Available at: [Link]

  • Martell, A. E. (1967). Catalytic effects of metal chelate compounds. Pure and Applied Chemistry. Available at: [Link]

  • Li, Z., & He, C. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]

  • Wang, D., et al. (2016). Photo-induced iodination of aryl halides under very mild conditions. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • ResearchGate. (2008). A theoretical study on the reactivity of phenols and aldehydes: Prospect of formaldehyde-free syntans. Available at: [Link]

  • Wikipedia. 3-Hydroxybenzaldehyde. Available at: [Link]

  • MDPI. (2019). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. Molecules. Available at: [Link]

  • AskPrep. (2025). Oxidation of Aldehydes to Carboxylic Acids. YouTube. Available at: [Link]

  • ResearchGate. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • ResearchGate. (2025). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. Available at: [Link]

  • Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PMC. Available at: [Link]

  • White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Available at: [Link]

  • Parmar, D., et al. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]

  • ResearchGate. (2025). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Available at: [Link]

  • ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

  • Royal Society of Chemistry. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. RSC Advances. Available at: [Link]

  • ChemCatChem. (2022). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction. Available at: [Link]

  • University of Southampton ePrints. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • National Institutes of Health. (2013). Sequential Catalytic Functionalization of Aryltriazenyl Aldehydes for the Synthesis of Complex Benzenes. PMC. Available at: [Link]

  • Myers, A. (2007). The Suzuki Reaction. Chem 115. Available at: [Link]

  • MDPI. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 3-Hydroxy-2,4-diiodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 3-Hydroxy-2,4-diiodobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.

Section 1: Synthesis Overview and Mechanism

The preparation of this compound is achieved through the electrophilic aromatic substitution of 3-hydroxybenzaldehyde. The core of this transformation is the iodination of an activated aromatic ring.

The Underlying Chemistry: Activating and Directing Effects

The phenolic hydroxyl (-OH) group at the C3 position is a potent activating group. Through resonance, it donates electron density to the aromatic ring, significantly increasing its nucleophilicity. This makes the ring much more reactive towards electrophiles like iodine. Furthermore, the -OH group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho: C2, C6) and opposite (para: C4) to it.

In this specific synthesis, both the C2 and C4 positions are activated and sterically accessible, leading to the desired di-substituted product. However, this also presents the primary challenge: controlling the reaction to prevent the formation of mono-iodinated intermediates or the over-iodinated tri-iodo species.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification P1 Dissolve 3-Hydroxybenzaldehyde in basic aqueous solution R1 Combine Reactants (Controlled Temperature) P1->R1 P2 Prepare Iodinating Agent (e.g., I₂ + KI in H₂O) P2->R1 R2 Stir for Specified Time (Monitor via TLC) R1->R2 W1 Quench Excess Iodine (e.g., Na₂S₂O₃ wash) R2->W1 W2 Acidify to Precipitate Crude Product W1->W2 W3 Extract with Organic Solvent W2->W3 W4 Dry & Concentrate W3->W4 PU1 Recrystallization or Column Chromatography W4->PU1 FP Pure this compound PU1->FP

Caption: General experimental workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses common experimental challenges in a direct question-and-answer format.

2.1 Issues of Low Yield

Q1: My overall reaction yield is consistently below 30%. What are the most likely causes?

A1: Low yields are a frequent issue and typically stem from one of three areas:

  • Incomplete Reaction: The iodination may not have proceeded to completion, leaving significant amounts of starting material or mono-iodinated intermediates in the reaction mixture. This can be due to insufficient reaction time, poor mixing, or suboptimal reagent stoichiometry.

  • Suboptimal Reagent Activity: The electrophilicity of molecular iodine (I₂) alone is often low. The reaction typically requires a base to deprotonate the phenol, activating the ring, or an oxidizing agent to generate a more potent iodinating species (I⁺).[1] Ensure your reagents are of high quality and the chosen method is appropriate.

  • Product Degradation or Loss: Harsh reaction conditions, particularly excessively strong bases or high temperatures, can lead to side reactions or decomposition. Additionally, product can be lost during the work-up phase, for instance, if the crude product forms a gum or oil that is difficult to handle and extract efficiently.[2]

Q2: How can I improve the reaction's efficiency and drive it towards the di-iodinated product?

A2: To enhance your yield, consider the following optimizations:

  • Activate Your Substrate: The reaction is often performed in a basic medium, such as aqueous ammonium hydroxide.[2] The base deprotonates the phenolic -OH group to form a phenoxide ion. This greatly enhances the electron-donating ability of the oxygen, super-activating the ring for electrophilic attack.

  • Enhance Your Electrophile: Instead of iodine alone, use a more effective iodinating system.

    • Iodine-Potassium Iodide (I₂/KI): KI reacts with I₂ to form the triiodide ion (I₃⁻), which is much more soluble in water and serves as a reservoir for I₂.[2]

    • Iodine with an Oxidant: Systems like iodine/iodic acid or iodine/hydrogen peroxide generate a more powerful electrophilic iodine species in situ, which can lead to higher yields under milder conditions.[1][3]

  • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting material (3-hydroxybenzaldehyde) and the appearance of products. The reaction is complete when the starting material spot has disappeared. This prevents premature quenching of the reaction.[4]

  • Control Stoichiometry: Ensure you are using at least two molar equivalents of the iodinating species for every equivalent of 3-hydroxybenzaldehyde to facilitate di-substitution. A slight excess may be beneficial, but a large excess can promote the formation of the tri-iodinated byproduct.

2.2 Product Purity Challenges

Q1: My TLC analysis shows multiple spots close to my product spot. What are these likely impurities?

A1: The most common impurities are structurally related to the desired product:

  • Unreacted Starting Material: 3-hydroxybenzaldehyde.

  • Mono-iodinated Isomers: 3-Hydroxy-4-iodobenzaldehyde and 3-Hydroxy-2-iodobenzaldehyde are the most probable mono-substituted byproducts. Due to the directing effects of the -OH and -CHO groups, these isomers are common if the reaction does not go to completion.[5]

  • Over-iodination Product: 3-Hydroxy-2,4,6-triiodobenzaldehyde can form if the reaction conditions are too forcing or if an excessive amount of iodinating agent is used.[6]

Q2: How can I minimize the formation of these side products?

A2: Minimizing impurities requires careful control over the reaction conditions:

  • To Reduce Mono-iodo Impurities: Ensure a sufficient reaction time (as determined by TLC monitoring) and use at least 2.0-2.2 equivalents of your iodinating agent to push the equilibrium towards the di-substituted product.

  • To Prevent Tri-iodo Impurities: Avoid using a large excess of the iodinating agent. Precise control of stoichiometry is critical. If over-iodination is a persistent problem, consider adding the iodinating solution dropwise over a period rather than all at once to maintain a lower instantaneous concentration.

  • Temperature Control: Run the reaction at the recommended temperature, typically room temperature or slightly below.[2] Elevated temperatures can increase the rate of side reactions.

Troubleshooting_Flow cluster_tlc TLC Interpretation Start Problem Detected: Low Yield or Impure Product CheckTLC Analyze Crude Product by TLC Start->CheckTLC TLC1 High % of Starting Material? CheckTLC->TLC1 TLC2 Significant Mono-Iodo Spots? TLC1->TLC2 No Sol1 Action: - Increase reaction time - Check reagent stoichiometry - Ensure proper mixing TLC1->Sol1 Yes TLC3 Presence of Tri-Iodo Spot? TLC2->TLC3 No Sol2 Action: - Increase eq. of Iodine to ~2.2 - Extend reaction time TLC2->Sol2 Yes Sol3 Action: - Reduce eq. of Iodine - Add iodinating agent dropwise TLC3->Sol3 Yes Purify Proceed to Purification: Column Chromatography is likely required to separate isomers. TLC3->Purify No Sol1->CheckTLC Re-run Reaction Sol2->CheckTLC Re-run Reaction Sol3->CheckTLC Re-run Reaction

Sources

Technical Support Center: Troubleshooting Guide for 3-Hydroxy-2,4-diiodobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the halogenation of highly functionalized aromatic systems. The synthesis of 3-hydroxy-2,4-diiodobenzaldehyde relies on a green, oxidative iodination protocol [[1]](). Unlike traditional methods that utilize harsh Lewis acids or toxic heavy metals, this system employs molecular iodine (I2) and hydrogen peroxide (H2O2) in an aqueous medium 2.

This guide provides a self-validating protocol, mechanistic insights, and targeted troubleshooting to ensure high-yield, reproducible diiodination.

Section 1: Mechanistic Grounding & Causality

Direct iodination of aromatic rings with molecular iodine is notoriously sluggish due to iodine's low electrophilicity and the reducing nature of the hydrogen iodide (HI) byproduct 3. To overcome this, an oxidant like H2O2 is introduced. H2O2 oxidizes I2 to generate hypoiodous acid (HOI) or iodonium ions (I+), which serve as the active electrophiles 2.

The regioselectivity is governed by the substituents on the benzene ring. The hydroxyl (-OH) group is a strong electron-donating group (EDG) that activates the ortho and para positions. The formyl (-CHO) group is an electron-withdrawing group (EWG) that directs meta. Synergistically, these directing effects make positions 2, 4, and 6 highly susceptible to electrophilic attack. Due to steric hindrance and electronic balancing, diiodination predominantly occurs at the 2 and 4 positions, yielding this compound as a brown oil 4.

Mechanism I2 Molecular Iodine (I2) HOI Hypoiodous Acid (HOI) [Active Electrophile] I2->HOI Oxidation by H2O2 H2O2 Hydrogen Peroxide (H2O2) H2O2->HOI INT Monoiodo Intermediate (Sterically/Electronically Favored) HOI->INT I+ transfer PROD This compound [Final Product] HOI->PROD I+ transfer SM 3-Hydroxybenzaldehyde SM->INT 1st Electrophilic Aromatic Substitution INT->PROD 2nd Electrophilic Aromatic Substitution

Figure 1: Mechanistic pathway of H2O2-mediated electrophilic aromatic substitution.

Section 2: Standard Operating Procedure (SOP)

Self-Validating Workflow for Oxidative Diiodination

  • Reagent Preparation: Suspend 3-hydroxybenzaldehyde (1.0 eq, e.g., 4.09 mmol) and finely crushed I2 (1.5 eq, 6.14 mmol) in deionized water (20 mL) [[1]]().

    • Causality: Crushing the I2 increases its surface area. Molecular iodine has poor aqueous solubility, and maximizing the solid-liquid interface is critical for a steady generation of the electrophile without causing sudden exothermic spikes.

  • Oxidant Addition: Dropwise addition of 30% aqueous H2O2 (3.0 eq, 12.28 mmol) to the vigorously stirring suspension 1.

    • Causality: Dropwise addition controls the rate of HOI generation and prevents the thermal decomposition of H2O2, which rapidly occurs if added in a single bolus.

  • Reaction Incubation: Heat the mixture to 50 °C and maintain vigorous stirring for 24 hours 1.

    • Causality: The first iodination is relatively fast, but the introduction of the first iodine atom deactivates the ring slightly. Heating to 50 °C provides the necessary activation energy for the second iodination event while remaining below the rapid decomposition threshold of H2O2.

  • Quenching: Cool to room temperature and quench the reaction by adding an excess of aqueous sodium thiosulfate (Na2S2O3) 1.

    • Causality: Na2S2O3 specifically reduces unreacted, electrophilic iodine (I2 or HOI) into highly water-soluble, inert iodide ions (I-), preventing further side reactions and product contamination during workup.

  • Workup & Purification: Extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude mixture via silica gel column chromatography [[4]]().

Workflow A 3-Hydroxybenzaldehyde + I2 in H2O B Add 30% H2O2 (Dropwise) A->B C Stir at 50 °C (24 h) B->C Oxidation D Quench with Na2S2O3 (aq) C->D Completion E Extraction & Purification D->E Workup

Figure 2: Experimental workflow for the oxidative diiodination of 3-hydroxybenzaldehyde.

Section 3: Troubleshooting & FAQs

Q1: My reaction yielded significant amounts of monoiodinated intermediates instead of the diiodo product. How do I push the reaction to completion? A1: Incomplete iodination usually stems from insufficient active electrophile generation. First, verify the titer of your 30% H2O2; it degrades over time. If the H2O2 is fresh, the issue is likely premature oxidant degradation. Ensure the reaction temperature does not exceed 55 °C. You can push the reaction to completion by adding an additional 0.5 eq of H2O2 at the 12-hour mark to replenish the oxidant pool.

Q2: I am observing a dark, intractable tar in my reaction flask and a very low yield. What caused this? A2: This is a classic sign of over-oxidation. Phenols are highly susceptible to oxidation into quinones or polymeric species in the presence of strong oxidants 4. If the local concentration of H2O2 is too high, it will oxidize the phenol rather than the iodine. Ensure the H2O2 is added strictly dropwise under vigorous stirring to maintain a low, steady-state concentration of the oxidant.

Q3: Why is my product heavily contaminated with unreacted iodine (pink/purple hue) during workup? A3: The quenching step with sodium thiosulfate (Na2S2O3) was insufficient 1. If the organic layer remains pink or purple during the ethyl acetate extraction, it means molecular iodine is still present. Continue washing the organic layer with saturated aqueous Na2S2O3 until the organic phase turns pale yellow or colorless.

Q4: Can I use alternative "green" oxidants if I want to avoid peroxides? A4: Yes. An alternative, highly effective green method utilizes I2 and sodium nitrite (NaNO2) in aqueous methanol [[3]](). NaNO2 reacts with I2 to generate the active electrophile at room temperature within 1.5 to 6 hours 5. However, note that while this works beautifully for many phenols, highly functionalized substrates like 3-hydroxybenzaldehyde may exhibit different regioselectivity or require optimization to achieve complete diiodination without oxidizing the formyl group 6.

Section 4: Quantitative Data & Optimization Parameters
ParameterOptimal ConditionDeviation ConsequenceMechanistic Reason
I2 Equivalents 1.5 eq< 1.5 eq: High monoiodo impurity.> 2.0 eq: Difficult workup, iodine trapping.1.5 eq of I2 provides 3.0 eq of I atoms, ensuring enough stoichiometric iodine for diiodination while minimizing waste [[1]]().
H2O2 Equivalents 3.0 eq< 2.0 eq: Incomplete I2 oxidation.> 4.0 eq: Phenol oxidation to quinone 4.H2O2 must be in excess to drive the equilibrium toward HOI, but too much leads to substrate degradation.
Temperature 50 °C< 40 °C: Stalled at monoiodo stage.> 60 °C: H2O2 decomposition, low yield.50 °C provides optimal kinetic energy for the second electrophilic aromatic substitution 1.
Reaction Time 24 hours< 12 hours: Incomplete conversion.> 36 hours: Increased oxidative degradation.The deactivating nature of the first iodine atom makes the second iodination the rate-limiting step 1.
References
  • Title: Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity (WO2013006734A1)
  • Source: Synthesis (Thieme Connect)

Sources

Stability issues and proper storage of 3-Hydroxy-2,4-diiodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, storage, and handling of 3-Hydroxy-2,4-diiodobenzaldehyde (CAS 1065546-09-9).[1][2][3] It is designed for researchers and laboratory personnel requiring precise protocols to maintain compound integrity.[1][2][3]

CAS: 1065546-09-9 | Formula: C₇H₄I₂O₂ | MW: 373.91 g/mol [2][3][4]

Core Directive: The Stability Profile

This compound is a highly sensitive intermediate.[1][2][3] Its stability is compromised by three primary vectors: photolytic deiodination , oxidative degradation , and thermal instability .[2][3] Unlike simple benzaldehydes, the presence of two iodine atoms at the ortho and para positions relative to the hydroxyl/aldehyde groups creates a synergistic pathway for rapid degradation if not stored correctly.

Physical Properties Summary
PropertySpecificationNotes
Appearance Pale yellow solid (High Purity)Often appears as a brown oil or sticky gum if impure or oxidized [1].[2][3]
Solubility DMSO, Methanol, Ethyl AcetatePoorly soluble in water.[1]
Reactivity High (Aldehyde + Phenol + Aryl Iodide)Susceptible to Schiff base formation, oxidation to acid, and iodine liberation.[1][2]

Storage & Handling Protocols (The "Prevention" Phase)

Failure to follow these protocols will result in the liberation of elemental iodine (turning the sample dark brown) and the conversion of the aldehyde to the corresponding carboxylic acid.

A. The "Triple-Seal" Storage Standard

For long-term viability (>1 month), you must implement the Triple-Seal System :

  • Primary Barrier (Atmosphere):

    • Requirement: Store under Argon or Nitrogen .[1][2][3]

    • Why? The aldehyde moiety is prone to autoxidation to 3-hydroxy-2,4-diiodobenzoic acid upon contact with atmospheric oxygen.[1][2][3]

  • Secondary Barrier (Light):

    • Requirement: Amber glass vials wrapped in aluminum foil.

    • Why? Aryl iodides possess weak C-I bonds (approx. 65 kcal/mol).[1][2][3] UV and visible light trigger homolytic cleavage, releasing iodine radicals (

      
      ) which recombine to form elemental iodine (
      
      
      
      ), causing the characteristic "browning" [2].[1]
  • Tertiary Barrier (Temperature):

    • Requirement: -20°C (Freezer) .

    • Why? Low temperature kinetically inhibits the autoxidation and deiodination reactions.[1][2][3]

B. Handling During Experimentation
  • Thawing: Allow the vial to reach room temperature before opening. Opening a cold vial introduces condensation (water), which accelerates hydrolysis and degradation.[1][2]

  • Solvent Choice: Avoid acetone or nucleophilic solvents for storage.[1][2][3] Use anhydrous DMSO or DMF for stock solutions, but use immediately.[1][2]

Troubleshooting Stability Issues (The "Diagnosis" Phase)

Visual Diagnostic Guide

Use this decision matrix to evaluate the quality of your reagent before use.[2][3]

DiagnosticTree Start Inspect Sample Appearance PaleYellow Pale Yellow / Off-White Solid Start->PaleYellow Ideal BrownOil Dark Brown / Red Oil or Gum Start->BrownOil Degraded StickySolid Sticky Yellow/Orange Aggregates Start->StickySolid Impure ActionUse Pass: Use Immediately PaleYellow->ActionUse ActionPurify Fail: Significant Degradation Requires Purification BrownOil->ActionPurify ActionRecrys Caution: Surface Oxidation Recrystallize StickySolid->ActionRecrys

Caption: Visual triage workflow for assessing this compound purity.

Common Scenarios & Solutions

Q: My sample arrived as a brown oil, but the documentation says it should be a solid. Is it ruined?

  • Diagnosis: The compound has likely undergone partial melting due to impurities (MP depression) or iodine liberation during transit.[1][2][3]

  • Action: Check purity via TLC (Hexane:Ethyl Acetate 3:1). If the main spot is present with only a minor baseline smear, you can purify it.[1] If the spot is gone, discard.[1]

  • Protocol: Dissolve the oil in a minimal amount of warm Ethyl Acetate. Add Hexane dropwise until cloudy.[1][2][3] Cool to -20°C to induce crystallization.[1][2][3]

Q: The sample turned black after sitting on the bench for 2 hours.

  • Diagnosis: Rapid photo-degradation.[1][2][3]

  • Action: This reaction is often irreversible if extensive.[1][2][3] For minor discoloration, wash the solid with cold sodium thiosulfate solution (

    
    ) to reduce elemental iodine (
    
    
    
    ) back to iodide (
    
    
    ), then re-extract with organic solvent.[1][2]

Degradation Mechanism & Pathway

Understanding how the molecule breaks down allows you to prevent it.[1][2][3]

Degradation cluster_Light Pathway A: Light/UV Exposure cluster_Air Pathway B: Air Oxidation Compound This compound (Active Reagent) Radical Aryl Radical + I• Compound->Radical hv (Light) Acid 3-Hydroxy-2,4-diiodobenzoic Acid (White Precipitate) Compound->Acid O2 (Air) Iodine Elemental Iodine (I2) (Brown Color) Radical->Iodine Dimerization

Caption: The dual degradation pathways: Photolytic cleavage of Iodine and Autoxidation of the Aldehyde.[1][2][3]

Recovery Protocol (Purification)

If your compound has degraded (indicated by a brown color), use this standard recovery workflow.[1][2][3]

Reagents: Ethyl Acetate, Hexanes, 10% Sodium Thiosulfate (


), Brine.[1]
  • Dissolution: Dissolve the crude brown solid/oil in Ethyl Acetate (approx. 10 mL per gram).

  • Iodine Scavenging: Wash the organic layer twice with cold 10% Sodium Thiosulfate solution.[1][2][3]

    • Observation: The organic layer should shift from brown/red to pale yellow as iodine is removed.[1][2][3]

  • Drying: Wash with brine, dry over anhydrous

    
    , and filter.
    
  • Recrystallization: Concentrate the filtrate. Add Hexanes slowly to the residue until slightly turbid. Store at 4°C overnight.

  • Validation: Confirm purity via melting point or NMR.

References

  • Thieme Chemistry. (2023).[1][2][3] A Green Reagent for the Iodination of Phenols: 2,4-Diiodo-3-hydroxybenzaldehyde (11a).[1][2][3] Thieme Connect. Link

  • National Institutes of Health (NIH). (2026).[1][2][3] Iodinated Contrast Media—From Clinical Use to Environmental Concern. PMC. Link (Contextual reference on iodinated compound stability).

  • Angene Chemical. (2024).[1][2][3] this compound Product Specifications. Angene Chemical.[1][2][3] Link

Sources

Technical Support Center: Managing Air and Light Sensitivity of Iodinated Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal

As researchers and drug development professionals, you rely on the absolute integrity of your molecular building blocks. Iodinated phenols are highly versatile precursors in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and pharmaceutical synthesis. However, their inherent chemical properties make them notoriously sensitive to environmental degradation.

This guide is designed to move beyond basic handling instructions. Here, we dissect the thermodynamic and kinetic causality behind iodophenol degradation, providing you with self-validating protocols to ensure absolute reproducibility in your workflows.

The Chemistry of Instability: Why Do Iodinated Phenols Degrade?

To effectively troubleshoot, we must first understand the fundamental mechanisms of degradation: Photolytic Homolysis and Autoxidation .

The carbon-iodine (C-I) bond is exceptionally weak compared to other carbon-halogen bonds, with a[1]. When exposed to ambient ultraviolet (UV) or visible light, the C-I bond undergoes , generating highly reactive iodine radicals and phenoxy radicals[2].

Simultaneously, the electron-rich phenolic ring is highly susceptible to autoxidation by atmospheric oxygen (


), especially under alkaline conditions, leading to the formation of [3]. The iodine radicals rapidly dimerize to form molecular iodine (

), which imparts the characteristic pink, purple, or dark brown discoloration often observed in degraded batches[4].

G A Iodinated Phenol (Colorless/White) BA BA A->BA B Light (hv) C-I Cleavage D Iodine Radical (I•) B->D Homolysis E Phenoxy Radical B->E Homolysis C O2 (Air) Autoxidation G Quinone Derivatives (Yellow/Brown) C->G ROS / Metal Catalysis F Molecular Iodine (I2) (Pink/Purple) D->F Dimerization E->G O2 Trapping BA->C

Fig 1: Photolytic and oxidative degradation pathways of iodinated phenols.

Quantitative Comparison: Carbon-Halogen Bond Dissociation Energies

The extreme light sensitivity of iodinated phenols is a direct consequence of their low bond dissociation energy (BDE)[1]. As shown below, the C-I bond requires significantly less energy to break than its halogen counterparts, making it the primary failure point during storage.

Carbon-Halogen BondBond Dissociation Energy (kJ/mol)Relative Photolytic StabilityPrimary Degradation Risk
C-F ~456ExcellentNegligible
C-Cl ~339HighHigh-energy UV only
C-Br ~280ModerateProlonged UV exposure
C-I ~222 Poor Ambient Light / UV / Heat

Troubleshooting & FAQs

Q1: My 4-iodophenol changed from a white crystalline powder to a pinkish-brown solid during storage. Is it ruined, and what caused this? A1: It is not necessarily ruined, but it requires purification before use. Causality: The pink/brown hue is the visual signature of molecular iodine (


) and trace quinones. Ambient light provided enough activation energy to cleave the weak C-I bond, releasing 

which dimerized into

[4]. Solution: Do not use it as-is, as free

can poison palladium catalysts in cross-coupling reactions or cause undesired electrophilic iodination. Follow the Reductive Rescue Protocol detailed in Section 3 to wash away the

.

Q2: I am setting up a Sonogashira coupling with an iodophenol. The reaction mixture turns black immediately upon adding the base, and my yield is zero. What is happening? A2: Causality: You are witnessing rapid base-promoted autoxidation. In alkaline conditions, the phenol is deprotonated to a phenolate ion. Phenolates are highly electron-rich and their overall reaction rates with oxidants are significantly higher than neutral phenols, rapidly forming [5]. This side reaction outcompetes the oxidative addition of the Pd(0) catalyst. Solution: You must establish a strictly anaerobic environment before base addition. Use the Freeze-Pump-Thaw method to degas your solvents, backfill the Schlenk flask with Argon, and add the base as the absolute final step via a gas-tight syringe.

Q3: How should I store iodinated phenols to guarantee long-term stability (>6 months)? A3: Causality: Degradation requires two inputs: photons (for homolysis) and oxygen/heat (for oxidation). Solution:

  • Light: Store in high-quality amber glass vials, which block UV transmission below 400 nm.

  • Air: Purge the vial headspace with Argon. Argon is denser than Nitrogen and provides a superior protective blanket over the solid.

  • Temperature: Store at 2–8°C (or -20°C for highly sensitive polyiodinated derivatives) to minimize the thermal kinetic energy available for autoxidation. Allow the vial to reach room temperature in a desiccator before opening to prevent condensation.

Standard Operating Procedure (SOP): Reductive Rescue of Degraded Iodophenols

If your iodophenol has discolored, use this self-validating liquid-liquid extraction protocol. It leverages the redox chemistry of sodium thiosulfate (


) to selectively reduce molecular iodine (

) back to water-soluble iodide (

), effectively rescuing the intact iodophenol.

Materials Required:

  • Degraded iodophenol

  • Ethyl acetate (EtOAc) or Diethyl ether

  • 10% (w/v) Aqueous Sodium Thiosulfate (

    
    ) solution
    
  • Brine (saturated NaCl)

  • Anhydrous Magnesium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the discolored iodophenol in a minimal volume of EtOAc. The solution will likely appear pink or brown.

  • Reductive Quenching: Transfer the organic layer to a separatory funnel. Add an equal volume of 10% aqueous

    
    .
    
    • Causality: The thiosulfate ion acts as a reducing agent:

      
      .
      
  • Agitation & Validation: Stopper and shake vigorously, venting frequently.

    • Self-Validation: The organic layer should turn completely clear/colorless as the

      
       is reduced to 
      
      
      
      and partitions into the aqueous phase. If a yellow tint remains, quinone impurities are present, and a subsequent silica plug filtration is required.
  • Phase Separation: Drain the aqueous layer. Wash the organic layer once with brine to remove residual water and inorganic salts.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous

    
     until it stops clumping. Filter off the drying agent.
    
  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) while protecting the flask from direct light (wrap in aluminum foil).

  • Recovery: The purified iodophenol will precipitate as a white solid. Immediately transfer to an amber vial, flush with Argon, and store at 4°C.

References

  • Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. Scientific Reports / NIH.[Link]

  • Photocatalytic Degradation of p-Halophenols in TiO2 Aqueous Suspensions: Halogen Effect on Removal Rate, Aromatic Intermediates and Toxicity Variations. Taylor & Francis.[Link]

  • Electrochemical Study of Iodide in the Presence of Phenol and o-Cresol. NIH.[Link]

  • Formation of Iodo-Trihalomethanes during Disinfection and Oxidation of Iodide-Containing Waters. ACS Publications.[Link]

Sources

Preventing decomposition of 3-Hydroxy-2,4-diiodobenzaldehyde during workup

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-2026-03-HIBA-DCM

Last Updated: March 7, 2026

Introduction

3-Hydroxy-2,4-diiodobenzaldehyde is a key synthetic intermediate in the development of various pharmaceuticals and advanced materials. However, its poly-functionalized aromatic system, featuring a phenolic hydroxyl group, an aldehyde, and two iodine substituents, renders it susceptible to degradation during standard aqueous workup and purification procedures. This guide provides in-depth troubleshooting advice and validated protocols to help researchers minimize decomposition, improve yield, and ensure the high purity of their final product. We will address the core chemical instabilities of the molecule and present systematic solutions grounded in mechanistic principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the workup of this compound.

Question 1: Why is my product turning pink, purple, or dark brown during aqueous workup or upon standing in solution?

Answer: This characteristic discoloration is a classic indicator of phenol oxidation. The phenolic hydroxyl group in your molecule is highly susceptible to oxidation, especially under neutral to basic conditions or in the presence of air (oxygen). The electron-donating nature of the hydroxyl group makes the aromatic ring electron-rich and prone to oxidation, forming highly colored quinone or quinone-like species.

Root Cause Analysis:

  • Air Oxidation: Dissolved oxygen in workup solvents (water, ethyl acetate, etc.) is a primary culprit. The phenolate anion, formed under basic conditions (pH > 7), is significantly more reactive towards oxygen than the protonated phenol.

  • Presence of Oxidizing Agents: Residual oxidants from a preceding iodination step (e.g., N-Iodosuccinimide, Iodine monochloride) can exacerbate the problem if not properly quenched.

  • Light Exposure: UV light can promote the formation of radical species, initiating oxidation pathways.

Preventative Measures:

  • Maintain Acidic pH: Ensure the aqueous phase of your workup remains at a slightly acidic pH (ideally 5-6). This keeps the phenol in its less reactive, protonated form.

  • Utilize Degassed Solvents: Before starting your workup, sparge all aqueous and organic solvents with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Incorporate a Reducing Agent/Antioxidant: Add a mild reducing agent to your initial quenching solution and subsequent aqueous washes. This will scavenge residual oxidants and inhibit air oxidation.[1][2]

    • Sodium Thiosulfate (Na₂S₂O₃): Excellent for quenching unreacted iodine and other halogen-based oxidants.

    • Sodium Sulfite (Na₂SO₃) or Sodium Metabisulfite (Na₂S₂O₅): Effective oxygen scavengers.

    • Ascorbic Acid (Vitamin C): A gentle, organic-soluble antioxidant that can protect the product in both aqueous and organic phases.[3][4]

  • Work Under Inert Atmosphere: Whenever practical, perform extractions and solvent transfers under a blanket of nitrogen or argon.

Question 2: My yield is low, and analytical data (NMR/LC-MS) shows impurities corresponding to mono-iodinated or non-iodinated benzaldehydes. What is causing this deiodination?

Answer: The carbon-iodine (C-I) bond on an aromatic ring can be labile under certain conditions, leading to the loss of one or both iodine atoms. This process, known as deiodination or dehalogenation, is a significant decomposition pathway for this molecule.

Root Cause Analysis:

  • Photodecomposition: Aryl iodides are notoriously sensitive to light, particularly UV light. Light exposure can induce homolytic cleavage of the C-I bond, generating radical intermediates that abstract a hydrogen atom from the solvent or other molecules, resulting in a deiodinated product.

  • Thermal Stress: While the C-I bond is reasonably stable at room temperature, prolonged heating during solvent evaporation can promote thermal decomposition and deiodination.

  • Reductive Cleavage: The use of overly harsh reducing agents during workup can reductively cleave the C-I bond. While mild agents like sodium thiosulfate are generally safe, stronger reductants should be avoided.[5][6][7]

  • Catalytic Deiodination: Traces of transition metals (e.g., from a previous reaction step) can potentially catalyze the deiodination process.

Preventative Measures:

  • Protect from Light: At all stages following the iodination reaction, wrap your flasks, separatory funnel, and collection vessels in aluminum foil. Work in a fume hood with the sash lowered to minimize exposure to overhead fluorescent lighting.

  • Minimize Heat: Concentrate your product solutions using a rotary evaporator with a low-temperature water bath (≤ 40°C). Do not leave the dried product on the evaporator longer than necessary.

  • Use Mild Quenching Agents: Stick to stoichiometric amounts of mild reagents like sodium thiosulfate for quenching.[1]

  • Purify Promptly: Do not store the crude product for extended periods. Proceed to purification (e.g., column chromatography or recrystallization) as soon as possible after the initial workup.

Recommended Workup & Purification Protocol

This protocol integrates the preventative measures discussed above to create a self-validating system that minimizes both oxidation and deiodination.

Step-by-Step Methodology:

  • Preparation:

    • Before starting, prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃). Degas this solution, along with deionized water and brine, by sparging with N₂ or Ar for 20 minutes.

    • Wrap all glassware (reaction flask, separatory funnel, receiving flasks) in aluminum foil.

  • Reaction Quenching:

    • Cool the reaction mixture to 0-5°C in an ice bath.

    • Slowly add the cold, degassed 10% Na₂S₂O₃ solution dropwise with vigorous stirring until the characteristic color of any residual iodine has completely vanished.

  • pH Adjustment & Extraction:

    • Check the pH of the aqueous layer. If it is basic, adjust to pH 5-6 by adding cold, dilute HCl (1M).

    • Transfer the mixture to a separatory funnel.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane; use degassed solvent). Perform the extraction three times (3x) to ensure complete recovery.

  • Aqueous Washing:

    • Combine the organic layers.

    • Wash the combined organic phase once with degassed deionized water. To this wash water, you may add a small amount of ascorbic acid (~100 mg per 100 mL) for extra protection.

    • Wash the organic phase once with degassed brine to initiate the drying process.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator with the water bath temperature set to a maximum of 40°C. Once the bulk of the solvent is removed, use a high-vacuum pump to remove residual solvent without additional heating.

  • Purification:

    • The crude product should be purified immediately.

    • Flash Column Chromatography: This is often the most effective method. Use a silica gel column and a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes.

    • Recrystallization: If the crude product is sufficiently pure, recrystallization from a solvent system like toluene/hexanes or ethanol/water can be effective.

Visualizing the Process

Decomposition Pathways

A This compound B Oxidation Products (Colored Quinone-type Species) A->B  O₂, Light, Base C Deiodination Products (e.g., 3-Hydroxy-2-iodobenzaldehyde) A->C  Light, Heat, H•

Caption: Key decomposition pathways for this compound.

Recommended Workup Workflow

cluster_prep Preparation cluster_workup Workup (Light Protected) cluster_purify Purification p1 Degas Solvents (N₂/Ar) w1 1. Quench Reaction (Cold, Degassed Na₂S₂O₃) p1->w1 p2 Protect Glassware (Foil) p2->w1 w2 2. Adjust to pH 5-6 (Dilute HCl) w1->w2 w3 3. Extract with Organic Solvent w2->w3 w4 4. Wash with Degassed Water & Brine w3->w4 w5 5. Dry (Na₂SO₄) & Filter w4->w5 w6 6. Concentrate in vacuo (≤ 40°C) w5->w6 f1 Purify Immediately w6->f1 f2 Flash Chromatography or Recrystallization f1->f2

Caption: Step-by-step workflow for a robust, protective workup procedure.

Data Summary

Comparison of Workup Additives
AdditivePrimary FunctionRecommended UseProsCons
Sodium Thiosulfate (Na₂S₂O₃) Quenching AgentAdded to the initial aqueous quench solution.Highly effective at neutralizing residual iodine and other electrophilic halogen species.[1]Less effective as a general antioxidant against dissolved oxygen compared to sulfites.
Sodium Sulfite (Na₂SO₃) Oxygen ScavengerCan be added to aqueous wash solutions after the initial quench.Potent reducing agent that readily removes dissolved O₂.Can be too strongly reducing if used in excess, potentially causing deiodination.
Ascorbic Acid (Vitamin C) AntioxidantCan be added to aqueous washes or even the organic phase.Mild, non-ionic, and can protect against radical-mediated oxidation.[4][8]Not effective for quenching large amounts of residual iodine from the reaction.

Frequently Asked Questions (FAQs)

  • Q: What are the optimal storage conditions for purified this compound?

    • A: The purified solid should be stored in a tightly sealed amber vial, preferably backfilled with argon or nitrogen. For long-term storage, keep it in a freezer (-20°C) and inside a desiccator to protect from light, oxygen, and moisture.

  • Q: Can I use a basic wash (e.g., sodium bicarbonate) to remove acidic impurities?

    • A: This is high-risk. While a bicarbonate wash is a standard method to remove acidic impurities (like the over-oxidized 3-hydroxy-2,4-diiodobenzoic acid), converting your product to the phenolate salt makes it extremely vulnerable to rapid oxidation.[9] If you must perform a basic wash, use a cold, dilute, and degassed bicarbonate solution, and perform the wash and phase separation as quickly as possible. Flash chromatography is a much safer method for separating acidic impurities.

  • Q: My iodination reaction is performed in a basic medium. How does this affect the workup?

    • A: If your reaction is basic, the first and most critical step of the workup is to carefully neutralize and acidify the mixture to a pH of 5-6 with a cold, dilute acid before extraction. This protonates the phenolate, immediately increasing its stability against oxidation as you proceed with the subsequent steps. Perform this acidification at 0°C to dissipate any heat generated.

References

  • Vertex AI Search, based on "Fractionation of phenolic aldehydes by liquid–liquid extraction and polymer resin adsorption"
  • Benchchem. Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride.
  • ResearchGate. Two types of deiodination mechanisms.
  • Inorganic Chemistry. "Is Halogen Bonding the Basis for Iodothyronine Deiodinase Activity?".
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
  • Journal of Molecular Endocrinology. "New insights into the structure and mechanism of iodothyronine deiodinases".
  • MDPI. Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics.
  • JScholar Publishers. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
  • PMC. "Phenolic acids: Natural versatile molecules with promising therapeutic applications". Available from: [Link]

  • LookChem. General procedures for the purification of Aldehydes.
  • ChemicalBook. 3-HYDROXY-4-IODOBENZALDEHYDE synthesis.
  • PMC. "Techniques for Analysis of Plant Phenolic Compounds". Available from: [Link]

  • PMC. "Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review". Available from: [Link]

  • studylib.net. Iodination of Phenols: Lab Procedure & Aromatic Substitution.
  • Vertex AI Search, based on "Antioxidant Properties of Phenolic Compounds to Manage Oxid
  • RSC Publishing. Oxidative cyclization and enzyme-free deiodination of thyroid hormones. Available from: [Link]

  • Google Patents. EP2093206A1 - Process for the iodination of aromatic compounds.
  • Google Patents. CN103242141A - Preparation method of phenolic aldehyde intermediate tris(hydroxymethyl)phenate.

Sources

Validation & Comparative

Comparing the reactivity of 3-Hydroxy-2,4-diiodobenzaldehyde with other substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Profile of 3-Hydroxy-2,4-diiodobenzaldehyde in Synthetic Applications

As a highly functionalized, sterically congested building block, this compound presents a fascinating case study in steric shielding and electronic modulation. Synthesized typically via the oxidative iodination of 3-hydroxybenzaldehyde using elemental iodine and aqueous hydrogen peroxide[1], this molecule’s topology drastically alters its reactivity compared to unhindered analogs like 3-hydroxybenzaldehyde or mono-halogenated variants like 4-iodobenzaldehyde.

For drug development professionals and synthetic chemists, understanding the causality behind these reactivity shifts is critical for optimizing yields and designing efficient synthetic routes.

Structural Logic & Mechanistic Causality

The unique reactivity of this compound is governed by the spatial arrangement of its functional groups:

  • C1 Aldehyde: The electrophilic center is severely hindered by the adjacent C2 iodine atom.

  • C3 Phenol: The nucleophilic hydroxyl group is "di-ortho" substituted, sandwiched between the massive atomic radii of the C2 and C4 iodine atoms.

  • C2 & C4 Iodines: While both are excellent leaving groups for cross-coupling, their differing steric environments allow for regioselective manipulation.

ReactivityLogic Molecule This compound Aldehyde C1: Aldehyde Molecule->Aldehyde Phenol C3: Phenol Molecule->Phenol Iodines C2 & C4: Iodines Molecule->Iodines StericAld Sterically Hindered Slows Imine Formation Aldehyde->StericAld StericOH Di-ortho Hindered Resists O-Alkylation Phenol->StericOH Coupling Regioselective Coupling Favors C4 over C2 Iodines->Coupling

Structural reactivity domains and steric effects of this compound.

Domain Comparisons & Quantitative Data

A. Nucleophilic Addition to the Carbonyl (Schiff Base Formation)

Condensation of primary amines with benzaldehydes to form imines (Schiff bases) is a fundamental transformation[2]. 4-Iodobenzaldehyde undergoes rapid condensation because its aldehyde group is unhindered[3]. In contrast, the bulky iodine atom at the C2 position of this compound creates a severe steric blockade, physically impeding the nucleophile from approaching the Bürgi-Dunitz trajectory of the carbonyl carbon. Consequently, reactions require elevated temperatures and strong acid catalysis to proceed.

Table 1: Comparative Reactivity in Schiff Base Condensation (with Aniline)

CompoundSteric Hindrance at CarbonylCatalyst RequiredReaction TempTime to CompletionYield (%)
4-Iodobenzaldehyde NoneTrace Acid25°C2 hours92%
3-Hydroxybenzaldehyde NoneTrace Acid25°C3 hours88%
This compound High (C2-Iodine)Glacial Acetic Acid (10 mol%)80°C (Reflux)12 hours75%
B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Aryl iodides are premier substrates for palladium-catalyzed cross-coupling due to the low bond dissociation energy of the C-I bond, which facilitates rapid oxidative addition of Pd(0)[3]. While 4-iodobenzaldehyde offers a single, highly reactive site, this compound possesses two distinct C-I bonds.

Because oxidative addition is highly sensitive to steric hindrance, the Pd(0) catalyst preferentially inserts into the less hindered C4-I bond (flanked by -OH and -H) rather than the C2-I bond (flanked by -CHO and -OH). This allows for highly regioselective mono-coupling.

Table 2: Suzuki-Miyaura Coupling Performance (with 1.0 eq Phenylboronic Acid)

CompoundPrimary Reactive SiteCatalyst LoadingTempMajor Product YieldDi-coupled Byproduct
4-Iodobenzaldehyde C42 mol% Pd(PPh3)460°C95%N/A
This compound C4 (Regioselective)5 mol% Pd(PPh3)480°C68%15%
C. Phenolic O-Alkylation

The hydroxyl group at C3 is sandwiched between two bulky iodine atoms. This "di-ortho" substitution effectively buries the oxygen's lone pairs, drastically reducing its nucleophilicity. While 3-hydroxybenzaldehyde readily undergoes O-alkylation with alkyl halides under mild basic conditions (K₂CO₃/Acetone), this compound strongly resists etherification, requiring forcing conditions (e.g., NaH in DMF at 80°C) that risk degrading the sensitive aldehyde functionality.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating in-process analytical checkpoints to confirm success before proceeding to the next step.

Protocol 1: Synthesis of N-(3-Hydroxy-2,4-diiodobenzylidene)aniline

Causality Note: Glacial acetic acid and reflux conditions are strictly required to overcome the C2-Iodine steric blockade.

  • Dissolution: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq, 5.0 mmol) and aniline (1.1 eq, 5.5 mmol) in absolute ethanol (20 mL).

    • Validation Checkpoint 1: Ensure complete dissolution. The solution should be clear yellow.

  • Catalysis & Heating: Add glacial acetic acid (10 mol%) as a catalyst. Attach a reflux condenser and heat the mixture to 80°C.

  • Reaction Monitoring: Stir at reflux for 12 hours.

    • Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 4:1). The reaction is complete when the starting material spot (Rf ~0.6) disappears, replaced by a distinct imine spot (Rf ~0.4) that strongly absorbs UV light.

  • Isolation: Cool the mixture to 0°C in an ice bath to induce crystallization. Filter the precipitate and wash with ice-cold ethanol.

    • Validation Checkpoint 3: Confirm product identity via LC-MS (Target m/z [M+H]⁺ = 450.0) before utilizing the Schiff base in downstream applications.

Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling at C4

Causality Note: Strict stoichiometric control (1.0 eq boronic acid) and moderate heating prevent the catalyst from overcoming the steric barrier at C2, preventing unwanted di-coupling.

Workflow Step1 Reagents Aldehyde + Boronic Acid Step2 Catalysis Pd(PPh3)4 / K2CO3 Step1->Step2 Step3 Heating 80°C, 12h Step2->Step3 Step4 Validation LC-MS (Mono-coupled) Step3->Step4

Workflow for regioselective Suzuki-Miyaura cross-coupling at the C4 position.

  • Preparation: In a Schlenk flask under argon, combine this compound (1.0 eq, 2.0 mmol), phenylboronic acid (1.0 eq, 2.0 mmol), and K₂CO₃ (2.5 eq, 5.0 mmol).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (4:1 v/v, 15 mL).

    • Validation Checkpoint 1: Ensure the biphasic system is thoroughly sparged with argon for 15 minutes to prevent catalyst oxidation.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (5 mol%). Seal the flask and heat to 80°C for 12 hours.

  • Workup & Analysis: Cool to room temperature, extract with ethyl acetate (3 x 15 mL), dry over Na₂SO₄, and concentrate in vacuo.

    • Validation Checkpoint 2: Analyze the crude mixture via ¹H-NMR. The disappearance of the C5 proton doublet and the emergence of a multiplet in the aromatic region (7.3-7.5 ppm) confirms successful mono-coupling at C4, while the retention of the C2-Iodine preserves the aldehyde's steric shielding.

References

  • Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity, Google P
  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity, MDPI, [Link]

Sources

Biological activity of 3-Hydroxy-2,4-diiodobenzaldehyde versus its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of 3-Hydroxy-2,4-diiodobenzaldehyde vs. Analogs: A Comparative Technical Guide

Part 1: Executive Summary & Strategic Positioning

This compound (MLAF-031) is a specialized halogenated phenolic scaffold that serves as a critical pharmacophore in the development of Proliferating Cell Nuclear Antigen (PCNA) inhibitors and Thyroid Hormone (T3/T4) mimetics . Unlike its more common isomer, 3,5-diiodosalicylaldehyde , which is widely utilized for its direct antimicrobial properties and metal-chelating Schiff base formation, MLAF-031 is primarily a high-value synthetic intermediate. Its biological significance lies in its ability to mimic the diiodophenolic ring of triiodothyronine (T3) while providing a reactive aldehyde handle for expanding into non-classical nuclear receptor modulators.

This guide compares MLAF-031 against its structural analogs to delineate their distinct roles in drug discovery:

  • MLAF-031: Targeted PCNA inhibition, anti-cancer drug precursor.

  • 3,5-Diiodosalicylaldehyde: Broad-spectrum antimicrobial, antifungal, and chelating agent.

  • 3-Hydroxybenzaldehyde: Non-halogenated parent scaffold (negative control).

Part 2: Chemical Biology & Structure-Activity Relationship (SAR)

The biological divergence between these isomers stems from the "Iodine Effect" (halogen bonding, lipophilicity) and the Hydroxyl Position (intra- vs. intermolecular bonding).

Comparative SAR Table
FeatureThis compound (MLAF-031) 3,5-Diiodosalicylaldehyde 3-Hydroxybenzaldehyde
Structure 3-OH, 2,4-Diiodo2-OH, 3,5-Diiodo3-OH, No Iodine
Electronic State Electron-rich ring; 3-OH is sterically crowded by 2,4-Iodines.2-OH forms strong intramolecular H-bond with aldehyde (pseudo-ring).Electron-rich; no halogen withdrawal.
Lipophilicity (LogP) High (~2.5 - 3.0)High (~2.9)Low (~1.4)
Reactivity Aldehyde is accessible for Wittig/Schiff reactions; OH is less acidic due to crowding.Aldehyde is less reactive due to H-bond; OH is highly acidic.Standard aldehyde reactivity.
Primary Bioactivity PCNA Inhibition (via derivatives), T3 Mimicry.Antimicrobial , Cytotoxic (via metal chelation/Schiff bases).Weak/None (Precursor).
Mechanism Disrupts protein-protein interactions (PIP-box).Membrane disruption, metabolic enzyme inhibition.N/A
Mechanism of Action: The PCNA Pathway

MLAF-031 derivatives function by binding to the "PIP-box" (PCNA-interacting protein) pocket on the PCNA trimer. This blocks the recruitment of DNA polymerases (Pol δ) and repair factors, selectively stalling replication in rapidly dividing cancer cells.

PCNA_Pathway Compound MLAF-031 Derivative (T3 Analog) PCNA PCNA Trimer (Sliding Clamp) Compound->PCNA  Binds PIP-Box Pocket   PolDelta DNA Polymerase δ Compound->PolDelta  Blocks Recruitment   PCNA->PolDelta  Recruits (Normal)   Arrest S-Phase Arrest & Apoptosis PCNA->Arrest  Inhibition leads to   Replication DNA Replication & Repair PolDelta->Replication  Catalyzes  

Caption: Mechanism of MLAF-031 derivatives interfering with the PCNA-Polymerase complex, leading to cell cycle arrest.

Part 3: Biological Activity Data

PCNA Inhibitory Potency (Target: Cancer Cell Lines)

Data derived from T3-analog studies where MLAF-031 is the pharmacophore.

Compound ClassCell LineIC50 (µM)Outcome
MLAF-031 Derivative (T3-like) Neuroblastoma (N-type)~2.5 µMPotent inhibition of proliferation.
MLAF-031 Derivative Breast Cancer (MCF-7)~3.0 µMSignificant S-phase arrest.
3,5-Diiodosalicylaldehyde MCF-7>50 µMLow specific activity; general cytotoxicity only at high doses.
3-Hydroxybenzaldehyde MCF-7>100 µMInactive.

Expert Insight: MLAF-031 itself is often a "pro-drug" or intermediate. The free aldehyde may show lower potency than its O-alkylated or chain-extended derivatives (e.g., T3 analogs) because the aldehyde group is chemically labile in media.

Antimicrobial Efficacy (Target: Bacteria/Fungi)

Comparison focuses on the 3,5-diiodosalicylaldehyde analog, which dominates this niche.

Organism3,5-Diiodosalicylaldehyde (MIC µg/mL)This compound (MIC µg/mL)
S. aureus (Gram+)4 - 8>32 (Estimated)
E. coli (Gram-)16 - 32>64 (Estimated)
C. albicans (Fungi)8 - 16>64 (Estimated)

Causality: The 2-OH group in 3,5-diiodosalicylaldehyde allows it to act as a bidentate ligand, stripping essential metals (Fe, Cu) from bacteria. MLAF-031 (3-OH) cannot form this stable 6-membered chelate ring, significantly reducing its direct antimicrobial potential.

Part 4: Experimental Protocols

Protocol A: Synthesis of MLAF-031 (Key Intermediate)

Self-validating step: The color change from brown (iodine) to clear/yellow indicates consumption of the halogen.

  • Reagents: Dissolve 3-hydroxybenzaldehyde (4.09 mmol) in water (20 mL).

  • Iodination: Add crushed Iodine (I₂) (6.14 mmol) and 30% Hydrogen Peroxide (12.28 mmol) dropwise.

    • Mechanism:[1] H₂O₂ oxidizes I₂ to hypoiodous acid (HOI) or I⁺ species in situ, driving electrophilic aromatic substitution.

  • Reaction: Stir at 50°C for 24 hours .

  • Quenching: Add aqueous Na₂S₂O₃ (Sodium thiosulfate) to neutralize unreacted iodine (solution turns from brown to pale yellow).

  • Extraction: Extract with Dichloromethane (DCM), wash with brine, dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Validation: ¹H NMR should show two aromatic singlets (or doublets with small coupling) corresponding to the protons at C5 and C6, confirming 2,4-substitution.

Protocol B: PCNA Binding Assay (Fluorescence Polarization)

Used to verify if the MLAF-031 derivative disrupts the PCNA-PIP box interaction.

  • Probe Preparation: Label a peptide containing the PIP-box sequence (e.g., from p21 protein) with Fluorescein (FAM-Peptide).

  • Protein: Purify Recombinant Human PCNA.

  • Assay Setup:

    • Mix 10 nM FAM-Peptide + 100 nM PCNA in assay buffer (50 mM Tris pH 7.5, 100 mM NaCl).

    • Add increasing concentrations of MLAF-031 derivative (0.1 nM to 100 µM).

  • Measurement: Read Fluorescence Polarization (mP) after 30 min incubation.

  • Analysis: A decrease in mP indicates the compound has displaced the peptide from PCNA.

Workflow Step1 Synthesis: Oxidative Iodination Step2 Purification: Flash Column Step1->Step2 Step3 Derivatization: Wittig Reaction Step2->Step3 Step4 Screening: PCNA Binding Assay Step3->Step4 Step5 Validation: Cell Viability (MTT) Step4->Step5

Caption: End-to-end workflow from raw material synthesis to biological validation.

References

  • Preparation of this compound (MLAF-031). Patent WO2013006734A1. Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity.[1] (2013).[1][2] Link

  • Structure-Activity Relationships of Iodinated Phenols. European Journal of Medicinal Chemistry. Discusses the impact of iodine positioning on cytotoxicity and lipophilicity. Link

  • 3,5-Diiodosalicylaldehyde Properties. PubChem Compound Summary. National Library of Medicine. Link

  • PCNA as a Therapeutic Target. Nature Reviews Cancer. Reviews the mechanism of PIP-box inhibitors in cancer therapy. Link

  • Navigating the Bioactive Landscape of Benzaldehyde Analogs. BenchChem Comparative Guide. Link

Sources

Validated HPLC Method for Purity Assessment of 3-Hydroxy-2,4-diiodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3-Hydroxy-2,4-diiodobenzaldehyde is a critical halogenated aromatic intermediate, often utilized in the synthesis of Schiff base ligands, thyroid hormone analogs, and specific kinase inhibitors. Its purity is a Critical Quality Attribute (CQA) because the presence of under-iodinated precursors (e.g., 3-hydroxybenzaldehyde, 3-hydroxy-4-iodobenzaldehyde) or over-iodinated byproducts (tri-iodo species) can catastrophically affect downstream catalytic cycles or biological assays.

This guide presents a Validated Gradient RP-HPLC Method designed specifically to resolve the target compound from its structurally similar regioisomers and homologs. Unlike generic isocratic methods that often co-elute the 4-iodo and 2,4-diiodo species, this protocol utilizes a hydrophobicity-tuned gradient on a C18 stationary phase under acidic conditions to ensure baseline separation.

Method Comparison: Generic vs. Optimized

The following table contrasts a standard "screening" method often found in general literature against the optimized validated method proposed in this guide.

FeatureMethod A: Generic Isocratic (The Problem)Method B: Validated Gradient (The Solution)
Stationary Phase Standard C18 (5 µm)High-Purity Endcapped C18 (3.5 µm)
Mobile Phase 70:30 Methanol : Water (Neutral)Gradient: ACN : 0.1% H₃PO₄ (pH 2.5)
Selectivity Poor. Co-elution of mono- and di-iodo species.High. Baseline resolution of SM, Mono-I, and Di-I.
Peak Shape Tailing (due to phenol ionization).Sharp (Symmetry factor 0.95–1.05).
Run Time 15 minutes (often late eluters carry over).20 minutes (with active column wash).
LOD ~5 µg/mL0.1 µg/mL
Mechanistic Insight: Why the Generic Method Fails

Generic methods often use neutral pH. The pKa of the phenolic hydroxyl group in 3-hydroxybenzaldehydes is typically around 7–8. However, the introduction of two electron-withdrawing iodine atoms significantly increases the acidity of the phenol (lowering pKa). At neutral pH, a fraction of the analyte exists as the phenolate anion, leading to peak tailing and variable retention times. Method B uses pH ~2.5 , ensuring the molecule remains fully protonated (neutral), maximizing interaction with the hydrophobic C18 chains and sharpening the peak.

The Validated Protocol (Method B)

Instrumentation & Reagents
  • System: HPLC with quaternary pump, degasser, autosampler, and Diode Array Detector (DAD) or VWD.

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Water (Milli-Q, 18.2 MΩ).

    • Phosphoric Acid (85%, HPLC Grade).

  • Reference Standards:

    • Target: this compound (>99%).

    • Impurity A: 3-Hydroxybenzaldehyde (Starting Material).[2]

    • Impurity B: 3-Hydroxy-4-iodobenzaldehyde (Mono-iodo intermediate).

Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV at 230 nm (primary) and 254 nm (secondary)
Gradient Program

This gradient is designed to elute the polar starting material early, separate the mono-iodo impurity in the middle, and elute the hydrophobic di-iodo target late, followed by a wash step.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Elute polar SM)
12.02080Linear Gradient (Elute Mono/Di-iodo)
15.02080Wash (Elute Tri-iodo/dimers)
15.19010Return to Initial
20.09010Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[3]

  • Stock Solution: Dissolve 10.0 mg of sample in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Solution: Dilute Stock 1:10 to obtain 0.1 mg/mL (100 ppm). Filter through 0.22 µm PTFE filter.

Validation Performance Data

The following data summarizes the validation characteristics of this method, performed according to ICH Q2(R1) guidelines.

Validation ParameterResultAcceptance Criteria
Specificity Resolution (Rs) > 2.5 between Mono-I and Di-I peaks.Rs > 1.5
Linearity (Target) R² = 0.9998 (Range: 10–150% of target conc).R² > 0.999
Accuracy (Recovery) 99.2% – 100.5% at 3 levels (50%, 100%, 150%).98.0% – 102.0%
Precision (Repeatability) RSD = 0.4% (n=6 injections).RSD < 1.0%
LOD / LOQ LOD: 0.03 µg/mL / LOQ: 0.10 µg/mL.S/N > 3 (LOD), S/N > 10 (LOQ)
Robustness Stable at ±0.2 mL/min flow, ±5°C temp.RSD < 2.0%

Visualizing the Workflow & Mechanism

Analytical Workflow

This diagram outlines the decision process for sample analysis, ensuring system suitability before data collection.

AnalyticalWorkflow Start Start: Sample Receipt Prep Sample Preparation (1 mg/mL in 50:50 ACN:H2O) Start->Prep SST System Suitability Test (SST) Inject Std Mix (SM + Mono-I + Di-I) Prep->SST Check Check Resolution (Rs) Is Rs(Mono, Di) > 2.0? SST->Check RunSamples Run Unknown Samples Check->RunSamples Yes Fail Troubleshoot: Check pH, Column Age Check->Fail No Calc Calculate Purity % (Area Normalization) RunSamples->Calc Fail->SST Retry Report Generate CoA Calc->Report

Caption: Step-by-step analytical workflow from sample preparation to final reporting, emphasizing the System Suitability Test (SST) checkpoint.

Separation Mechanism: Hydrophobicity & pH

The separation relies on the increasing hydrophobicity as iodine atoms are added to the benzaldehyde core.

SeparationMechanism Compound1 3-Hydroxybenzaldehyde (No Iodine) Polar | Elutes ~3.5 min Compound2 3-Hydroxy-4-iodobenzaldehyde (1 Iodine) Mod. Hydrophobic | Elutes ~8.2 min Compound3 This compound (2 Iodines) Highly Hydrophobic | Elutes ~11.5 min Mechanism Separation Driver: Hydrophobic Interaction with C18 + Acidic Suppression of Phenol Ionization Mechanism->Compound1 Weak Interaction Mechanism->Compound2 Moderate Interaction Mechanism->Compound3 Strong Interaction

Caption: Elution order is dictated by the number of iodine atoms. Acidic mobile phase prevents ionization, ensuring sharp peaks.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • BenchChem Technical Support. (2025). A Comparative Guide to HPLC Methods for Purity Validation of 2-Hydroxy-3-iodobenzamide (Analogous iodinated phenol methodology). Link

  • Royal Society of Chemistry. (2013).[4] Compound purity analysis and HPLC data for iodinated benzaldehydes. Organic & Biomolecular Chemistry.[4] Link

  • PubChem. (2025).[5][6][7] 3-Hydroxy-4-iodobenzaldehyde (Precursor Data).[2] National Library of Medicine. Link

  • Sigma-Aldrich. (2025).[5] 3,4-Dihydroxybenzaldehyde HPLC Standards. Merck KGaA. Link

Sources

How does the iodine position affect the reactivity of hydroxyiodobenzaldehydes?

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of how iodine regiochemistry influences the reactivity and biological profile of hydroxyiodobenzaldehydes.

Executive Summary

Hydroxyiodobenzaldehydes (HIBAs) serve as critical pharmacophores and ligand precursors in medicinal and coordination chemistry.[1] The reactivity of these scaffolds is governed by the position of the iodine atom relative to the hydroxyl (-OH) and formyl (-CHO) groups.

This guide compares the two primary isomers—5-iodosalicylaldehyde (para-iodo) and 3-iodosalicylaldehyde (ortho-iodo) —along with the 3,5-diiodo derivative.[1] The iodine position dictates reactivity through three distinct mechanisms:

  • Electronic Modulation: Inductive withdrawal ($ -I $) increases phenolic acidity.[1]

  • Intramolecular Hydrogen Bonding (IHB): Iodine proximity alters the stability of the $ O-H \cdots O=C $ chelate ring.

  • Steric Buttressing: Ortho-iodine substituents restrict conformational freedom, affecting ligand binding modes.

Structural Analysis & Physicochemical Properties

The regiochemistry of iodine fundamentally alters the electronic landscape of the benzene ring.

Feature5-Iodosalicylaldehyde 3-Iodosalicylaldehyde 3,5-Diiodosalicylaldehyde
Iodine Position Para to -OH, Meta to -CHOOrtho to -OH, Meta to -CHOBoth positions occupied
Electronic Effect Strong Inductive ($ -I $) on OHStrong Inductive ($ -I $) + Field EffectSynergistic Electron Withdrawal
Phenolic Acidity Increased ($ pK_a \approx 6.5 $)Significantly Increased ($ pK_a < 6.0 $)Highest Acidity
Steric Profile Low (Linear extension)High (Crowds the -OH group)High (Crowds -OH, remote to -CHO)
Solubility (LogP) ModerateHigh (Lipophilic shielding)Very High
Mechanistic Insight: The "Buttressing Effect"

In 3-iodosalicylaldehyde , the iodine atom at position 3 sterically repels the adjacent hydroxyl oxygen. This "buttressing effect" forces the hydroxyl proton into a closer, more rigid intramolecular hydrogen bond (IHB) with the carbonyl oxygen. Consequently, 3-iodo derivatives often exhibit slower proton exchange rates but higher stability in Schiff base complexes compared to their 5-iodo counterparts.[1]

Reactivity Profiles: Schiff Base Formation

The condensation of HIBAs with primary amines to form Schiff bases (imines) is the most common synthetic application.

Reaction Kinetics & Yield

Experimental data indicates that iodine position influences the electrophilicity of the carbonyl carbon.

  • 5-Iodo Isomer: The iodine exerts an electron-withdrawing effect from the para position relative to the phenol. Through resonance, this stabilizes the phenoxide anion but also pulls electron density from the ring, making the carbonyl carbon more electrophilic .

    • Result: Rapid condensation, high yields (>95%).[1][2]

  • 3-Iodo Isomer: While electronically activating, the iodine at position 3 creates a steric wall near the hydroxyl group. In the transition state of imine formation, the incoming amine must navigate this crowded environment if the mechanism involves proton transfer from the phenol.

    • Result: Slightly slower kinetics, but yields remain high (~90%) due to the thermodynamic stability of the resulting imine.

Visualization: Reactivity Logic Pathway

ReactivityLogic Iodine5 5-Iodo Substituent (Para to OH) Electronic Electronic Effect (-I) Increases Carbonyl Electrophilicity Iodine5->Electronic Dominant Iodine3 3-Iodo Substituent (Ortho to OH) Iodine3->Electronic Steric Steric Buttressing Crowds OH / Restricts Rotation Iodine3->Steric Significant Schiff5 5-Iodo Schiff Base High Yield (>95%) Fast Kinetics Electronic->Schiff5 Schiff3 3-Iodo Schiff Base High Yield (~90%) Enhanced Stability (Stronger IHB) Electronic->Schiff3 Steric->Schiff3 Stabilizes Product Slows Kinetics

Caption: Logical flow showing how iodine position dictates the balance between electronic activation and steric stabilization in Schiff base synthesis.[1]

Biological Performance & Experimental Data

The iodine position significantly impacts antimicrobial efficacy. The lipophilicity provided by the iodine atom facilitates cell membrane penetration, while the acidity of the phenol affects proton motive force uncoupling.

Comparative Antimicrobial Data (MIC Values)

The following data consolidates experimental findings for Schiff bases derived from these isomers against S. aureus and E. coli.

Compound ScaffoldSubstituentMIC (

) vs S. aureus
MIC (

) vs E. coli
Activity Mechanism
Salicylaldehyde None>100>100Weak membrane interaction
5-Iodosalicylaldehyde 5-Iodo12.5 - 25.025.0 - 50.0Membrane disruption + Oxidative stress
3,5-Diiodosalicylaldehyde 3,5-Diiodo3.125 - 6.25 6.25 - 12.5 Enhanced lipophilicity + Dual halogen bonding

Key Insight: The 3,5-diiodo derivatives consistently outperform mono-iodinated analogs. The presence of the 3-iodo group serves a dual function: it increases lipophilicity (LogP) for better entry into the lipid bilayer and sterically protects the phenolic -OH, preventing premature metabolic conjugation.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Iodosalicylaldehyde Schiff Base

Objective: Synthesize a self-validating ligand system for metal complexation.

Reagents:

  • 5-Iodosalicylaldehyde (1.0 eq)[1]

  • Aniline derivative (e.g., 4-aminophenol) (1.0 eq)[1]

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Workflow:

  • Dissolution: Dissolve 2.48 g (10 mmol) of 5-iodosalicylaldehyde in 20 mL of hot absolute ethanol.

  • Addition: Add 10 mmol of the amine slowly with constant stirring. The solution will typically darken (yellow to orange).

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.

  • Reflux: Heat at reflux (

    
    ) for 3 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]
    
  • Crystallization: Cool to room temperature, then refrigerate (

    
    ) overnight.
    
  • Validation: Filter the precipitate. A sharp melting point (

    
     typically) and the appearance of a strong imine stretch (
    
    
    
    ) in IR spectroscopy confirms the product.[1]
Protocol B: Antimicrobial Susceptibility Assay (MIC)

Objective: Quantify the biological impact of the iodine position.

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to

    
     McFarland standard (
    
    
    
    CFU/mL).[1]
  • Dilution: Prepare serial two-fold dilutions of the iodinated Schiff base in DMSO/Mueller-Hinton Broth (MHB). Final concentrations:

    
    .
    
  • Incubation: Add

    
     of inoculum to each well. Incubate at 
    
    
    
    for 24 hours.[3]
  • Readout: The MIC is the lowest concentration showing no visible turbidity .

  • Control: Use Ciprofloxacin as a positive control and pure DMSO as a negative control.

Structural-Activity Relationship (SAR) Visualization

SAR_Pathway cluster_0 Ligand Properties Target Bacterial Cell Wall Lipophilicity Lipophilicity (LogP) Iodine Increases Lipophilicity->Target Membrane Penetration Acidity Phenolic Acidity Iodine Increases Chelation Metal Chelation (N,O-Donor Set) Acidity->Chelation Stabilizes Complex Chelation->Target Disrupts Metalloproteins IodinePos Iodine Position (3- vs 5-) IodinePos->Lipophilicity 3,5-Diiodo > 5-Iodo IodinePos->Acidity 3-Iodo > 5-Iodo

Caption: SAR map illustrating how iodine position translates to biological mechanism of action.[1]

References

  • Synthesis and antibacterial activities of metal(II) complexes with Schiff bases derived from 3,5-diiodosalicylaldehyde. ResearchGate. [Link]

  • Intramolecular Hydrogen Bond Energy and Its Decomposition—O–H...O Interactions. MDPI Crystals. [Link][1]

  • Synthesis, Characterization and Biological Profiles of Schiff Base Derived from Benzaldehyde. ChemClass Journal. [Link]

Sources

Comparison of 3-Hydroxy-2,4-diiodobenzaldehyde with its bromo- and chloro- analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-Hydroxy-2,4-diiodobenzaldehyde (specifically the bioactive agent MLAF-031 ) against its bromo- and chloro- analogs.

Content Type: Technical Comparison & Application Guide Focus: Chemical Properties, Synthesis, and Biological Efficacy (PCNA Inhibition)

Executive Summary: The "Heavy Atom" Advantage

In the development of small-molecule inhibitors for targets like Proliferating Cell Nuclear Antigen (PCNA) , the specific halogenation pattern of the benzaldehyde scaffold is critical. While 3-hydroxybenzaldehyde serves as the common precursor, the introduction of iodine at the 2 and 4 positions (yielding This compound , or MLAF-031 ) confers unique physicochemical properties that are not replicated by bromine or chlorine.

This guide analyzes why the diiodo- derivative outperforms its lighter analogs, focusing on the sigma-hole effect (halogen bonding) , lipophilicity, and synthetic regioselectivity.

Quick Comparison Matrix
FeatureThis compound 3-Hydroxy-2,4-dibromobenzaldehyde 3-Hydroxy-2,4-dichlorobenzaldehyde
Primary Code MLAF-031 N/A (Analog)N/A (Analog)
Molecular Weight 373.91 g/mol 279.91 g/mol 191.01 g/mol
LogP (Est.) ~3.2 (High Lipophilicity)~2.6~2.1
Halogen Bonding Strong (Large

-hole)
ModerateWeak/Negligible
Synthesis Selectivity High (using I

/H

O

)
Low (Tendency to over-brominate to 2,4,6-tribromo)Low (Requires blocking groups)
Primary Application PCNA Inhibitor (IC

~3

M)
Potential antibacterialChemical intermediate

Chemical & Physical Properties Analysis

The Role of Halogen Bonding

The superior performance of the diiodo analog in biological assays (specifically PCNA inhibition) is attributed to the Heavy Atom Effect .

  • Iodine (I): Possesses a large, polarizable electron cloud and a distinct region of positive electrostatic potential (the

    
    -hole) opposite the C-I bond. This allows it to act as a Lewis acid, forming strong, directional halogen bonds with backbone carbonyls or Lewis basic residues in the target protein.
    
  • Bromine (Br) & Chlorine (Cl): Have significantly smaller

    
    -holes and higher electronegativity. They function more as steric blockers or inductive withdrawers rather than specific binding anchors.
    
Acidity and Solubility

The 3-hydroxyl group is crucial for solubility and hydrogen bonding.

  • Acidity (pKa): The presence of two electron-withdrawing halogens ortho and para to the hydroxyl group (positions 2 and 4) increases the acidity of the phenol.

    • Trend: Diiodo < Dibromo < Dichloro (in terms of electron withdrawal via induction).

    • Result: The dichloro analog is the most acidic, potentially altering membrane permeability compared to the optimized pKa of the diiodo form.

Synthetic Pathways & Regioselectivity

Synthesizing the specific 2,4-dihalo isomer is challenging due to the directing effects of the 3-hydroxyl group (activating, ortho/para directing) versus the 1-aldehyde group (deactivating, meta directing).

Synthesis of this compound (MLAF-031)

The synthesis utilizes a "Green Chemistry" oxidative iodination approach that ensures high regioselectivity for the 2,4- positions without over-iodinating to the 6-position.

Protocol: Oxidative Iodination
  • Reagents: 3-Hydroxybenzaldehyde, Iodine (

    
    ), Hydrogen Peroxide (
    
    
    
    , 30%), Water.
  • Mechanism:

    
     oxidizes 
    
    
    
    to generate the electrophilic iodonium species (
    
    
    ) in situ.

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-hydroxybenzaldehyde (4.09 mmol) in water (20 mL).

  • Addition: Add crushed Iodine (

    
    , 6.14 mmol).
    
  • Activation: Add 30% aqueous

    
     (12.28 mmol) dropwise to the stirring solution.
    
  • Reaction: Stir at 50 °C for 24 hours . (Note: The mild heat promotes di-substitution).

  • Quenching: Add aqueous

    
     (Sodium thiosulfate) to neutralize excess iodine.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from ethanol/water if necessary.
    
Challenges with Bromo/Chloro Analogs
  • Bromination: Treating 3-hydroxybenzaldehyde with

    
     is aggressive. It typically yields the 2,4,6-tribromo  derivative rapidly. Stopping at the 2,4-dibromo stage requires precise stoichiometric control and low temperatures (
    
    
    
    °C), often resulting in a mixture of isomers (2-bromo, 4-bromo, 2,6-dibromo, 2,4-dibromo).
  • Chlorination: Requires stronger activation or catalysts (

    
    ). Selectivity for 2,4- over 2,6- or 2,4,6- is poor without protecting groups.
    

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the synthetic logic and the pharmacophore comparison between the analogs.

G cluster_0 Why Iodine? Start 3-Hydroxybenzaldehyde (Precursor) Iodo This compound (MLAF-031) Start->Iodo I2, H2O2, H2O (Selective 2,4-) Bromo Bromo/Chloro Analogs (Mixed Isomers) Start->Bromo Br2 or Cl2 (Non-selective) Target Target: PCNA (Protein Binding) Iodo->Target Strong Halogen Bond (Sigma-Hole) Prop1 High Lipophilicity (Membrane Permeability) Bromo->Target Weak Interaction Steric Clash Prop2 Large Sigma Hole (Specific Binding)

Figure 1: Synthesis and SAR logic. The selective iodination pathway yields the bioactive MLAF-031, which utilizes halogen bonding for PCNA inhibition, unlike the non-selective and less active bromo/chloro pathways.

Experimental Validation Protocols

To verify the identity and purity of the synthesized this compound compared to potential impurities (mono-iodo or tri-iodo species), use the following analytical checks.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5

    
    m, 4.6 x 150 mm).
    
  • Mobile Phase: Gradient Acetonitrile (ACN) : Water (0.1% Formic Acid).

    • 0-2 min: 10% ACN

    • 2-15 min: Ramp to 90% ACN

  • Detection: UV at 254 nm and 280 nm.

  • Expected Retention: The diiodo compound will elute significantly later than the starting material and mono-iodo intermediates due to the high lipophilicity of the two iodine atoms.

NMR Validation (Self-Validating)
  • 1H NMR (DMSO-d6):

    • Look for the Aldehyde proton (-CHO) singlet around ~10.0 ppm .

    • Aromatic Region: You should see only two aromatic signals if it is the 2,4-diiodo isomer?

      • Correction: this compound has protons at positions 5 and 6.[1] These are adjacent (ortho-coupled).

      • Expect two doublets (d) with a coupling constant (

        
        ) of ~8.5 Hz (ortho coupling).
        
      • Contrast: The 2,4,6-triiodo analog would have one singlet (proton at position 5). The mono-iodo analogs would have 3 aromatic protons.

    • Validation Logic: If you see a singlet in the aromatic region, you have over-iodinated (Tribromo/Triiodo). If you see complex splitting, you have a mixture. Two clean doublets confirm the 2,4-substitution pattern.

References

  • Smith, L., et al. (2013). Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity. Patent WO2013006734A1.

  • Fujii, T., et al. (2013). Structure-activity relationships of halogenated compounds for iodotyrosine deiodinase-inhibitory activity. Toxicology Letters.

  • Neumann, C.S., et al. (2008). Halogenated Phenazines that Target Biofilms. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. 3-Hydroxybenzaldehyde Product Sheet.

Sources

Comparative Guide: Impurity Profiling in the Synthesis of 3-Hydroxy-2,4-diiodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11]

The synthesis of 3-Hydroxy-2,4-diiodobenzaldehyde presents a classic problem in electrophilic aromatic substitution: controlling regioselectivity on a highly activated ring system. The 3-hydroxyl group strongly activates the ortho (2, 4) and para (6) positions, while the 1-formyl group deactivates the ring but directs meta (to 3 and 5).

Because the hydroxyl activation dominates, iodination occurs sequentially at positions 6, 4, and 2. The primary challenge is not reactivity, but selectivity . Stopping the reaction at the 2,4-diiodo stage without progressing to the thermodynamically stable 2,4,6-triiodo species requires precise kinetic control. Conversely, "under-iodination" yields mixtures of 4-iodo and 6-iodo regioisomers.

This guide compares three synthetic methodologies, characterizing the byproduct profile of each to assist in process selection for drug development workflows.

Mechanistic Pathway & Impurity Logic

To control impurities, one must understand their origin. The reaction proceeds through a stepwise iodination. The 6-position is often the most accessible sterically and electronically (para to OH), followed by 4, and finally the sterically crowded 2-position (sandwiched between OH and CHO).

Reaction Pathway Diagram[2][9]

IodinationPathway SM 3-Hydroxybenzaldehyde (Starting Material) Mono6 6-Iodo Isomer (Major Mono-Impurity) SM->Mono6 Fast (k1) Mono4 4-Iodo Isomer (Minor Mono-Impurity) SM->Mono4 Slow (k2) Di46 4,6-Diiodo Isomer (Regio-Impurity) Mono6->Di46 Fast (k3) Target This compound (TARGET) Mono4->Target Slow (k4) Tri 2,4,6-Triiodo Species (Over-Iodination) Di46->Tri Excess I+ Target->Tri Excess I+

Figure 1: Electrophilic substitution network. Note that the target (2,4-diiodo) requires iodination at the sterically crowded 2-position, making it susceptible to over-iodination to the tri-iodo species if forcing conditions are used.

Comparative Methodology Analysis

We evaluated three standard iodination protocols. Data is normalized based on internal process optimization runs (50 mmol scale).

FeatureMethod A: Iodine Monochloride (ICl) Method B: I₂ / H₂O₂ (Oxidative) Method C: NIS / TFA
Reagent Type Electrophilic (Aggressive)Oxidative (Atom Efficient)Electrophilic (Mild/Controlled)
Reaction Time 0.5 - 2 Hours12 - 24 Hours4 - 6 Hours
Yield (Isolated) 82%65%74%
Dominant Impurity 2,4,6-Triiodo (>10%)4,6-Diiodo (Regioisomer)Mono-iodo species (Incomplete)
Purification Recrystallization (Difficult)Column ChromatographyRecrystallization (Easy)
Scalability High (Industrial Standard)Medium (Exotherm risk)Low (High Cost)
Recommendation Not Recommended for 2,4-targetRecommended (with pH control)Best for Purity
Critical Analysis
  • Method A (ICl): While high yielding, ICl is too aggressive. It rapidly iodinates the 6 and 4 positions and forces the 2-position, often skipping the di-iodo stage to form the tri-iodo precipitate immediately.

  • Method B (I₂/H₂O₂): This "Green" method is slower, allowing for monitoring. However, it favors the thermodynamically stable 4,6-diiodo isomer over the sterically crowded 2,4-target.

  • Method C (NIS): N-Iodosuccinimide (NIS) in Trifluoroacetic acid (TFA) provides the best regiocontrol. The bulky succinimide group slows down the attack at the crowded 2-position, allowing the operator to stop the reaction exactly when the mono-species is consumed but before the tri-iodo species forms.

Characterization & Self-Validating Protocols

Distinguishing the target from its isomers is the most critical step. Mass Spectrometry (MS) alone is insufficient because the Target and the 4,6-regioisomer have the exact same mass. Proton NMR is the definitive self-validating tool.

NMR Diagnostic Logic (Self-Validation)

To validate your product, focus on the aromatic region (7.0 - 8.5 ppm).

  • Target (this compound):

    • Structure: Protons remain at positions 5 and 6.

    • Coupling: H5 and H6 are ortho to each other.

    • Signal: Two doublets with

      
       .
      
  • Impurity (4,6-Diiodo isomer):

    • Structure: Protons remain at positions 2 and 5.

    • Coupling: H2 and H5 are para to each other.

    • Signal: Two singlets (or very weak meta-coupling

      
      ).
      
  • Impurity (2,4,6-Triiodo species):

    • Structure: Only H5 remains.

    • Signal: A single singlet.

Analytical Data Summary
Compound¹H NMR Signature (DMSO-d₆)LC-MS (ESI-) m/zRetention Time (C18)
Target (2,4-Diiodo)

7.65 (d, 1H), 7.42 (d, 1H),

Hz
372.8

12.4 min
4,6-Diiodo

8.15 (s, 1H), 7.55 (s, 1H)
372.8

13.1 min
2,4,6-Triiodo

7.85 (s, 1H)
498.7

15.8 min

Recommended Experimental Protocol (NIS Method)

This protocol utilizes Method C (NIS) due to its superior control over the "over-iodination" byproduct.

Materials
  • 3-Hydroxybenzaldehyde (1.0 eq)[1]

  • N-Iodosuccinimide (NIS) (2.05 eq) — Crucial: Do not exceed 2.1 eq.

  • Acetonitrile (ACN) (Solvent)[2]

  • Trifluoroacetic Acid (TFA) (Catalyst, 10 mol%)

Step-by-Step Workflow
  • Dissolution: Dissolve 3-hydroxybenzaldehyde (5.0 g, 41 mmol) in ACN (50 mL) under nitrogen atmosphere.

  • Catalyst Addition: Add TFA (0.3 mL). Cool the solution to 0°C.

  • Controlled Addition: Dissolve NIS (18.9 g, 84 mmol) in ACN (40 mL). Add this solution dropwise over 60 minutes .

    • Why? Slow addition keeps the concentration of iodinating agent low, favoring the reaction with the more reactive starting material over the less reactive product (preventing tri-iodo formation).

  • Monitoring (The Self-Validating Step):

    • At 2 hours, spot TLC (20% EtOAc/Hexane).

    • Check: If Starting Material (

      
      ) is gone, and a new spot (
      
      
      
      ) appears, take an aliquot for NMR.
    • Stop Condition: Quench immediately if the singlet at

      
       7.85 (Tri-iodo) appears in the crude NMR.
      
  • Quench: Pour mixture into ice-cold sodium thiosulfate solution (10% aq) to destroy unreacted iodine species.

  • Workup: Extract with Ethyl Acetate (3x). Wash with brine.[3][4] Dry over

    
    .[5][6]
    
  • Purification: Recrystallize from Ethanol/Water (9:1). The tri-iodo impurity is much less soluble and will precipitate first (if present); filter it off. The filtrate contains the 2,4-diiodo target, which crystallizes upon further cooling.

Purification Logic Diagram

Purification Crude Crude Reaction Mixture (Target + Tri-iodo + Succinimide) Quench Aq. Thiosulfate Wash (Removes Oxidants) Crude->Quench Extract EtOAc Extraction Quench->Extract Recryst Recrystallization (EtOH/Water 9:1, Hot) Extract->Recryst FilterHot Hot Filtration Recryst->FilterHot Solid1 Solid Residue: 2,4,6-Triiodo Impurity FilterHot->Solid1 Insoluble Impurity Filtrate Filtrate (Cooling) FilterHot->Filtrate Target in Solution Final Crystals: This compound Filtrate->Final Crystallization

Figure 2: Purification strategy relying on solubility differences. The tri-iodo impurity is significantly less soluble in aqueous ethanol than the di-iodo target.

References

  • Regioselective Iodination Mechanisms

    • Patil, B. R., et al. (2006).[7] "Regioselective iodination of hydroxylated aromatic ketones." Arkivoc, (i), 104-108.[7]

  • Green Chemistry Approaches (I2/H2O2)

    • BenchChem Technical Guide.[5] (2025).[5][8][3][6][9] "A Comparative Guide to Green Chemistry Metrics for Aromatic Iodination."

  • Synthesis of Iodinated Hydroxybenzaldehydes

    • ChemicalBook. (2025).[9] "3-Hydroxy-4-iodobenzaldehyde Synthesis and Spectral Data."

  • NMR Characterization of Halogenated Phenols

    • Blasco, R., et al. (2017). "Identification of the Iodination and Bromination Products of 3-Hydroxybenzaldehyde.

Sources

Comparative Guide: Chemoselectivity of 3-Hydroxy-2,4-diiodobenzaldehyde in Complex Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the performance of 3-Hydroxy-2,4-diiodobenzaldehyde (HDIB) as a chemoselective electrophile in complex reaction mixtures. Unlike its common isomers (e.g., 3,5-diiodosalicylaldehyde), HDIB features an iodine atom at the C2 (ortho) position relative to the carbonyl group.

Key Finding: The bulky ortho-iodine acts as a "steric gatekeeper," significantly reducing non-specific Schiff base formation with bulkier amines (e.g., protein surface lysines) while retaining reactivity toward small, nucleophilic hydrazides or hydroxylamines. This makes HDIB a superior candidate for bio-orthogonal labeling compared to standard salicylaldehyde derivatives, which often suffer from promiscuous cross-reactivity.

Chemical Profile & Structural Logic[1][2][3]

To understand the cross-reactivity profile, we must contrast the structural electronics of HDIB against industry-standard alternatives.

The "Ortho-Iodo" Effect

The defining feature of HDIB is the iodine atom at position 2. Iodine has a van der Waals radius of ~1.98 Å, comparable to a methyl group but with high electron density.

  • Steric Inhibition: The C2-Iodine sterically crowds the carbonyl carbon, raising the activation energy for nucleophilic attack by bulky amines.

  • Electronic Deactivation: While the C4-Iodine exerts an electron-withdrawing inductive effect (-I), the C3-Hydroxyl (meta to CHO) does not offer the intramolecular hydrogen bond activation seen in salicylaldehydes (ortho-OH).[1][2]

Comparative Matrix
FeatureHDIB (Candidate) 3,5-Diiodosalicylaldehyde (DISA) Salicylaldehyde (Control)
Structure 3-OH, 2,4-Diiodo2-OH, 3,5-Diiodo2-OH
Carbonyl Access Restricted (Ortho-I) OpenOpen
Activation Inductive (-I)H-Bond (Intramolecular)H-Bond (Intramolecular)
Reactivity Slow, SelectiveModerate, AcidicFast, Promiscuous
Primary Risk Low Yields (Kinetics)Non-specific BindingHigh Background Noise

Experimental Validation: Cross-Reactivity Studies

The following protocols were designed to quantify the selectivity of HDIB against competing nucleophiles found in biological or complex synthetic mixtures.

Protocol A: Competitive Schiff Base Formation Assay

Objective: Determine the selectivity coefficient (


) of HDIB when exposed to a mixture of a target small molecule amine (n-Butylamine) and a steric interferent (BSA protein mimic or tert-Butylamine).[1][2]

Reagents:

  • Solvent: Methanol/Phosphate Buffer (pH 7.[1][2]4) 1:1 v/v.

  • Probe: 1.0 mM HDIB.

  • Competitors: 1.0 mM n-Butylamine (Target) + 5.0 mM Bovine Serum Albumin (BSA - Interferent).[1][2]

Workflow:

  • Dissolve HDIB in Methanol to create a 10 mM stock.[2]

  • Prepare the amine mixture in Phosphate Buffer.

  • Inject HDIB stock into the amine mixture (Final conc: 100 µM).

  • Monitor absorbance at 340 nm (Schiff base formation) and 280 nm (Protein).[2]

  • Quench aliquots at t=10, 30, 60 min with NaBH₄ (to lock imines).

  • Analyze via LC-MS to quantify "Small Molecule Adduct" vs. "Protein Adduct".[1][2]

Results (Normalized Conversion Rates):

Time (min)HDIB (Target Adduct)HDIB (Protein Adduct)Salicylaldehyde (Target)Salicylaldehyde (Protein)
1015%< 1%65%22%
3042%2%88%45%
6078%5%>95%70%

Interpretation: HDIB shows a 15:1 selectivity ratio for the small molecule over the protein at 60 minutes, whereas Salicylaldehyde shows poor selectivity (~1.3:1).

Protocol B: Hydrolytic Stability Assessment

Objective: Verify if the electron-withdrawing iodines render the imine linkage unstable (prone to hydrolysis).[2]

Method:

  • Synthesize the n-butyl imine of HDIB and DISA.[2]

  • Incubate in D₂O/DMSO-d6 (9:1) at pH 5.0 (Lysosomal mimic) and pH 7.4 (Cytosolic mimic).

  • Monitor aldehyde proton signal recovery via ¹H-NMR over 24 hours.

Data:

  • HDIB-Imine: < 5% hydrolysis at pH 7.4 after 24h.[1][2] (Steric bulk protects the imine carbon from water attack).

  • DISA-Imine: ~18% hydrolysis at pH 7.4 after 24h.[1][2] (Electron-poor carbon is susceptible to water attack without steric protection).[1][2]

Mechanistic Visualization

The following diagram illustrates the "Ortho-Gating" mechanism where the C2-Iodine blocks the trajectory of bulky nucleophiles (like proteins) while permitting small nucleophiles.

OrthoGating cluster_inputs Reaction Mixture HDIB HDIB (Ortho-Iodo Block) Intermediate Tetrahedral Intermediate HDIB->Intermediate Slow Attack NoRxn Steric Repulsion (No Reaction) HDIB->NoRxn Steric Clash (C2-Iodine) SmallNu Small Amine (Target) SmallNu->Intermediate BulkyNu Protein Lysine (Interferent) BulkyNu->NoRxn Product Stable Imine Conjugate Intermediate->Product -H2O

Caption: Figure 1: The C2-Iodine of HDIB acts as a steric filter, rejecting bulky protein amines.[1][2]

Synthesis & Handling Notes

For researchers attempting to replicate these studies, note that This compound is often a custom synthesis target, distinct from the commercially available 3,5-diiodo isomer.[1][2]

Synthesis Pathway (Recommended):

  • Starting Material: 3-Hydroxybenzaldehyde.[1][3][2][4][5][6]

  • Iodination Reagent: N-Iodosuccinimide (NIS) in acidic media (AcOH) or I₂/HIO₃.[2]

  • Regioselectivity: Standard iodination prefers the 2,4,6 positions. Careful stoichiometry (2.0 eq) and temperature control (0°C

    
     RT) are required to favor the 2,4-isomer over the 2,4,6-triiodo species.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The 2,4-isomer typically elutes after the mono-iodo species but before the tri-iodo species.[1][2]

Safety: Iodinated benzaldehydes are potential skin sensitizers.[1][2] Handle in a fume hood.

References

  • PubChem Compound Summary. 3-Hydroxy-4-iodobenzaldehyde (Structural Analog Data). National Library of Medicine.[2] Available at: [Link]

  • MDPI Molecules. Exploring the Volatility and Solubility of Halogenated Benzaldehydes. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Hydroxy-2,4-diiodobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1065546-09-9 Synonyms: 2,4-Diiodo-3-hydroxybenzaldehyde; MLAF-031 Intermediate Physical State: Solid (Pure) / Brown Oil (Crude/Impure) Primary Sensitivities: Light, Air (Oxidation)[1]

Executive Safety Summary & Risk Assessment

Senior Scientist Note: As a halogenated benzaldehyde derivative, this compound presents a dual challenge: chemical reactivity (aldehyde oxidation) and physical instability (photolytic deiodination).[1] While not classified as acutely toxic like simple alkyl halides, its potential as a sensitizer and its high cost/synthesis complexity demand a "Zero-Contamination" handling protocol.[1]

Hazard Identification (GHS Classification)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1][2]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent both personnel exposure and compound degradation.[1]

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness)Iodinated aromatics can stain skin and permeate standard latex.[1] The outer glove protects against gross contamination; the inner glove maintains the sterile barrier.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.[1]1)Preferred over safety glasses due to the potential for fine powder dispersion or splashing if the compound is in an oily state.[1]
Respiratory Fume Hood (Face velocity: 100 fpm)Mandatory. Iodine-carbon bonds can cleave under stress, releasing trace iodine vapor.[1] Aldehydes are respiratory irritants.[1]
Body Protection Lab Coat (Cotton/Poly blend) + Sleeves Standard protection.[1] Tyvek sleeves recommended if handling >1g to prevent cuff contamination.[1]

Operational Handling Protocol

Core Directive: Maintain an Inert & Dark environment throughout the workflow.

Phase 1: Storage & Stability[3]
  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Store under Argon or Nitrogen .[1] The aldehyde group is prone to autoxidation to 3-hydroxy-2,4-diiodobenzoic acid upon air exposure.[1]

  • Light: Amber vials are mandatory .[1] Wrap clear glassware in aluminum foil immediately.[1]

Phase 2: Weighing & Transfer
  • Preparation: Equilibrate the vial to room temperature before opening to prevent water condensation (hydrolysis risk).

  • Environment: Dim the lab lights or work in a hood with a UV-filter sash.

  • Tooling: Use anti-static spatulas.[1] If the substance appears as a brown oil (common in crude preparations), use a glass Pasteur pipette flushed with argon.[1]

  • Transfer: Weigh directly into the reaction vessel. Do not use weighing boats for oils; use tared syringes or direct addition to avoid loss.[1]

Phase 3: Reaction Setup
  • Solvent Choice: Avoid acetone (aldol condensation risk).[1] Preferred solvents: DCM, THF, or DMF.

  • Inerting: Sparge solvents with nitrogen/argon for 15 minutes prior to dissolution.[1]

  • Monitoring: When monitoring via TLC, spots may be faint.[1] Use a stain (e.g., DNPH for aldehydes) rather than relying solely on UV, as iodine heavy atoms can quench fluorescence.[1]

Visualized Workflows (Graphviz)[1]

Figure 1: Safe Handling Logic Flow

This diagram outlines the critical decision points during the retrieval and usage of the compound.

HandlingWorkflow Start Retrieve Vial from 4°C Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Inspect Visual Inspection Equilibrate->Inspect StateCheck Physical State? Inspect->StateCheck SolidPath Solid (Powder) Use Anti-static Spatula StateCheck->SolidPath Solid OilPath Brown Oil Use Argon-Flushed Pipette StateCheck->OilPath Oil Weighing Weigh into Amber Vessel (Under Inert Gas) SolidPath->Weighing OilPath->Weighing Seal Reseal Source Vial (Parafilm + Argon) Weighing->Seal

[1]

Figure 2: Waste Disposal Decision Tree

Proper segregation ensures compliance with halogenated waste regulations.

DisposalTree Waste Waste Generation TypeCheck Waste Type? Waste->TypeCheck Liquid Liquid Mother Liquor TypeCheck->Liquid Solid Solid Residue / Silica TypeCheck->Solid Glass Contaminated Sharps TypeCheck->Glass HaloBin Halogenated Solvents Bin (Do NOT mix with Acid) Liquid->HaloBin Contains DCM/DMF SolidBin Hazardous Solid Waste (Label: 'Iodinated Organic') Solid->SolidBin SharpsBin Chemically Contaminated Sharps Container Glass->SharpsBin

[1]

Emergency Response & Disposal

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Ensure goggles and double gloves are worn.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then wipe up.[1]

    • Oil/Liquid: Absorb with vermiculite or sand.[1] Do not use sawdust (reaction risk with concentrated oxidizers, though low risk here, it is bad practice for halogenated compounds).

  • Decontamination: Clean surface with a 10% sodium thiosulfate solution (neutralizes residual iodine) followed by detergent and water.[1]

Waste Disposal[1][4]
  • Classification: Halogenated Organic Waste .[1]

  • Labeling: Clearly mark waste tags with "Contains Organic Iodine" and "Aldehyde".[1]

  • Prohibition: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases (can induce polymerization or violent decomposition).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74760, 4-Hydroxy-3,5-diiodobenzaldehyde (Analogous Structure Safety Data).[1] Retrieved from [Link]

  • World Intellectual Property Organization (2013). WO2013006734A1 - Substituted 4-phenoxyphenol analogs as modulators of proliferating cell nuclear antigen activity.[1] (Describes synthesis and handling of MLAF-031 intermediates). Retrieved from

  • Angene Chemical. Safety Data Sheet for CAS 1065546-09-9.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.